Product packaging for Fluorocyclobutane(Cat. No.:CAS No. 666-16-0)

Fluorocyclobutane

Cat. No.: B14750743
CAS No.: 666-16-0
M. Wt: 74.10 g/mol
InChI Key: SKRPCQXQBBHPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluorocyclobutane is an organofluorine compound with the molecular formula C4H7F and a molecular weight of 74.10 g/mol . This strained carbocyclic system is characterized by a density of 0.915 g/cm³ and a boiling point of approximately 33.8°C at 760 mmHg . The cyclobutane ring adopts a non-planar, puckered conformation to alleviate angle strain, and the introduction of a fluorine atom creates a highly polarizable C-F bond, making this compound a versatile and valuable building block in scientific research . In modern organic and medicinal chemistry, this compound serves as a critical precursor for synthesizing more complex, functionalized molecules. Its key research value lies in its role as a scaffold for creating diastereopure isomers of fluorocyclobutanecarboxylic acids and amines, which are important for improving the biological profiles of drug candidates . The fluorine atom can be used to modulate the electronic properties, metabolic stability, and overall bioavailability of a molecule. A prominent application is in the development of radiopharmaceuticals, where it is used in compounds like Anti-1-Amino-3- 18 F-Fluorocyclobutane-1-Carboxylic Acid ( 18 F-FACBC), a synthetic amino acid analog employed as a PET radiotracer in clinical trials for detecting recurrent prostate cancer and other neoplasms . The primary mechanism of action for such derivatives involves transport into cells via amino acid transporters, specifically system ASC and system L, which are often upregulated in tumor cells . Researchers will find this compound useful for exploring structure-activity relationships due to the three-dimensionality it imparts to molecular architectures. When handling, note that the compound has a flash point of approximately -39°C, indicating significant flammability that requires appropriate safety controls . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F B14750743 Fluorocyclobutane CAS No. 666-16-0

Properties

CAS No.

666-16-0

Molecular Formula

C4H7F

Molecular Weight

74.10 g/mol

IUPAC Name

fluorocyclobutane

InChI

InChI=1S/C4H7F/c5-4-2-1-3-4/h4H,1-3H2

InChI Key

SKRPCQXQBBHPKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Fluorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocyclobutane, a key structural motif in medicinal chemistry and materials science, presents unique conformational and electronic properties. This technical guide provides a comprehensive overview of the synthesis and properties of this compound, intended for researchers, scientists, and professionals in drug development. This document details established synthetic methodologies, including the fluorination of cyclobutanol (B46151) precursors, halogen exchange reactions, and cycloaddition strategies. A thorough characterization of this compound's physical, spectroscopic, and chemical properties is presented, with quantitative data summarized in structured tables for comparative analysis. Detailed experimental protocols for key synthetic transformations are provided, alongside reaction pathway and mechanism diagrams generated using Graphviz to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The cyclobutane (B1203170) ring, a strained four-membered carbocycle, imparts conformational rigidity and a three-dimensional architecture to molecular scaffolds. The combination of these two features in this compound and its derivatives has led to their increasing utilization in the design of novel pharmaceuticals and advanced materials. This guide aims to serve as a centralized resource for the synthesis and comprehensive characterization of this compound.

Synthesis of this compound

Several synthetic strategies have been developed to access this compound and its derivatives. The primary methods include the fluorination of cyclobutanol, halogen exchange reactions, and cycloaddition reactions.

Fluorination of Cyclobutanols

A prevalent method for the synthesis of this compound involves the deoxofluorination of cyclobutanol using reagents such as diethylaminosulfur trifluoride (DAST). This reaction proceeds through the conversion of the hydroxyl group into a good leaving group, which is subsequently displaced by a fluoride (B91410) ion.

fluorination_of_cyclobutanol Cyclobutanol Cyclobutanol Intermediate [Intermediate O-SF2NEt2] Cyclobutanol->Intermediate + DAST DAST DAST This compound This compound Intermediate->this compound - SOF2, - HNEt2 Byproducts Byproducts Intermediate->Byproducts

Caption: Synthesis of this compound from Cyclobutanol using DAST.

Halogen Exchange

This compound can be synthesized via a halogen exchange reaction, typically from bromocyclobutane (B1266235) or chlorocyclobutane. This nucleophilic substitution is often facilitated by a fluoride salt, such as silver(I) fluoride (AgF) or potassium fluoride (KF). The efficacy of the reaction can be enhanced by the use of a phase-transfer catalyst or a polar aprotic solvent to increase the nucleophilicity of the fluoride ion.

halogen_exchange Bromocyclobutane Bromocyclobutane This compound This compound Bromocyclobutane->this compound + Fluoride Source FluorideSource AgF or KF Byproduct AgBr or KBr

Caption: Halogen Exchange Reaction for this compound Synthesis.

[2+2] Cycloaddition

The cyclobutane ring can be constructed through a [2+2] cycloaddition reaction between two alkene components. To synthesize a fluorinated cyclobutane, one of the reacting alkenes must contain a fluorine atom. For instance, the cycloaddition of fluoroethene with ethene can, in principle, yield this compound. However, controlling the regioselectivity and stereoselectivity of these reactions can be challenging. Thermal or photochemical conditions are typically required to promote these cycloadditions.[1]

cycloaddition Fluoroethene Fluoroethene TransitionState [2+2] Transition State Fluoroethene->TransitionState Ethene Ethene Ethene->TransitionState This compound This compound TransitionState->this compound hν or Δ

Caption: [2+2] Cycloaddition approach to this compound.

Physical and Spectroscopic Properties

This compound is a colorless, flammable gas with a faint odor.[2] It exhibits a puckered ring conformation, with the equatorial conformer being more stable than the axial form.[1]

Physical Properties
PropertyValueReference(s)
CAS Number666-16-0[2]
Molecular FormulaC₄H₇F[2]
Molecular Weight74.10 g/mol [2]
Boiling Point33.8 °C at 760 mmHg[1]
Density0.915 g/cm³[1]
Refractive Index1.377[1]
Flash Point-38.9 °C[1]
Spectroscopic Data

The spectroscopic properties of this compound have been investigated to understand its structure and conformation.

SpectroscopyChemical Shift (δ) / Wavenumber (cm⁻¹)Coupling Constant (J) / AssignmentReference(s)
¹H NMR --[3]
¹³C NMR C1: 89.49 ppm; Other C: ~22 ppm-[4]
¹⁹F NMR --[2]
Infrared (IR) Multiple absorptionsC-H stretch, C-F stretch, ring puckering[1]
Microwave -Rotational constants determined for equatorial and axial conformers[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the strong carbon-fluorine bond and the inherent strain of the cyclobutane ring.

Stability

Due to the high bond dissociation energy of the C-F bond, fluoroalkanes are generally less reactive than their chloro-, bromo-, and iodo-alkane counterparts.[5] this compound is valued for its chemical stability, which makes it a useful building block in pharmaceuticals and agrochemicals.[1]

Reactivity Towards Nucleophiles and Electrophiles

This compound is relatively inert towards nucleophilic substitution reactions due to the poor leaving group ability of the fluoride ion and the strength of the C-F bond.[5] Reactions with strong nucleophiles may lead to elimination or ring-opening, particularly under harsh conditions. The electron-withdrawing nature of fluorine deactivates the cyclobutane ring towards electrophilic attack.[5]

Ring-Opening Reactions

While unsubstituted cyclobutane is kinetically stable, the ring strain can be released under certain reaction conditions.[6] For this compound, ring-opening reactions are not as facile as for more activated cyclobutane derivatives. However, under forcing conditions or with specific catalysts, ring-opening may occur.

Experimental Protocols

Synthesis of this compound from Cyclobutanol using DAST

Materials:

  • Cyclobutanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of cyclobutanol (1.0 eq) in anhydrous DCM is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • DAST (1.1 eq) is added dropwise to the cooled solution with vigorous stirring.[7]

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product.

  • The crude this compound can be purified by fractional distillation.

Caution: DAST is a toxic and moisture-sensitive reagent that can release HF upon contact with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Applications

This compound and its derivatives are of significant interest in several fields:

  • Pharmaceuticals: The this compound moiety is used as a bioisostere for other chemical groups to improve the metabolic stability and pharmacokinetic profile of drug candidates.[1]

  • Agrochemicals: Incorporation of this compound can enhance the efficacy and environmental persistence of pesticides and herbicides.[1]

  • Materials Science: Fluorinated cyclobutanes can be used as monomers for the synthesis of specialty polymers with unique thermal and chemical resistance properties.

  • Propellants and Blowing Agents: Due to its low toxicity and minimal environmental impact, this compound has been utilized in these applications.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and reactivity of this compound. The methodologies for its preparation, including fluorination of cyclobutanols, halogen exchange, and cycloaddition, offer versatile routes to this important fluorinated carbocycle. The compiled physical and spectroscopic data provide a valuable resource for its characterization. The inherent stability of the C-F bond, coupled with the conformational constraints of the four-membered ring, imparts unique chemical properties that are increasingly being exploited in the development of new drugs and materials. The experimental protocols and reaction diagrams included in this guide are intended to facilitate further research and application of this compound chemistry.

References

"fluorocyclobutane CAS number and IUPAC name"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fluorocyclobutane: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore synthetic methodologies, and discuss its strategic application in the design and development of novel therapeutic agents.

Core Concepts: IUPAC Name and CAS Number

  • IUPAC Name: this compound[1]

  • CAS Number: 666-16-0[1][2]

Physicochemical Properties of this compound and Its Derivatives

The introduction of fluorine into the cyclobutane (B1203170) scaffold significantly influences its physicochemical properties, which is a key consideration in drug design. Fluorine's high electronegativity can alter molecular conformation, lipophilicity (LogP), and the acidity or basicity (pKa) of nearby functional groups. These modifications can, in turn, impact a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.

Below is a summary of the key physicochemical data for this compound.

PropertyValueReference
Molecular Formula C₄H₇F[1][2]
Molecular Weight 74.0968 g/mol [2]
Boiling Point 33.846°C at 760 mmHg[2]
Flash Point -38.941°C[2]
Density 0.915 g/cm³[2]
Vapor Pressure 553.212 mmHg at 25°C[2]
Refractive Index 1.377[2]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is of significant interest for providing building blocks for medicinal chemistry. Synthetic strategies often involve the nucleophilic fluorination of cyclobutane precursors.

A general workflow for the synthesis of this compound derivatives is presented in the following diagram.

G cluster_start Starting Materials cluster_synthesis Synthetic Transformations cluster_product Product Commercial Cyclobutane Precursors Commercial Cyclobutane Precursors Functional Group Interconversion Functional Group Interconversion Commercial Cyclobutane Precursors->Functional Group Interconversion Nucleophilic Fluorination Nucleophilic Fluorination Functional Group Interconversion->Nucleophilic Fluorination Purification Purification Nucleophilic Fluorination->Purification This compound Derivatives This compound Derivatives Purification->this compound Derivatives

Caption: General Synthetic Workflow for this compound Derivatives.

Experimental Protocol: Synthesis of 3-Fluorocyclobutane-1-carboxylic Acid

The following is a representative protocol for the synthesis of a this compound derivative, which highlights a common synthetic strategy involving nucleophilic fluorination. This method has been used for the multigram synthesis of 3-fluorinated cyclobutane building blocks.[3]

Step 1: Preparation of the Hydroxy Precursor

  • A suitable commercially available cyclobutane derivative, such as a cyclobutanone, is used as the starting material.

  • The carbonyl group is reduced to a hydroxyl group using a standard reducing agent (e.g., sodium borohydride) in an appropriate solvent (e.g., methanol (B129727) or ethanol).

  • The reaction is typically run at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Nucleophilic Fluorination

  • The hydroxyl group of the cyclobutanol (B46151) derivative is converted to a good leaving group, for example, by mesylation or tosylation.

  • The resulting intermediate is then subjected to nucleophilic fluorination using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride.

  • The reaction is carried out in a suitable solvent (e.g., acetonitrile (B52724) or dimethylformamide) and may require heating.

  • The progress of the fluorination reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

Step 3: Final Product Isolation and Characterization

  • Upon completion of the reaction, the fluorinated cyclobutane derivative is isolated by extraction and purified by column chromatography.

  • The structure and purity of the final product are confirmed by spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry.

Role in Drug Discovery and Development

The incorporation of this compound moieties into drug candidates is a strategic approach to modulate their pharmacological properties. The unique steric and electronic properties of the C-F bond can lead to improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles.

The following diagram illustrates the workflow of how this compound building blocks are integrated into the drug discovery process.

G cluster_design Design & Synthesis cluster_testing Preclinical Testing cluster_optimization Optimization cluster_candidate Candidate Selection TargetIdentification Target Identification & Validation LeadGeneration Lead Generation TargetIdentification->LeadGeneration FCSynthesis Synthesis of This compound Analogs LeadGeneration->FCSynthesis InVitro In Vitro Assays (Binding, Activity) FCSynthesis->InVitro InVivo In Vivo Studies (PK/PD, Efficacy) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->FCSynthesis Iterative Cycles DrugCandidate Drug Candidate Selection LeadOptimization->DrugCandidate

Caption: Role of this compound in a Drug Discovery Workflow.

Safety and Handling

This compound is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound being handled.

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in tightly sealed containers.

  • Ensure that all equipment is properly grounded to prevent static discharge.

In Case of Exposure:

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

Conclusion

This compound and its derivatives are valuable building blocks in contemporary drug discovery. Their unique physicochemical properties, imparted by the fluorine atom, provide medicinal chemists with a powerful tool to fine-tune the characteristics of potential drug candidates. The synthetic methodologies for accessing these compounds are well-established, enabling their incorporation into a wide range of molecular scaffolds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of fluorinated cyclobutanes is expected to play an increasingly important role in the future of pharmaceutical research.

References

A Technical Guide to the Conformational Analysis of Fluorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the structural and energetic properties of fluorocyclobutane conformers, detailing the experimental and computational methodologies used for their characterization.

Introduction: The Puckered World of this compound

Cyclobutane (B1203170), unlike its planar representation in simple line-angle formulas, adopts a non-planar, puckered conformation to alleviate torsional strain.[1][2] This puckering creates two distinct positions for a substituent on the ring: axial and equatorial. The introduction of a highly electronegative fluorine atom onto the cyclobutane ring results in a dynamic equilibrium between two primary conformers: the equatorial-fluorocyclobutane and the axial-fluorocyclobutane. The study of the relative stabilities, structural parameters, and the energy barrier to interconversion between these conformers is known as conformational analysis. This guide provides a detailed overview of the key findings and methodologies in the conformational analysis of this compound, a foundational molecule for understanding the impact of fluorination on cyclic systems in medicinal chemistry and materials science.

Conformational Isomers: Equatorial vs. Axial

The puckered cyclobutane ring leads to two non-equivalent positions for the fluorine substituent.

  • Equatorial Conformer: The C-F bond is oriented pointing away from the general plane of the carbon ring. This position is generally more sterically favorable.

  • Axial Conformer: The C-F bond is oriented nearly perpendicular to the general plane of the ring, pointing "up" or "down".

These two conformers are in constant equilibrium, rapidly interconverting through a ring-inversion process. Experimental and computational studies have consistently shown that the equatorial conformer is the more stable of the two.[3]

G cluster_eq Equatorial this compound (More Stable) cluster_ax Axial this compound (Less Stable) eq_img eq_img ax_img ax_img eq_img->ax_img Equilibrium

Fig 1: Conformational equilibrium between equatorial and axial this compound.

Quantitative Conformational Data

The precise characterization of this compound's conformational landscape relies on quantitative data derived from both experimental measurements and theoretical calculations. These data provide insights into the energetic preferences and geometric differences between the conformers.

Energetic and Population Data

The energy difference between the conformers dictates their relative populations at equilibrium. The equatorial form is favored, and variable temperature studies have quantified this preference.

ParameterExperimental Value (VT-IR)Computational Value (MP2)Computational Value (B3LYP)
Enthalpy Difference (ΔH°) 5.93 ± 0.48 kJ/mol[3]9.04 ± 0.44 kJ/mol[3]602 ± 20 cm⁻¹
496 ± 40 cm⁻¹[3]732 ± 47 cm⁻¹[3]
More Stable Conformer Equatorial[3]Equatorial[3]Equatorial[3]
Axial Conformer Population 8 ± 1% (at ambient temp)[3]--

Table 1: Summary of energy differences and population data for this compound conformers.

Structural Parameters

Microwave spectroscopy and computational modeling have provided high-resolution structural data for both conformers, highlighting significant geometric differences.

ParameterEquatorial Conformer[3]Axial Conformer[3]
Puckering Angle (°) 37.4 ± 0.520.7 ± 0.5
C-F Bond Length (Å) 1.383 ± 0.0031.407 ± 0.003
Cα-Cβ Bond Length (Å) 1.543 ± 0.0031.546 ± 0.003
Cβ-Cγ Bond Length (Å) 1.554 ± 0.0031.554 ± 0.003
∠CαCβCγ Angle (°) 85.0 ± 0.589.2 ± 0.5
∠CβCαCβ Angle (°) 89.3 ± 0.589.2 ± 0.5

Table 2: Key adjusted r₀ structural parameters for this compound conformers.

Methodologies for Conformational Analysis

The characterization of this compound relies on a synergy between experimental spectroscopy and computational chemistry.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration & Analysis cluster_output Final Conformational Profile exp_start Sample Preparation (this compound Gas/Solution) vtir Variable-Temperature IR Spectroscopy exp_start->vtir mw Microwave Spectroscopy exp_start->mw data_analysis Combine Experimental & Computational Results vtir->data_analysis mw->data_analysis comp_start Select Method & Basis Set (e.g., MP2/6-311+G(d,p)) geom_opt Geometry Optimization (Find Energy Minima for Equatorial & Axial) comp_start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain ZPE) geom_opt->freq_calc freq_calc->data_analysis output Determine: • ΔH° & Conformer Population • Rotational Constants • Structural Parameters • Puckering Potential data_analysis->output

Fig 2: Workflow for the conformational analysis of this compound.
Experimental Protocols

Variable-Temperature Infrared (VT-IR) Spectroscopy This technique is pivotal for determining the enthalpy difference (ΔH°) between conformers.

  • Protocol:

    • The this compound sample is dissolved in a non-interacting solvent with a low freezing point, such as liquid xenon.[3]

    • Infrared spectra are recorded over a wide temperature range (e.g., -55°C to -100°C).[3]

    • Specific absorption bands corresponding to unique vibrational modes of the axial and equatorial conformers are identified.

    • The integrated intensities of these band pairs are measured at each temperature.

    • Using the van't Hoff equation, a plot of the natural logarithm of the intensity ratio (ln(I_axial / I_equatorial)) versus the inverse of the temperature (1/T) is generated.

    • The slope of this plot is proportional to -ΔH°/R (where R is the gas constant), allowing for the direct calculation of the enthalpy difference between the two conformers.[3]

Microwave Spectroscopy This gas-phase technique provides highly precise rotational constants, which are inversely proportional to the molecule's moments of inertia.

  • Protocol:

    • A gaseous sample of this compound is introduced into the spectrometer at low pressure.

    • The sample is irradiated with microwave radiation, causing transitions between rotational energy levels for molecules with a permanent dipole moment.

    • Separate and distinct rotational spectra are observed for the axial and equatorial conformers due to their different moments of inertia.

    • By analyzing the frequencies of the rotational transitions, the rotational constants (A, B, C) for each conformer are determined with high accuracy.

    • These experimental rotational constants are then used, often in conjunction with computational models, to derive highly accurate structural parameters (bond lengths and angles) for each conformer.[3]

Computational Protocols

Computational chemistry is essential for modeling the structures and energies of the conformers and for interpreting experimental data.

Ab Initio and Density Functional Theory (DFT) Calculations

  • Protocol:

    • Method Selection: A theoretical method and basis set are chosen. Common choices for this type of problem include Møller-Plesset perturbation theory (e.g., MP2(full)) and density functional theory with a specific functional (e.g., B3LYP).[3] The basis set defines the set of functions used to build the molecular orbitals (e.g., 6-31G(d) or 6-311+G(d,p)).[3]

    • Geometry Optimization: Starting with an approximate structure for each conformer (axial and equatorial), the calculation iteratively adjusts the atomic coordinates to find the lowest energy geometry (a stationary point on the potential energy surface).

    • Frequency Calculation: A vibrational frequency calculation is performed at the optimized geometry. This serves two purposes: a) to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies), and b) to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

    • Energy Calculation: The electronic energies of the optimized conformers are calculated. By combining these with thermal corrections, the relative enthalpy (ΔH) and Gibbs free energy (ΔG) differences between the conformers can be predicted and compared with experimental values.[3]

Conclusion

The conformational analysis of this compound reveals a clear preference for the equatorial conformer, driven by a complex interplay of steric and electronic factors. The enthalpy difference has been experimentally determined to be approximately 5.93 kJ/mol, leading to a population of only about 8% for the higher-energy axial form at room temperature.[3] Detailed structural studies show significant differences in puckering angles and C-F bond lengths between the two forms. The robust agreement between data from variable-temperature infrared spectroscopy, microwave spectroscopy, and high-level computational studies provides a comprehensive and reliable picture of this fundamental molecular system. This detailed understanding is crucial for predicting the behavior of more complex fluorinated four-membered rings in the context of drug design and materials science.

References

Spectroscopic Profile of Fluorocyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for fluorocyclobutane, a saturated heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information about the molecular environment.

¹H NMR Data
¹³C NMR Data

The ¹³C NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) shows distinct signals for the different carbon atoms in the ring. The carbon atom bonded to the electronegative fluorine atom is significantly deshielded and appears at a downfield chemical shift.

Carbon AtomChemical Shift (δ) in ppm
C1 (CHF)89.49[1]
C2/C4 (CH₂)Data not available
C3 (CH₂)Data not available

Table 1: ¹³C NMR Chemical Shifts for this compound in CDCl₃ relative to TMS.

¹⁹F NMR Data

The ¹⁹F NMR spectrum of this compound provides a direct method for observing the fluorine nucleus. While a specific experimental value for this compound is not available, the chemical shift for fluorine in fluoroalkanes typically falls within a broad range. For a fluorine atom attached to a secondary carbon, the expected chemical shift is generally in the upfield region of the spectrum. The chemical shifts for organofluorine compounds span a wide range, from approximately -50 to -70 ppm for CF₃ groups to -200 to -220 ppm for CH₂F groups[2].

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic vibrational frequencies corresponding to the different bond types within the molecule. A detailed study of the vapor and solid-phase IR spectra of this compound has been conducted, and the assignment of its 30 normal vibrations has been reported.[3]

While the full list of vibrational frequencies from the primary literature is not readily accessible, the spectrum is characterized by absorptions due to C-H stretching, CH₂ bending (scissoring, wagging, twisting, and rocking), C-C stretching, and the prominent C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of this compound (C₄H₇F), which is approximately 74.10 g/mol .

The fragmentation of cyclic fluorocarbons is often characterized by the loss of fluorine or small fluorine-containing fragments. For cyclic fluorocarbons, ions of the formula CₙF₂ₙ₋₁ tend to be the most abundant. While a specific mass spectrum for this compound is not available, common fragmentation pathways for halogenated cycloalkanes include the loss of the halogen atom and ring cleavage.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A small amount of liquid this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).

Data Acquisition: NMR spectra are acquired on a high-resolution NMR spectrometer.

  • ¹H NMR: A standard one-pulse experiment is typically used.

  • ¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum and enhance the signal-to-noise ratio.

  • ¹⁹F NMR: A one-pulse experiment, often with proton decoupling, is used. The chemical shifts are referenced to an external standard, such as CFCl₃ (0 ppm).

IR Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to provide the spectrum of the compound. The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The eluted compound then enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions.

Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Inject into GC Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS System Prep_MS->MS_Spec NMR_Data NMR Spectra (1H, 13C, 19F) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Combined Spectroscopic Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Verified Structure of This compound Interpretation->Structure

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocyclobutane (C₄H₇F) is a fluorinated derivative of cyclobutane (B1203170), a four-membered cycloalkane. The introduction of a fluorine atom onto the cyclobutane ring imparts unique physicochemical properties that have garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its structural rigidity, combined with the high electronegativity and small size of the fluorine atom, influences its conformation, reactivity, and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, spectral characteristics, and reactivity, with a focus on its applications in drug discovery and development.

Physical Properties of this compound

This compound is a colorless and flammable gas with a faint odor at room temperature.[1] The physical properties of this compound are summarized in the table below, providing a comparative overview of its key characteristics.

PropertyValueReference(s)
Molecular Formula C₄H₇F[2][3]
Molecular Weight 74.10 g/mol [3]
Boiling Point 33.85 °C at 760 mmHg[2]
Melting Point Not available[2]
Density 0.915 g/cm³[2]
Refractive Index 1.377[2]
Vapor Pressure 553.212 mmHg at 25°C[2]
Flash Point -38.941 °C[2]
Solubility While specific data for this compound is limited, fluorinated compounds generally exhibit low solubility in polar solvents like water and better solubility in non-polar organic solvents.[4][5]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay between the strained cyclobutane ring and the electron-withdrawing nature of the fluorine atom.

Conformational Analysis

This compound exists as a dynamic equilibrium between two puckered conformations: equatorial and axial, with the equatorial conformer being more stable.[6] The energy difference between these two forms has been determined through variable temperature infrared spectroscopy to be approximately 496 ± 40 cm⁻¹ (5.93 ± 0.48 kJ/mol).[2][6] At ambient temperature, the equatorial conformer is the predominant species, accounting for about 92% of the population.[2]

Structural Parameters of this compound Conformers [2][6]

ParameterEquatorial ConformerAxial Conformer
C-F bond length (Å) 1.383(3)1.407(3)
Cα-Cβ bond length (Å) 1.543(3)1.546(3)
Cβ-Cγ bond length (Å) 1.554(3)1.554(3)
∠CαCβCγ angle (°) 85.0(5)89.2(5)
∠CβCαCβ angle (°) 89.3(5)89.2(5)
Puckering angle (°) 37.4(5)20.7(5)
Reactivity

This compound's reactivity is characterized by its stability under many conditions, making it a valuable building block in multi-step syntheses.[7] However, the strained four-membered ring can undergo ring-opening reactions under certain conditions, often driven by the relief of ring strain.[8][9]

  • Nucleophilic Substitution: The carbon atom bearing the fluorine is susceptible to nucleophilic attack, although the C-F bond is strong. Reactions with strong nucleophiles can lead to substitution products.

  • Electrophilic Reactions: The cyclobutane ring itself is relatively inert to electrophilic attack under normal conditions.

  • Ring-Opening Reactions: Substituted cyclobutanes can undergo ring-opening reactions in the presence of nucleophiles or under thermal or photochemical conditions.[8][9] For instance, donor-acceptor substituted cyclobutanes can be opened by arenes, thiols, and selenols.[10]

Synthesis and Purification

The synthesis of this compound and its derivatives often involves the introduction of a fluorine atom onto a pre-existing cyclobutane ring or the construction of the fluorinated ring from acyclic precursors.

Experimental Protocol: Synthesis of 3-Fluorocyclobutane-1-carboxylic Acid

A common precursor for various this compound derivatives is 3-fluorocyclobutane-1-carboxylic acid. A representative synthesis involves the nucleophilic fluorination of a corresponding hydroxycyclobutane derivative.[11]

Diagram of a Synthetic Pathway to a this compound Derivative

SynthesisWorkflow Cyclobutanone (B123998) Cyclobutanone HydroxyEster Methyl 3-hydroxycyclobutane- 1-carboxylate Cyclobutanone->HydroxyEster Multistep Synthesis FluorinatedEster Methyl 3-fluorocyclobutane- 1-carboxylate HydroxyEster->FluorinatedEster Nucleophilic Fluorination (e.g., DAST) FluorinatedAcid 3-Fluorocyclobutane- 1-carboxylic Acid FluorinatedEster->FluorinatedAcid Hydrolysis

Caption: Synthetic workflow for 3-fluorocyclobutane-1-carboxylic acid.

Detailed Methodology:

  • Preparation of Methyl 3-hydroxycyclobutane-1-carboxylate: This starting material can be synthesized from cyclobutanone through a series of reactions including cyanation, hydrolysis, and esterification.

  • Fluorination: The hydroxyl group of methyl 3-hydroxycyclobutane-1-carboxylate is replaced with a fluorine atom using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures.

  • Hydrolysis: The resulting methyl 3-fluorocyclobutane-1-carboxylate is then hydrolyzed, for example, using a base like sodium hydroxide (B78521) followed by acidification, to yield 3-fluorocyclobutane-1-carboxylic acid.

Purification

Purification of this compound and its derivatives is typically achieved through standard laboratory techniques. Due to its volatility, distillation is a common method for purifying liquid fluorocyclobutanes.[12][13] For solid derivatives, recrystallization is often employed. Chromatographic techniques such as gas chromatography (for volatile compounds) and column chromatography are also used for purification and separation of isomers.

Spectroscopic Characterization

The structure and conformation of this compound have been extensively studied using various spectroscopic methods.

Spectroscopic TechniqueKey FindingsReference(s)
Infrared (IR) Spectroscopy The vibrational spectra show characteristic C-H and C-F stretching and bending frequencies. Variable temperature studies have been crucial in determining the conformational equilibrium.[2][6]
Raman Spectroscopy Complements IR spectroscopy in providing information about the vibrational modes of the molecule.[2]
Microwave Spectroscopy Provides precise rotational constants, which are used to determine the molecular geometry and dipole moment of the different conformers.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation and conformational analysis. The coupling constants between fluorine and hydrogen atoms are particularly informative about the stereochemistry.[14][15]
Mass Spectrometry (MS) Provides information on the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structure.[16]

Applications in Drug Development

The incorporation of this compound moieties into drug candidates has emerged as a strategy to modulate their physicochemical and pharmacological properties.[17][18] The fluorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[17]

Logical Relationship of this compound in Drug Design

DrugDesign This compound This compound Moiety Properties Modulated Properties This compound->Properties Influences Lipophilicity Lipophilicity Properties->Lipophilicity MetabolicStability Metabolic Stability Properties->MetabolicStability BindingAffinity Binding Affinity Properties->BindingAffinity DrugCandidate Improved Drug Candidate Lipophilicity->DrugCandidate MetabolicStability->DrugCandidate BindingAffinity->DrugCandidate

Caption: Influence of this compound on drug properties.

The rigid cyclobutane scaffold can act as a bioisosteric replacement for other groups, such as phenyl rings or flexible alkyl chains, helping to optimize the spatial arrangement of pharmacophoric features and improve selectivity.[18] Several synthetic strategies have been developed to access a variety of functionalized this compound building blocks for use in medicinal chemistry.[1][19]

Conclusion

This compound is a unique molecule with a rich chemistry stemming from the combination of a strained ring system and a highly electronegative substituent. Its well-defined conformational preferences and predictable reactivity make it a valuable tool for chemists. The growing body of research on its synthesis, properties, and applications, particularly in the realm of drug discovery, highlights the continued importance of this fundamental fluorinated carbocycle. Further exploration of its reaction chemistry and the development of novel synthetic methodologies will undoubtedly expand its utility in the creation of new and improved functional molecules.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of Fluorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and geometry of fluorocyclobutane, a molecule of interest in medicinal chemistry and materials science. By integrating findings from microwave spectroscopy, gas-phase electron diffraction, and computational chemistry, this document elucidates the conformational landscape, structural parameters, and dynamic behavior of this compound. Detailed experimental protocols for the key analytical techniques are provided, alongside a quantitative analysis of its molecular geometry. The guide also presents visualizations of the molecule's conformational pathways and the experimental workflow used to determine its structure, adhering to strict visualization standards for clarity and precision.

Introduction

This compound (c-C₄H₇F) is a saturated four-membered carbocycle where one hydrogen atom is substituted by a fluorine atom. The presence of the fluorine substituent and the inherent ring strain of the cyclobutane (B1203170) ring gives rise to a complex and fascinating conformational behavior. The puckered nature of the cyclobutane ring, a consequence of the balance between angle strain and torsional strain, is further influenced by the electronegative fluorine atom. This interplay results in two primary conformers: an equatorial and an axial form, with the equatorial conformer being the more stable of the two.

Understanding the precise molecular structure and geometry of this compound is crucial for predicting its chemical reactivity, physical properties, and potential applications in drug design and materials science. The rigid, puckered scaffold of the cyclobutane ring can be exploited to control the spatial orientation of substituents, a valuable tool in the design of bioactive molecules. This guide synthesizes the current knowledge on this compound's structure, providing a detailed technical resource for researchers in the field.

Conformational Analysis

This compound exists as a dynamic equilibrium between two puckered conformations: the equatorial conformer, where the fluorine atom is located in the equatorial position, and the axial conformer, where the fluorine atom is in the axial position.

The equatorial conformer is the more stable of the two. Variable temperature infrared spectroscopy studies of this compound dissolved in liquid xenon have determined the enthalpy difference between the equatorial and axial forms to be approximately 496 ± 40 cm⁻¹ (5.93 ± 0.48 kJ/mol)[1]. At ambient temperature, it is estimated that the axial conformer constitutes only about 8 ± 1% of the conformational mixture[1].

The interconversion between the equatorial and axial conformers occurs through a ring-puckering motion, which involves a planar transition state. The energy barrier for this inversion has been a subject of study, with a double-minimum potential function being used to describe this motion. One study suggested two possible potential functions, with the higher barrier of 803 cm⁻¹ being more likely based on microwave and spectroscopic data[2].

Caption: Conformational equilibrium of this compound.

Molecular Geometry

The precise molecular geometry of both the equatorial and axial conformers of this compound has been determined through a combination of microwave spectroscopy and ab initio calculations. The key structural parameters are summarized in the tables below.

Bond Lengths

The introduction of the fluorine atom leads to subtle changes in the bond lengths of the cyclobutane ring compared to the parent hydrocarbon.

BondEquatorial Conformer (Å)Axial Conformer (Å)
C-F1.383(3)[1]1.407(3)[1]
Cα-Cβ1.543(3)[1]1.546(3)[1]
Cβ-Cγ1.554(3)[1]1.554(3)[1]

Table 1: Experimentally determined bond lengths for the equatorial and axial conformers of this compound.

Bond Angles and Puckering Angle

The puckering of the cyclobutane ring is a defining feature of its geometry. The puckering angle, defined as the angle between the Cα-Cβ-Cα and Cα-Cγ-Cα planes, is significantly different for the two conformers.

Angle/ParameterEquatorial Conformer (°)Axial Conformer (°)
∠CαCβCγ85.0(5)[1]89.2(5)[1]
∠CβCαCβ89.3(5)[1]89.2(5)[1]
∠F-Cα-(CβCβ plane)117.4(5)[1]109.2(5)[1]
Puckering Angle 37.4(5)[1] 20.7(5)[1]

Table 2: Experimentally determined bond angles and puckering angles for the equatorial and axial conformers of this compound.

Experimental and Computational Protocols

The determination of the molecular structure and geometry of this compound relies on a synergistic approach involving experimental techniques and theoretical calculations.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. From the rotational constants obtained, highly accurate molecular geometries can be derived.

Experimental Protocol:

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Microwave Irradiation: The sample is irradiated with microwave radiation over a specific frequency range (e.g., 26-40 GHz).

  • Detection: The absorption of microwave radiation by the sample is detected, resulting in a rotational spectrum.

  • Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions for both the equatorial and axial conformers.

  • Data Analysis: The rotational constants (A, B, C) are determined from the assigned transitions. These constants are then used to calculate the moments of inertia and, subsequently, the precise bond lengths and angles of the molecule.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another powerful technique for determining the molecular structure of volatile compounds. It provides information on the internuclear distances within a molecule.

Experimental Protocol:

  • Sample Introduction: A narrow beam of gaseous this compound is introduced into a vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.

  • Scattering and Diffraction: The electrons are scattered by the electric field of the molecules, creating a diffraction pattern of concentric rings.

  • Pattern Recording: The diffraction pattern is recorded on a photographic plate or a CCD detector.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, from which the internuclear distances (bond lengths and distances between non-bonded atoms) are determined.

Computational Chemistry (Ab Initio and DFT)

Theoretical calculations are indispensable for complementing experimental data and providing a deeper understanding of the molecular properties of this compound.

Methodology:

  • Method Selection: Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) are commonly employed.

  • Basis Set Selection: A sufficiently large basis set, such as 6-311+G(d,p), is chosen to accurately describe the electronic structure of the molecule.

  • Geometry Optimization: The geometry of both the equatorial and axial conformers is optimized to find the minimum energy structures.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) and to aid in the assignment of experimental vibrational spectra.

  • Property Calculation: Various molecular properties, including rotational constants, dipole moments, and the energy difference between conformers, are calculated and compared with experimental values.

Experimental_Workflow cluster_exp Experimental Determination cluster_comp Computational Chemistry cluster_data Data Analysis and Structure Refinement MW Microwave Spectroscopy RotConst Rotational Constants MW->RotConst GED Gas-Phase Electron Diffraction InternucDist Internuclear Distances GED->InternucDist AbInitio Ab Initio Calculations (MP2) GeomOpt Optimized Geometries AbInitio->GeomOpt DFT DFT Calculations (B3LYP) Energy Conformational Energies DFT->Energy FinalStruct Final Molecular Structure (Bond Lengths, Angles, Puckering) RotConst->FinalStruct InternucDist->FinalStruct GeomOpt->FinalStruct Energy->FinalStruct

Caption: Workflow for determining the molecular structure of this compound.

Conclusion

The molecular structure and geometry of this compound are well-characterized by a combination of advanced experimental and computational techniques. The molecule exists predominantly in a puckered equatorial conformation, which is significantly more stable than the axial form. The precise determination of its bond lengths, bond angles, and puckering angle provides a solid foundation for understanding its chemical behavior and for its application in the rational design of new molecules with tailored properties. The detailed experimental and computational protocols outlined in this guide serve as a valuable resource for researchers working with this compound and related cyclic systems.

References

An In-depth Technical Guide to the Synthesis of Monofluorinated Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. When incorporated into the strained four-membered ring of cyclobutane (B1203170), a single fluorine atom can impart unique conformational constraints and electronic properties, making monofluorinated cyclobutane derivatives highly sought-after building blocks in drug discovery. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable motifs, complete with quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways.

Core Synthetic Strategies

The synthesis of monofluorinated cyclobutanes can be broadly categorized into four main approaches:

  • Nucleophilic Fluorination: This is one of the most common methods, typically involving the displacement of a leaving group on the cyclobutane ring with a fluoride (B91410) ion source.

  • Deoxyfluorination: This strategy involves the conversion of a hydroxyl or carbonyl group on the cyclobutane ring into a C-F bond.

  • Electrophilic Fluorination: In this approach, an electron-rich cyclobutane precursor reacts with an electrophilic fluorine source.

  • Ring-Opening and Ring-Expansion Reactions: These methods utilize strained ring systems, such as cyclopropanes, which can undergo ring-opening or expansion in the presence of a fluoride source to form the cyclobutane ring.

Nucleophilic Fluorination of Cyclobutane Precursors

Nucleophilic fluorination is a versatile and widely employed method for the synthesis of monofluorinated cyclobutanes. This approach relies on the displacement of a suitable leaving group (e.g., tosylate, mesylate, or halide) by a nucleophilic fluoride source.

A common strategy involves the preparation of a hydroxylated cyclobutane intermediate, which is then activated for nucleophilic substitution. For instance, 3-hydroxycyclobutanecarboxylic acid can be a key starting material, which can be fluorinated to produce 3-fluorocyclobutanecarboxylic acid, a valuable building block.[1][2]

Workflow for Nucleophilic Fluorination:

start Cyclobutane with Leaving Group (e.g., -OTs, -OMs, -Br) product Monofluorinated Cyclobutane start->product SN2 Displacement reagent Nucleophilic Fluoride Source (e.g., TBAF, CsF, KF) reagent->product

Caption: General workflow for nucleophilic fluorination.

Quantitative Data for Nucleophilic Fluorination:

Starting MaterialFluorinating AgentProductYield (%)Diastereomeric Ratio (d.r.)Reference
Benzyl 3-methyl-3-hydroxycyclobutane-1-carboxylatemorpho-DASTBenzyl 3-fluoro-3-methylcyclobutane-1-carboxylate-3:1 (cis:trans)[3]
Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (mesylated)Tetramethylammonium fluoride (TMAF)1-(Fluoromethyl)cyclobutanecarboxylic acid38% (from hydroxy ester)-[4]

Experimental Protocol: General Procedure for Nucleophilic Fluorination with TBAF

This protocol is a general representation and may require optimization for specific cyclobutane substrates.

  • Substrate Preparation: Dissolve the cyclobutane precursor bearing a leaving group (e.g., tosylate, 1.0 eq) in a suitable anhydrous solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Fluoride Source Addition: Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) (1.5 - 3.0 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired monofluorinated cyclobutane derivative.

Deoxyfluorination of Cyclobutane Derivatives

Deoxyfluorination provides a direct route to monofluorinated cyclobutanes from readily available alcohol or carbonyl precursors. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are commonly used for this transformation. For example, 3-oxocyclobutane carboxylic acid can be converted to 3-fluorocyclobutylamines through a multi-step sequence involving deoxyfluorination.[3]

Mechanism of Deoxyfluorination with DAST:

sub Cyclobutanol (B46151) int1 Intermediate Alkoxysulfur Difluoride sub->int1 Nucleophilic attack on S dast DAST (Et2NSF3) dast->int1 int2 Fluorosulfite Ester int1->int2 Elimination of F- product Fluorocyclobutane + Et2NS(O)F + HF int2->product SN2 attack by F-

Caption: Simplified mechanism of deoxyfluorination using DAST.

Quantitative Data for Deoxyfluorination:

Starting MaterialFluorinating AgentProductYield (%)Reference
cis-1,2-bis(hydroxymethyl)cyclobutane derivativeTf₂O, then fluoride anioncis-1-(fluoromethyl)-2-(hydroxymethyl)cyclobutane derivative11[5]
3-Oxocyclobutane carboxylic acid derivativemorpho-DAST3-Fluoro-3-methylcyclobutane derivative-[3]

Experimental Protocol: General Procedure for Deoxyfluorination with DAST

Caution: DAST is toxic and reacts violently with water. This procedure should be performed in a well-ventilated fume hood by trained personnel.

  • Reaction Setup: To a solution of the cyclobutanol (1.0 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane, toluene) at low temperature (-78 °C) under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Work-up: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Electrophilic Fluorination

Electrophilic fluorination is suitable for electron-rich cyclobutane precursors, such as enol ethers or silyl (B83357) enol ethers derived from cyclobutanones. Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly employed as electrophilic fluorine sources.

Electrophilic Fluorination of a Cyclobutanone Enolate:

start Cyclobutanone enolate Cyclobutanone Enolate start->enolate Deprotonation base Base (e.g., LDA) base->enolate product 2-Fluorocyclobutanone enolate->product Electrophilic attack on F+ selectfluor Selectfluor® selectfluor->product

Caption: General scheme for electrophilic fluorination.

Quantitative Data for Electrophilic Fluorination:

Starting MaterialFluorinating AgentProductYield (%)Reference
AlkylidenecyclobutanesSelectfluor®Fluorinated cyclobutanes (various products)Moderate to excellent[5]

Experimental Protocol: General Procedure for Electrophilic Fluorination with Selectfluor®

This is a general procedure for the α-fluorination of a β-dicarbonyl compound, which can be adapted for activated cyclobutane substrates.

  • Reaction Setup: To a solution of the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) at room temperature, add Selectfluor® (1.1 - 1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the α-fluorinated product.

Ring-Opening and Ring-Expansion Reactions

The synthesis of monofluorinated cyclobutanes can also be achieved through the manipulation of other ring systems. A notable example is the ring-opening of cyclopropylmethanol (B32771) derivatives with a fluoride source. This method takes advantage of the release of ring strain to drive the reaction.

Ring-Opening of a Cyclopropylmethanol Derivative:

start Cyclopropylmethanol Derivative intermediate Activated Intermediate start->intermediate activator Activation (e.g., MsCl, TsCl) activator->intermediate product Monofluorinated Cyclobutane intermediate->product Ring-opening fluorination fluoride Fluoride Source (e.g., TBAF) fluoride->product

Caption: Ring-opening of a cyclopropylmethanol derivative.

Quantitative Data for Ring-Opening/Expansion Reactions:

Starting MaterialReagentsProductYield (%)Reference
1,1-Disubstituted cyclopropanesHypervalent iodine reagent, Fluoride source1,3-Difluoro or 1,3-oxyfluoro compoundsHigh[6]

Experimental Protocol: General Procedure for Ring-Opening Fluorination

This protocol is a generalized representation for the ring-opening of an activated cyclopropylmethanol.

  • Activation: To a solution of the cyclopropylmethanol (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add an activating agent (e.g., methanesulfonyl chloride, 1.2 eq) dropwise. Stir the mixture at this temperature until the activation is complete (monitored by TLC).

  • Fluorination: In a separate flask, prepare a solution of a fluoride source (e.g., TBAF, 2.0 eq) in an anhydrous polar aprotic solvent (e.g., THF, DMF). Add the solution of the activated cyclopropylmethanol to the fluoride solution.

  • Reaction: Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete.

  • Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Conclusion

The synthesis of monofluorinated cyclobutane derivatives is a dynamic area of research with significant implications for drug discovery and development. The choice of synthetic strategy depends on the availability of starting materials, the desired substitution pattern, and the required stereochemistry. While nucleophilic and deoxyfluorination methods are currently the most prevalent, electrophilic fluorination and ring-opening/expansion reactions offer valuable alternative routes. Further advancements in catalytic and stereoselective fluorination techniques are expected to expand the accessibility and utility of these important fluorinated building blocks.

References

An In-depth Technical Guide to ¹H and ¹⁹F NMR Spectra of Fluorocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclobutane (B1203170) motif is a valuable scaffold in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance a molecule's pharmacological properties, such as metabolic stability and binding affinity.[1] Consequently, the precise structural characterization of fluorocyclobutane derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ¹H and ¹⁹F nuclei, stands as the most powerful tool for this purpose. The ¹⁹F nucleus is highly advantageous for NMR studies due to its 100% natural abundance, spin quantum number of ½, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton.[2] Furthermore, the ¹⁹F chemical shift range is exceptionally wide (up to 800 ppm), making it exquisitely sensitive to subtle changes in the local electronic environment.[2][3]

This technical guide provides an in-depth exploration of the principles and applications of ¹H and ¹⁹F NMR for the structural elucidation and conformational analysis of this compound derivatives. It covers fundamental concepts, experimental protocols, data interpretation, and advanced 2D NMR techniques.

Fundamental Principles

Chemical Shifts (δ)

The chemical shift of a nucleus is determined by its local electronic environment. In this compound derivatives, ¹H and ¹⁹F chemical shifts are influenced by several factors:

  • Electronegativity: The high electronegativity of fluorine causes significant deshielding of nearby protons, shifting their signals downfield.

  • Conformation: The puckered nature of the cyclobutane ring means that substituents can occupy axial or equatorial positions.[4] This conformational arrangement significantly impacts the chemical shifts of both ¹H and ¹⁹F nuclei. Computational analysis combined with experimental NMR data is often used to understand the influence of conformation on physicochemical properties.[5][6]

  • Stereochemistry: The relative orientation (cis/trans) of substituents profoundly affects the electronic environment and, therefore, the observed chemical shifts.[4]

Typical Chemical Shift Ranges:

  • ¹H NMR: Protons on the cyclobutane ring typically resonate between 1.5 and 3.0 ppm. Protons geminal or vicinal to a fluorine atom will be shifted further downfield.

  • ¹⁹F NMR: The chemical shift range for organofluorine compounds is broad. For fluorocyclobutanes, the environment of the fluorine atom (e.g., -CFH-, -CF₂-, -CF₃) dictates its resonance position.[7] Chemical shifts are typically reported relative to a reference compound like CFCl₃.[7][8]

Spin-Spin Coupling (J)

Spin-spin coupling provides invaluable information about the connectivity and spatial relationships between nuclei. In fluorocyclobutanes, both through-bond (scalar) and through-space couplings are observed.

1. Through-Bond Coupling: This interaction is mediated by the electrons in the intervening bonds.

  • Geminal Coupling (²J): Coupling between nuclei on the same carbon atom. ²JHF values are typically large.

  • Vicinal Coupling (³J): Coupling between nuclei on adjacent carbon atoms. The magnitude of vicinal coupling is highly dependent on the dihedral angle (θ) between the coupled nuclei, as described by the Karplus relationship. This is crucial for determining the conformation of the cyclobutane ring.[4][9]

  • Long-Range Coupling (⁴J, ⁵J): Coupling over four or more bonds is also common in fluorinated systems, providing further structural constraints.

2. Through-Space Coupling: When two fluorine atoms, or a fluorine and a proton, are close in space (less than the sum of their van der Waals radii), a coupling interaction can occur directly through non-bonding orbital overlap, irrespective of the number of intervening bonds.[10][11] This is particularly relevant in the constrained cyclobutane ring system and can be detected using 2D NMR experiments like TOCSY.[10][12] Interunit through-space ¹H-¹⁹F and ¹³C-¹⁹F couplings have been observed and are useful for determining conformation.[13]

Experimental Protocols

A systematic approach combining 1D and 2D NMR experiments is essential for the unambiguous assignment of this compound structures.[14][15]

General ¹H and ¹⁹F NMR Acquisition

A standard experimental workflow allows for systematic structure elucidation.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Structural Elucidation cluster_analysis Data Analysis Sample Prepare sample in deuterated solvent (e.g., CDCl₃) H1_NMR ¹H NMR Sample->H1_NMR Basic proton info F19_NMR ¹⁹F NMR (¹H coupled) Sample->F19_NMR Observe ¹H-¹⁹F couplings COSY ¹H-¹H COSY (Proton network) H1_NMR->COSY Map proton spin systems F19_decoupled ¹⁹F{¹H} NMR (¹H decoupled) F19_NMR->F19_decoupled Simplify spectrum HETCOR ¹H-¹⁹F HETCOR / HSQC (Direct correlations) F19_decoupled->HETCOR Assign directly attached H-F pairs HMBC ¹H-¹⁹F / ¹³C-¹⁹F HMBC (Long-range correlations) HETCOR->HMBC Extend connectivity Structure Final Structure & Conformation HETCOR->Structure TOCSY ¹H-¹⁹F TOCSY (Through-bond/space correlations) HMBC->TOCSY Confirm spin systems HMBC->Structure TOCSY->Structure COSY->HMBC COSY->Structure G cluster_bond Through-Bond Coupling cluster_space Through-Space Coupling F1 F C1 C F1->C1 ³JHF C2 C C1->C2 ³JHF H1 H C2->H1 ³JHF F2 F H2 H F2->H2 JFS C3 C F2->C3 C5 C C3->C5 C4 C C4->H2 C5->C4 G origin y_axis ³J Coupling Constant (Hz) origin->y_axis x_axis Dihedral Angle (θ) origin->x_axis p0 p90 p0->p90 p180 p90->p180 0deg 90deg 90° 180deg 180° eclipsed gauche anti eclipsed_label Max J (eclipsed) gauche_label Min J (gauche) anti_label Max J (anti-periplanar)

References

A Theoretical and Spectroscopic Investigation into the Conformational Landscape of Fluorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to elucidate the conformational preferences of fluorocyclobutane. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying energetic relationships, this document serves as a valuable resource for scientists engaged in molecular design and conformational analysis.

The puckered four-membered ring of cyclobutane (B1203170) and its derivatives presents a fascinating case study in conformational analysis. The introduction of a substituent, such as a fluorine atom, breaks the symmetry of the ring and leads to two distinct non-planar conformations: an equatorial and an axial form. The subtle interplay of ring strain, torsional strain, and steric interactions governs the relative stability of these conformers and the dynamics of their interconversion. Understanding these conformational preferences is crucial in various fields, including medicinal chemistry, where the three-dimensional structure of a molecule dictates its biological activity.

Conformational Equilibrium and Energetics

This compound exists as an equilibrium between two puckered conformations: the equatorial conformer, where the fluorine atom is located in the "equatorial" position of the ring, and the axial conformer, where the fluorine atom is in the "axial" position. Experimental and theoretical studies have unequivocally established that the equatorial conformer is the more stable of the two.

The energy difference between these two conformers has been determined through variable temperature infrared spectroscopy of this compound dissolved in liquid xenon. By analyzing the change in the relative intensities of vibrational bands corresponding to each conformer at different temperatures, the enthalpy difference (ΔH) can be calculated.

Theoretical calculations, employing both ab initio and density functional theory (DFT) methods, have also been extensively used to probe the conformational energetics of this compound. These computational approaches provide valuable insights into the underlying forces driving the conformational preference and allow for the calculation of structural parameters and energy barriers.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental and theoretical investigations into the conformation of this compound.

Table 1: Experimental and Theoretical Enthalpy/Energy Differences between Equatorial and Axial Conformers of this compound

MethodΔH / ΔE (kJ/mol)Notes
Variable Temperature Infrared Spectroscopy5.93 ± 0.48Experimentally determined enthalpy difference in liquid xenon solution.
MP2(full) (average over various basis sets)9.04 ± 0.44Ab initio theoretical calculation.
B3LYP (average over various basis sets)7.20 ± 0.24Density Functional Theory (DFT) calculation.

Table 2: Structural Parameters of the Equatorial and Axial Conformers of this compound

ParameterEquatorial ConformerAxial ConformerMethod
Bond Distances (Å)
C-F1.383(3)1.407(3)Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p)
Cα-Cβ1.543(3)1.546(3)Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p)
Cβ-Cγ1.554(3)1.554(3)Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p)
Angles (°)
∠CαCβCγ85.0(5)89.2(5)Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p)
∠CβCαCβ89.3(5)89.2(5)Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p)
∠F-Cα-(plane of CβCαCβ)117.4(5)109.2(5)Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p)
Puckering Angle (°)37.4(5)20.7(5)Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p)

Experimental Methodologies

The determination of the conformational properties of this compound relies on sophisticated experimental techniques capable of probing the subtle energetic and structural differences between the conformers. The two primary methods employed are variable temperature infrared spectroscopy and microwave spectroscopy.

Variable Temperature Infrared Spectroscopy

Principle: This technique leverages the fact that the populations of different conformers are temperature-dependent, following the Boltzmann distribution. By measuring the infrared spectrum of a sample at various temperatures, the change in the relative intensities of absorption bands unique to each conformer can be used to determine the enthalpy difference between them.

Detailed Methodology:

  • Sample Preparation: A dilute solution of this compound in liquid xenon is prepared in a specialized low-temperature cryostat cell equipped with infrared-transparent windows (e.g., CsI or BaF₂). Xenon is used as a solvent due to its inertness and transparency in the mid-infrared region.

  • Spectrometer: A high-resolution Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.

  • Temperature Control: The temperature of the cryostat cell is precisely controlled and varied over a range, typically from -55 to -100 °C. The temperature is monitored using a calibrated sensor (e.g., a silicon diode).

  • Data Acquisition: Infrared spectra are recorded at multiple, stable temperatures within the chosen range. For each temperature, a sufficient number of scans are co-added to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Pairs of absorption bands, one corresponding to the equatorial conformer and one to the axial conformer, are identified.

    • The integrated absorbances (areas) of these bands are determined at each temperature.

    • A van't Hoff plot is constructed by plotting the natural logarithm of the ratio of the integrated absorbances of the conformer pair against the reciprocal of the absolute temperature (1/T).

    • The slope of the resulting straight line is equal to -ΔH/R, where R is the gas constant. From this, the enthalpy difference (ΔH) between the conformers can be calculated.

Microwave Spectroscopy

Principle: Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase. Since the rotational constants of a molecule are dependent on its moments of inertia, which are in turn determined by its three-dimensional structure, this technique provides highly precise structural information. Different conformers will have distinct rotational spectra, allowing for their individual characterization.

Detailed Methodology:

  • Sample Introduction: A gaseous sample of this compound, typically diluted in an inert carrier gas like argon or neon, is introduced into a high-vacuum chamber. The gas is then expanded through a nozzle, creating a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

  • Spectrometer: A pulsed-jet Fourier-transform microwave (FTMW) spectrometer is commonly used. In this setup, a short, high-power microwave pulse is used to polarize the molecules in the supersonic jet.

  • Data Acquisition: After the microwave pulse, the coherently rotating molecules emit a free induction decay (FID) signal, which is detected. This time-domain signal is then converted into a frequency-domain spectrum via a Fourier transform.

  • Spectral Analysis:

    • The observed rotational transitions are assigned to specific quantum number changes for each conformer.

    • The frequencies of these transitions are then fitted using a rigid rotor Hamiltonian to determine the rotational constants (A, B, and C) for both the equatorial and axial conformers.

    • By analyzing the rotational constants of different isotopic species (e.g., ¹³C isotopologues), a precise determination of the molecular structure, including bond lengths and angles, for each conformer can be achieved.

Logical Relationships and Workflows

The interplay between theoretical calculations and experimental observations is crucial for a comprehensive understanding of this compound's conformation. The following diagrams illustrate the logical workflow of these investigations.

experimental_workflow Experimental Workflow for Conformational Analysis cluster_ir Variable Temperature IR Spectroscopy cluster_mw Microwave Spectroscopy ir_sample Sample Preparation (this compound in liquid Xenon) ir_spectra Acquire IR Spectra at various temperatures ir_sample->ir_spectra ir_analysis Van't Hoff Analysis of band intensities ir_spectra->ir_analysis ir_result Determine ΔH (Enthalpy Difference) ir_analysis->ir_result mw_sample Sample Introduction (Supersonic Jet Expansion) mw_spectra Acquire Rotational Spectra mw_sample->mw_spectra mw_analysis Fit Rotational Constants mw_spectra->mw_analysis mw_result Determine Structural Parameters (Bond lengths, angles) mw_analysis->mw_result

Experimental Workflow for Conformational Analysis

theoretical_workflow Theoretical Calculation Workflow start Define Molecular System (this compound) method Select Computational Method (e.g., MP2, B3LYP) start->method basis Choose Basis Set (e.g., 6-311+G(d,p)) start->basis geom_opt Geometry Optimization (Find energy minima for conformers) method->geom_opt basis->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc pes_scan Potential Energy Surface Scan (Map ring-puckering pathway) geom_opt->pes_scan energy_calc Calculate Relative Energies (ΔE) and Structural Parameters freq_calc->energy_calc ts_search Transition State Search pes_scan->ts_search barrier_calc Calculate Inversion Barrier ts_search->barrier_calc

Theoretical Calculation Workflow

Conformational Interconversion Pathway

The equatorial and axial conformers of this compound interconvert through a process of ring puckering, which involves a planar transition state. This inversion pathway can be visualized with a potential energy diagram.

conformational_inversion Conformational Inversion of this compound equatorial Equatorial Conformer (More Stable) transition_state Planar Transition State (Energy Barrier) equatorial->transition_state Ring Puckering axial Axial Conformer (Less Stable) axial->transition_state Ring Puckering transition_state->equatorial transition_state->axial

Conformational Inversion of this compound

This guide has synthesized the key findings from theoretical and experimental studies on the conformation of this compound. The provided data and methodologies offer a robust framework for understanding the conformational behavior of this and similar substituted cyclobutane systems, which is of paramount importance in the rational design of new molecules with desired three-dimensional structures and properties.

The Discovery and Initial Characterization of Fluorocyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocyclobutane, a foundational molecule in the landscape of fluorinated alicyclics, has garnered significant interest due to the unique conformational preferences and electronic properties imparted by the fluorine substituent. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound. It details the experimental protocols for its preparation and the key analytical techniques employed to elucidate its structural and dynamic properties. Quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate a deeper understanding of this important fluorinated building block.

Introduction

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The small size, high electronegativity, and ability to form strong bonds with carbon make fluorine a unique tool in medicinal chemistry and materials science. Cyclobutane (B1203170) rings, with their inherent puckered conformation, provide a three-dimensional scaffold that is increasingly utilized in drug design. The combination of these two features in this compound presents a molecule with distinct conformational isomers, the study of which has provided fundamental insights into non-bonding interactions and stereoelectronic effects. This guide focuses on the seminal work that led to the synthesis and detailed characterization of this compound.

Synthesis of this compound

The initial synthesis of this compound has been approached through the nucleophilic fluorination of a suitable cyclobutane precursor. A common and effective strategy involves the conversion of cyclobutanol (B46151) to an intermediate with a good leaving group, such as a tosylate, followed by displacement with a fluoride (B91410) ion. An alternative, more direct route involves the use of a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) on cyclobutanol.

Experimental Protocol: Synthesis from Cyclobutanol via Cyclobutyl Tosylate

This two-step procedure provides a reliable method for the preparation of this compound.

Step 1: Synthesis of Cyclobutyl Tosylate

  • A solution of cyclobutanol (1.0 eq) in pyridine (B92270) is cooled to 0 °C in a three-necked round-bottomed flask equipped with a stirrer and a thermometer.

  • p-Toluenesulfonyl chloride (1.05 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The mixture is then poured into a solution of concentrated hydrochloric acid in ice water.

  • The aqueous layer is extracted with three portions of diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield cyclobutyl tosylate as an oil.

Step 2: Fluorination of Cyclobutyl Tosylate

  • A suspension of anhydrous potassium fluoride (a source of fluoride ions) in a suitable high-boiling point solvent such as diethylene glycol is prepared in a flask equipped with a stirrer and a distillation apparatus.

  • Cyclobutyl tosylate (1.0 eq) is added to the suspension.

  • The mixture is heated to facilitate the nucleophilic substitution reaction.

  • This compound, being volatile, is distilled from the reaction mixture as it is formed.

  • The collected distillate can be further purified by fractional distillation.

Experimental Protocol: Direct Fluorination of Cyclobutanol using DAST

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the deoxofluorination of alcohols.

  • In a fume hood, a solution of cyclobutanol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) is placed in a flask made of inert material (e.g., PTFE or polyethylene) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.

  • DAST (1.1 eq) is added dropwise to the stirred solution, maintaining the low temperature.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of this compound.

Synthesis_of_this compound cluster_0 Method 1: From Cyclobutanol via Tosylate cluster_1 Method 2: Direct Fluorination Cyclobutanol Cyclobutanol CyclobutylTosylate Cyclobutyl Tosylate Cyclobutanol->CyclobutylTosylate Tosylation TsCl p-Toluenesulfonyl Chloride (TsCl, Pyridine) Fluorocyclobutane1 This compound CyclobutylTosylate->Fluorocyclobutane1 Fluorination KF Potassium Fluoride (KF) Cyclobutanol2 Cyclobutanol Fluorocyclobutane2 This compound Cyclobutanol2->Fluorocyclobutane2 Deoxofluorination DAST Diethylaminosulfur Trifluoride (DAST)

Caption: Synthetic routes to this compound.

Initial Characterization

The initial characterization of this compound was crucial in understanding its structure, conformation, and physical properties. This was primarily achieved through a combination of spectroscopic techniques and physical measurements.

Physical Properties

This compound is a colorless, volatile, and flammable gas at room temperature with a faint odor. Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₄H₇F
Molecular Weight 74.10 g/mol
Boiling Point 33.8 °C at 760 mmHg
Density 0.915 g/cm³
Refractive Index 1.377
Conformational Analysis

The puckered nature of the cyclobutane ring leads to two primary conformers for this compound: one with the fluorine atom in an equatorial position and another with it in an axial position. The equatorial conformer is the more stable of the two.

Conformational_Equilibrium Equatorial Equatorial Conformer (More Stable) Axial Axial Conformer (Less Stable) Equatorial->Axial Ring Puckering

Caption: Conformational equilibrium of this compound.

Variable temperature infrared spectroscopy studies have been instrumental in determining the enthalpy difference between these two conformers. By analyzing the spectra of this compound dissolved in liquid xenon at various temperatures (from -55 to -100 °C), the enthalpy difference (ΔH) was determined to be 496 ± 40 cm⁻¹ (5.93 ± 0.48 kJ/mol). At room temperature, it is estimated that the axial conformer constitutes about 8% of the conformational mixture.

Microwave spectroscopy has provided highly precise structural parameters for both the equatorial and axial conformers.

ParameterEquatorial ConformerAxial Conformer
C-F Bond Length (Å) 1.3831.407
Cα-Cβ Bond Length (Å) 1.5431.546
Cβ-Cγ Bond Length (Å) 1.5541.554
∠CαCβCγ Angle (°) 85.089.2
∠CβCαCβ Angle (°) 89.389.2
Puckering Angle (°) 37.420.7
Spectroscopic Characterization

The vibrational spectra of this compound have been extensively studied in the gas, liquid, and solid phases. The infrared spectrum of the vapor has been recorded from 4000–33 cm⁻¹, and the Raman spectrum of the liquid has also been measured. These spectra have been interpreted based on a puckered Cₛ point group symmetry. The assignment of the 30 normal vibrations was based on depolarization values, band contours, and group-frequency correlations. A series of Q branches observed in the far-infrared spectrum was attributed to the ring-puckering vibration.

Experimental Protocol: Gas-Phase Infrared Spectroscopy

  • A sample of purified this compound is introduced into an evacuated gas cell with windows transparent to infrared radiation (e.g., KBr or NaCl).

  • The pressure of the gas in the cell is adjusted to obtain optimal absorbance without significant pressure broadening of the rotational-vibrational lines.

  • The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

  • A background spectrum of the evacuated cell is also recorded and subtracted from the sample spectrum to obtain the absorbance spectrum of this compound.

Microwave spectroscopy has been a powerful tool for the detailed structural characterization of this compound. It has allowed for the assignment of the rotational spectra of both the equatorial and, more recently, the axial conformers. The energy difference between the two conformers has been determined from these studies to be 620 ± 30 cm⁻¹, which is in reasonable agreement with the value obtained from infrared spectroscopy.

Experimental Protocol: Microwave Spectroscopy

  • A gaseous sample of this compound is introduced into the high-vacuum sample chamber of a microwave spectrometer.

  • The gas is typically cooled to low temperatures through a supersonic jet expansion to simplify the rotational spectrum by populating lower rotational energy levels.

  • The sample is irradiated with microwave radiation, and the absorption or emission of radiation corresponding to transitions between rotational energy levels is detected.

  • The precise frequencies of these transitions are measured and analyzed to determine the rotational constants of the molecule.

  • From the rotational constants, highly accurate molecular geometries, including bond lengths and angles, can be derived for each conformer.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_spectroscopy Spectroscopic Techniques cluster_data Data & Analysis Synthesis This compound Synthesis Physical Physical Property Measurement Synthesis->Physical Spectroscopy Spectroscopic Analysis Synthesis->Spectroscopy Properties Physical Properties (BP, Density, etc.) Physical->Properties IR_Raman IR & Raman Spectroscopy Spectroscopy->IR_Raman Microwave Microwave Spectroscopy Spectroscopy->Microwave Conformational Conformational Analysis (Equatorial vs. Axial) IR_Raman->Conformational Microwave->Conformational Structural Structural Parameters (Bond Lengths, Angles) Microwave->Structural

Caption: Workflow for the characterization of this compound.

Conclusion

The discovery and initial characterization of this compound laid the groundwork for understanding the fundamental principles of conformational analysis and the influence of fluorine substitution on alicyclic systems. The synthetic methods developed have provided access to this valuable building block, and the detailed spectroscopic and structural data have served as a benchmark for computational studies. For researchers and professionals in drug development, the insights gained from this compound continue to inform the design of novel therapeutics incorporating fluorinated cyclobutane motifs, highlighting the enduring importance of this foundational molecule.

The Subtle Influence: An In-depth Technical Guide to the Electronic Effects of Fluorine in Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Within the realm of saturated carbocycles, the cyclobutane (B1203170) ring presents a unique conformational landscape that is profoundly influenced by fluorination. This technical guide provides a comprehensive exploration of the electronic effects of fluorine on the cyclobutane ring, offering a detailed analysis of conformational preferences, geometric perturbations, and spectroscopic signatures. This document is intended to serve as a valuable resource for researchers in drug discovery and materials science, providing both fundamental understanding and practical experimental guidance.

Electronic and Stereoelectronic Effects of Fluorine

The high electronegativity of fluorine is the primary driver of its significant electronic influence. When incorporated into a cyclobutane ring, fluorine exerts strong inductive effects, withdrawing electron density from the carbon backbone. This polarization of the C-F bond has a cascade of consequences for the entire molecule.

Beyond simple induction, stereoelectronic interactions play a crucial role in dictating the conformational behavior of fluorinated cyclobutanes. These effects arise from the spatial arrangement of orbitals and can lead to conformational preferences that defy classical steric arguments. Key stereoelectronic interactions in fluorinated cyclobutanes include:

  • Gauche Effect: A preference for a gauche arrangement between two electronegative substituents. In the context of 1,2-difluorocyclobutane, this can influence the relative stability of different puckered conformations. This effect is often rationalized by a stabilizing hyperconjugative interaction between a C-H σ orbital and an adjacent C-F σ* anti-bonding orbital (σC-H → σ*C-F).

  • Anomeric-type Effects: While classically defined in heterocyclic systems, analogous hyperconjugative interactions can occur in fluorinated carbocycles. For instance, an interaction between a C-C σ orbital and an adjacent C-F σ* orbital can influence bond lengths and angles.

These electronic and stereoelectronic effects collectively determine the puckering of the cyclobutane ring, the preferred orientation of the fluorine substituent (axial vs. equatorial in the puckered conformation), and the overall polarity of the molecule.

Conformational Analysis and Ring Puckering

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered "butterfly" conformations to alleviate torsional strain.[1] The introduction of a fluorine atom can significantly influence the energetics of this puckering motion.

The puckering of the cyclobutane ring can be described by a puckering amplitude and a phase angle. In monothis compound, the fluorine atom can occupy either an axial or an equatorial position in the puckered ring. The energy difference between these two conformers is subtle and can be influenced by the solvent environment. Computational studies are essential for mapping the potential energy surface of the ring puckering and identifying the lowest energy conformations.

Impact on Molecular Geometry

The electronic perturbations induced by fluorine manifest as measurable changes in the molecular geometry of the cyclobutane ring. These changes can be quantified through techniques like gas-phase electron diffraction and microwave spectroscopy, and corroborated by computational chemistry.

Table 1: Representative Geometric Parameters of Fluorinated Cyclobutanes

ParameterCyclobutane[2]Monothis compound (Axial) (Calculated)Monothis compound (Equatorial) (Calculated)
Bond Lengths (Å)
C-C1.5541.545 - 1.5551.546 - 1.556
C-F-1.4051.398
**Bond Angles (°) **
C-C-C88~87 - 89~87 - 89
∠FCC-110.2110.5
Dihedral Angles (°)
Ring Puckering~35~30 - 35~30 - 35

Note: Calculated values are illustrative and can vary depending on the level of theory and basis set used. Experimental data for monothis compound is scarce in the readily available literature.

Spectroscopic Signatures of Fluorinated Cyclobutanes

The presence of fluorine leaves a distinct fingerprint on the spectroscopic properties of cyclobutane derivatives, most notably in NMR and vibrational spectroscopy.

19F and 1H NMR Spectroscopy

19F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus.[3] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

Spin-spin coupling between fluorine and protons (nJHF) or other fluorine nuclei (nJFF) provides invaluable structural information. The magnitude of these coupling constants is dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei.

Table 2: Typical 1H-19F and 13C-19F Coupling Constants in Fluorinated Cycloalkanes

Coupling TypeNumber of Bonds (n)Typical Range (Hz)
1JCF1150 - 250
2JCF215 - 30
3JCF30 - 20
2JHF (geminal)240 - 60
3JHF (vicinal, gauche)30 - 15
3JHF (vicinal, anti)320 - 50

Note: These are general ranges and can vary significantly based on the specific geometry and electronic environment.

Vibrational Spectroscopy (IR and Raman)

The introduction of a C-F bond introduces new vibrational modes that can be observed in the infrared (IR) and Raman spectra. The C-F stretching vibration typically appears in the region of 1000-1400 cm-1. The exact frequency is sensitive to the number of fluorine atoms and the overall molecular structure. Ring puckering and other low-frequency modes of the cyclobutane ring can also be observed and provide insight into the conformational dynamics.

Table 3: Selected Vibrational Frequencies for a Fluorinated Cyclobutane Derivative (trans-3,4-difluorocyclobutene) [4]

Wavenumber (cm-1)Assignment
3106a' CH stretch
2977a' CH stretch
1559a' C=C stretch
1193a' C-F stretch
171a' Ring puckering
3088a" CH stretch
2976a" CH stretch
1201a" C-F stretch

Experimental Protocols

Synthesis of Monothis compound

A common method for the synthesis of monothis compound involves the deoxofluorination of cyclobutanol (B46151) using a reagent such as diethylaminosulfur trifluoride (DAST).[5][6]

Materials:

  • Cyclobutanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, distillation apparatus.

Procedure:

  • Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with cyclobutanol (1.0 eq) dissolved in anhydrous DCM. The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.1 eq), dissolved in anhydrous DCM, is added dropwise to the stirred solution of cyclobutanol over a period of 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is carefully removed by distillation at atmospheric pressure. The crude product is then purified by fractional distillation to yield monothis compound.

Caution: DAST is a hazardous reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

19F NMR Analysis of Fluorinated Cyclobutanes

Sample Preparation: [7]

  • Weigh approximately 10-20 mg of the fluorinated cyclobutane derivative.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, acetone-d6) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube.

  • For quantitative measurements, an internal standard with a known 19F signal can be added.

Data Acquisition: [8]

  • The NMR spectrometer should be equipped with a probe capable of 19F detection.

  • A standard 1D 19F NMR experiment is typically performed with proton decoupling.

  • Key acquisition parameters to consider:

    • Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure all fluorine signals are captured.

    • Pulse Width: Calibrate the 90° pulse width for 19F.

    • Relaxation Delay (d1): A delay of 1-5 times the longest T1 relaxation time of the fluorine nuclei should be used to ensure full relaxation and accurate integration.

    • Number of Scans: This will depend on the sample concentration and the desired signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction.

  • Reference the chemical shifts to an external or internal standard (e.g., CFCl3 at 0 ppm).

Visualizations

Workflow for 19F NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (19F Probe) transfer->setup Insert Sample params Set Acquisition Parameters (SW, PW, d1, NS) setup->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Chemical Shifts baseline->reference analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) reference->analysis Analyze Spectrum

Workflow for 19F NMR Analysis
Computational Workflow for Conformational Analysis

G cluster_build Structure Building cluster_scan Conformational Search cluster_opt Optimization and Analysis build Build 3D Model of Fluorinated Cyclobutane pes_scan Potential Energy Surface Scan (e.g., along puckering coordinate) build->pes_scan identify_min Identify Energy Minima pes_scan->identify_min geom_opt Geometry Optimization of Conformers (e.g., DFT) identify_min->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermochem Thermochemical Analysis (Relative Energies, Populations) freq_calc->thermochem results Conformational Preferences and Geometric Parameters thermochem->results Analyze Results

Computational Conformational Analysis Workflow

Conclusion

The electronic effects of fluorine in cyclobutane rings are a multifaceted interplay of inductive and stereoelectronic forces. These effects profoundly influence the conformational landscape, molecular geometry, and spectroscopic properties of these fascinating molecules. A thorough understanding of these principles, coupled with robust experimental and computational methodologies, is essential for the rational design of novel fluorinated compounds with tailored properties for applications in drug discovery and materials science. This guide provides a foundational framework for researchers to explore and harness the unique characteristics of fluorinated cyclobutanes.

References

Methodological & Application

Fluorocyclobutane: A Key Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. Among the various fluorinated motifs, the fluorocyclobutane moiety has emerged as a valuable building block, offering a unique combination of conformational rigidity and metabolic stability. Its application as a bioisosteric replacement for commonly used groups, such as gem-dimethyl or tert-butyl groups, has demonstrated significant potential in enhancing the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. These application notes provide a comprehensive overview of the utility of this compound in drug design, including detailed experimental protocols and a summary of its impact on key drug-like properties.

The puckered conformation of the cyclobutane (B1203170) ring provides a distinct three-dimensional scaffold that can effectively orient pharmacophoric elements for optimal target engagement. The introduction of fluorine atoms onto this scaffold further modulates its physicochemical properties, such as lipophilicity and pKa, offering medicinal chemists a powerful tool to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A notable example of the successful application of this strategy is the FDA-approved drug Ivosidenib, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), which features a gem-difluorocyclobutyl group.

Data Presentation: Impact of this compound on Drug Properties

Table 1: Physicochemical Properties of this compound Building Blocks

CompoundStructurepKalogPReference
3-Fluorocyclobutane-1-carboxylic acid4.4 - 4.60.5 - 1.0[1]
3,3-Difluorocyclobutanamine (B1322466) hydrochloride8.0 - 9.00.2 - 0.7[2][3]

Table 2: Pharmacokinetic Parameters of Ivosidenib (AG-120)

ParameterValueSpeciesReference
Cmax (single oral dose)4503 ng/mLHuman[4]
Cmax (steady-state)6551 ng/mLHuman[4]
Oral BioavailabilityFavorablePreclinical models[5]
Metabolic StabilityEnhancedIn vitro studies[5]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of mutant isocitrate dehydrogenase 1 (IDH1) and the mechanism of action of Ivosidenib, a drug that incorporates a difluorocyclobutyl moiety.

IDH1_Pathway cluster_cytoplasm Cytoplasm Isocitrate Isocitrate wild_type_IDH1 Wild-Type IDH1 Isocitrate->wild_type_IDH1 NADP+ to NADPH alpha_KG α-Ketoglutarate (α-KG) mutant_IDH1 Mutant IDH1 alpha_KG->mutant_IDH1 NADPH to NADP+ D_2HG D-2-Hydroxyglutarate (D-2HG) (Oncometabolite) Cell_Differentiation_Block Block of Cellular Differentiation D_2HG->Cell_Differentiation_Block wild_type_IDH1->alpha_KG mutant_IDH1->D_2HG Ivosidenib Ivosidenib Ivosidenib->mutant_IDH1 Inhibition Tumor_Growth Tumor Growth Cell_Differentiation_Block->Tumor_Growth

Caption: Mutant IDH1 Signaling Pathway and Ivosidenib's Mechanism of Action.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluorocyclobutane-1-carboxylic Acid

This protocol describes a general method for the synthesis of 3-fluorocyclobutane-1-carboxylic acid, a key building block for introducing the monothis compound moiety.

Materials:

Procedure:

  • Synthesis of Ethyl 2-oxocyclobutane-1-carboxylate:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous toluene, add a solution of cyclobutanone (1.0 eq) and diethyl carbonate (1.5 eq) in toluene dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully adding aqueous HCl (1 M) until the pH is acidic.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield ethyl 2-oxocyclobutane-1-carboxylate.

  • Reduction to Ethyl 2-hydroxycyclobutane-1-carboxylate:

    • Dissolve ethyl 2-oxocyclobutane-1-carboxylate (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by adding water and extract with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude alcohol.

  • Fluorination with DAST:

    • Dissolve the crude ethyl 2-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous DCM at -78 °C.

    • Add DAST (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with DCM, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Hydrolysis to 3-Fluorocyclobutane-1-carboxylic acid:

    • Dissolve the purified ethyl 3-fluorocyclobutane-1-carboxylate in a mixture of ethanol and water.

    • Add potassium hydroxide (2.0 eq) and reflux the mixture for 4 hours.

    • Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify the aqueous residue with concentrated HCl.

    • Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate to yield 3-fluorocyclobutane-1-carboxylic acid.

Protocol 2: General Procedure for Incorporation of 3,3-Difluorocyclobutanamine into a Kinase Inhibitor Scaffold (Amide Coupling)

This protocol outlines a general method for coupling 3,3-difluorocyclobutanamine with a carboxylic acid, a common step in the synthesis of kinase inhibitors.

Materials:

  • Carboxylic acid-containing scaffold (1.0 eq)

  • 3,3-Difluorocyclobutanamine hydrochloride (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.3 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid scaffold (1.0 eq) in anhydrous DMF, add 3,3-difluorocyclobutanamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.3 eq) in one portion and continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired amide.

Experimental Workflows

The following diagrams illustrate typical experimental workflows relevant to the application of this compound building blocks in drug discovery.

Synthesis_Workflow Start Start with Cyclobutanone Step1 Dieckmann Condensation Start->Step1 Step2 Reduction (e.g., NaBH4) Step1->Step2 Step3 Fluorination (e.g., DAST) Step2->Step3 Step4 Hydrolysis Step3->Step4 End 3-Fluorocyclobutane- 1-carboxylic Acid Step4->End Stability_Assay_Workflow Start Test Compound (this compound analog) Incubation Incubate with Liver Microsomes + NADPH Start->Incubation Time_Points Sample at Multiple Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Analysis LC-MS/MS Analysis of Parent Compound Quench->Analysis Data_Processing Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Analysis->Data_Processing End Metabolic Stability Profile Data_Processing->End

References

Synthesis of 3-Fluorocyclobutane-1-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-fluorocyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The fluorinated cyclobutane (B1203170) motif is of significant interest due to its ability to modulate the physicochemical properties of bioactive molecules, such as metabolic stability and binding affinity.[1]

Synthetic Strategy

The synthesis of 3-fluorocyclobutane-1-carboxylic acid can be efficiently achieved through a three-step sequence starting from commercially available ethyl 3-oxocyclobutanecarboxylate. The overall synthetic workflow involves:

  • Reduction of the ketone: The carbonyl group of ethyl 3-oxocyclobutanecarboxylate is reduced to a hydroxyl group to yield ethyl 3-hydroxycyclobutane-1-carboxylate.

  • Deoxyfluorination: The hydroxyl group is replaced with a fluorine atom using a suitable fluorinating agent.

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid product.

Synthesis_Workflow start Ethyl 3-oxocyclobutanecarboxylate step1 Reduction start->step1 NaBH4, Methanol (B129727) intermediate1 Ethyl 3-hydroxycyclobutane-1-carboxylate step1->intermediate1 step2 Fluorination intermediate1->step2 DAST, CH2Cl2 intermediate2 Ethyl 3-fluorocyclobutane-1-carboxylate step2->intermediate2 step3 Hydrolysis intermediate2->step3 NaOH, H2O/EtOH end 3-Fluorocyclobutane-1-carboxylic acid step3->end

Caption: Synthetic workflow for 3-fluorocyclobutane-1-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-hydroxycyclobutane-1-carboxylate

This protocol describes the reduction of ethyl 3-oxocyclobutanecarboxylate to ethyl 3-hydroxycyclobutane-1-carboxylate.[2]

Materials:

Procedure:

  • Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (approx. 7 mL per mmol of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.0 eq) to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of 1N HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and 1N HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to afford ethyl 3-hydroxycyclobutane-1-carboxylate as a mixture of cis and trans isomers.

Quantitative Data:

ParameterValueReference
Starting MaterialEthyl 3-oxocyclobutanecarboxylate[2]
ReagentSodium borohydride[2]
SolventMethanol[2]
Temperature0 °C[2]
Reaction Time30 minutes[2]
Yield 93% [2]
Step 2: Synthesis of Ethyl 3-fluorocyclobutane-1-carboxylate

This protocol outlines the deoxyfluorination of ethyl 3-hydroxycyclobutane-1-carboxylate using diethylaminosulfur trifluoride (DAST).

Materials:

  • Ethyl 3-hydroxycyclobutane-1-carboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (preferably plastic or Teflon to avoid etching)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve ethyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous dichloromethane in a suitable flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of DAST (1.1 - 1.5 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight.

  • Carefully quench the reaction by pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative for DAST fluorination of alcohols):

ParameterValueReference
Starting MaterialEthyl 3-hydroxycyclobutane-1-carboxylate
ReagentDiethylaminosulfur Trifluoride (DAST)[3]
SolventDichloromethane[3]
Temperature-78 °C to room temperature[3]
Reaction TimeSeveral hours to overnight[3]
Yield Variable, typically 50-80%

Note: Yields for this specific substrate may vary and require optimization. The provided range is based on general DAST fluorination reactions.

Step 3: Synthesis of 3-Fluorocyclobutane-1-carboxylic acid

This protocol describes the hydrolysis of ethyl 3-fluorocyclobutane-1-carboxylate to the final product.

Materials:

  • Ethyl 3-fluorocyclobutane-1-carboxylate

  • Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

  • Water (H₂O)

  • Ethanol (B145695) (EtOH) or Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve ethyl 3-fluorocyclobutane-1-carboxylate (1.0 eq) in a mixture of water and a co-solvent like ethanol or THF.

  • Add a solution of sodium hydroxide or lithium hydroxide (1.1 - 2.0 eq) in water.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and acidify with 1N HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield 3-fluorocyclobutane-1-carboxylic acid.

Quantitative Data (Representative for ester hydrolysis):

ParameterValueReference
Starting MaterialEthyl 3-fluorocyclobutane-1-carboxylate
ReagentSodium Hydroxide or Lithium Hydroxide
SolventWater/Ethanol or Water/THF
TemperatureRoom temperature to 50 °C
Reaction Time1-12 hours
Yield Typically >90%

Note: The specific conditions and yield may require optimization for this substrate.

Safety Precautions

  • Diethylaminosulfur trifluoride (DAST) is a hazardous reagent that is sensitive to moisture and can decompose violently upon heating. It should be handled with extreme caution in a well-ventilated fume hood by trained personnel. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving DAST should be conducted behind a blast shield.

  • Standard laboratory safety procedures should be followed for handling all chemicals.

This document provides a comprehensive guide for the synthesis of 3-fluorocyclobutane-1-carboxylic acid. The protocols are based on established chemical transformations and can be adapted and optimized for specific research and development needs.

References

Application Notes and Protocols: Incorporating Fluorocyclobutane into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, physicochemical properties, and biological applications of fluorocyclobutane-containing molecules in drug discovery. Detailed experimental protocols for the synthesis of key this compound building blocks are provided, along with data on how fluorination impacts molecular properties relevant to pharmacology.

Introduction: The Role of this compound in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, lipophilicity, and pKa. The cyclobutane (B1203170) scaffold, a four-membered carbocycle, offers a rigid framework that can serve as a bioisosteric replacement for other cyclic or acyclic moieties, providing a unique conformational constraint on the molecule. The combination of fluorine and the cyclobutane ring creates a versatile building block with the potential to fine-tune the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

This compound moieties can act as bioisosteres for commonly found groups in pharmaceuticals, such as gem-dimethyl or phenyl groups, offering a distinct three-dimensional structure and electronic properties.[1] The strategic incorporation of fluorocyclobutanes can lead to improved potency, selectivity, and drug-like properties. A notable example is the development of PET imaging agents like [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([18F]FACBC), which demonstrates the utility of this scaffold in diagnostic applications.[2]

Data Presentation: Physicochemical and Biological Properties

The introduction of fluorine and the cyclobutane ring significantly influences the physicochemical properties of a molecule. The following tables summarize key quantitative data for a series of this compound derivatives, providing a valuable resource for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound Derivatives

Compound/SubstituentpKalogPReference
trans-3-Phenylcyclobutylamine9.82.1[3]
trans-3-Fluoro-3-phenylcyclobutylamine9.03.1[3]
cis-3-Phenylcyclobutylamine9.82.1[3]
cis-3-Fluoro-3-phenylcyclobutylamine9.02.2[3]
3-Oxocyclobutane carboxylic acid--[3]
3-Fluorocyclobutanecarboxylic acid--[1]

Table 2: Biological Activity of this compound-Containing Molecules

CompoundTargetActivity (IC50/EC50)Cell Line/AssayReference
TAS-115VEGFR2, METGI50 > 10 µmol/L (in VEGFR/MET independent cells)In vitro kinase assay[4]
[18F]FACBCL-type amino acid transporter1.72 %ID/g (tumor uptake at 60 min)9L gliosarcoma in rats[2]

Experimental Protocols

Detailed methodologies for the synthesis of key this compound building blocks are provided below. These protocols are based on established literature procedures and are intended to be a starting point for researchers.

Protocol 1: Synthesis of cis- and trans-3-Alkyl- and 3-Aryl-3-fluorocyclobutylamines[3]

This multi-step synthesis starts from 3-oxocyclobutane carboxylic acid and involves key steps of esterification, Grignard reaction, fluorination, and amine formation.

Step 1: Esterification of 3-Oxocyclobutane Carboxylic Acid

  • To a solution of 3-oxocyclobutane carboxylic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Grignard Reaction

  • To a solution of the methyl ester (1.0 eq) in anhydrous THF at 0 °C, add the appropriate Grignard reagent (e.g., Phenylmagnesium bromide) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the tertiary alcohol.

Step 3: Deoxofluorination

  • Caution: Deoxofluorinating agents are hazardous and should be handled with extreme care in a well-ventilated fume hood.

  • To a solution of the tertiary alcohol (1.0 eq) in dichloromethane (B109758) at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Slowly quench the reaction by adding it to a cooled saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the fluorinated cyclobutane.

Step 4: Amine Synthesis (via Curtius Rearrangement)

  • Convert the carboxylic acid group of the fluorinated cyclobutane intermediate to an acyl azide (B81097) using diphenylphosphoryl azide (DPPA) and triethylamine.

  • Heat the acyl azide in tert-butanol (B103910) to induce the Curtius rearrangement, forming a Boc-protected amine.

  • Deprotect the amine using trifluoroacetic acid in dichloromethane to yield the final fluorocyclobutylamine hydrochloride salt.

G A 3-Oxocyclobutane Carboxylic Acid B Methyl 3-oxocyclobutanecarboxylate A->B Esterification (MeOH, H2SO4) C Methyl 3-hydroxy-3-aryl/alkyl- cyclobutanecarboxylate B->C Grignard Reaction (R-MgBr, THF) D Methyl 3-fluoro-3-aryl/alkyl- cyclobutanecarboxylate C->D Deoxofluorination (DAST, DCM) E 3-Fluoro-3-aryl/alkyl- cyclobutanecarboxylic Acid D->E Hydrolysis F Boc-protected 3-Fluorocyclobutylamine E->F Curtius Rearrangement (DPPA, t-BuOH) G 3-Fluorocyclobutylamine (cis/trans mixture) F->G Deprotection (TFA, DCM) H Separated cis and trans Isomers G->H Chromatographic Separation

Signaling Pathway Modulation

The incorporation of a this compound moiety can significantly impact the interaction of a molecule with its biological target, leading to the modulation of specific signaling pathways. A key example is the multi-kinase inhibitor TAS-115 .

TAS-115: A Multi-Kinase Inhibitor Targeting VEGFR and MET

TAS-115 is an orally available small molecule inhibitor that targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Hepatocyte Growth Factor Receptor (MET), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

The aberrant activation of the c-MET/HGF and PI3K/Akt/mTOR signaling pathways is a hallmark of many aggressive cancers, including triple-negative breast cancer.[6] TAS-115 has been shown to inhibit these pathways, leading to reduced cell proliferation and viability, and enhanced apoptosis in cancer cells.[6]

Below is a diagram illustrating the inhibitory action of TAS-115 on the PI3K/Akt signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., MET, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits TAS115 TAS-115 TAS115->RTK Inhibition

Conclusion and Future Directions

The incorporation of this compound moieties into bioactive molecules represents a promising strategy in modern drug discovery. The unique conformational and electronic properties of this scaffold provide a powerful tool for fine-tuning the pharmacological profiles of drug candidates. The synthetic protocols and physicochemical data presented in these notes offer a valuable resource for researchers aiming to explore the chemical space of this compound-containing compounds.

Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies for accessing a wider diversity of functionalized fluorocyclobutanes. Furthermore, a deeper understanding of the structure-activity relationships and the specific interactions of these motifs with biological targets will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of fluorocyclobutanes as bioisosteric replacements and as key components of targeted therapies holds significant promise for addressing unmet medical needs.

References

Catalytic Routes to Fluorocyclobutanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorocyclobutane motifs into pharmaceutical and agrochemical candidates is a rapidly growing strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document provides detailed application notes and protocols for the catalytic synthesis of fluorocyclobutanes, focusing on recent advancements in the field.

Rhodium-Catalyzed Asymmetric Hydroboration of gem-Difluorinated Cyclobutenes

A highly effective method for the synthesis of chiral fluorinated cyclobutanes involves the rhodium-catalyzed asymmetric hydroboration of readily accessible gem-difluorinated cyclobutenes. This reaction proceeds with excellent regioselectivity and enantioselectivity, providing access to valuable chiral gem-difluorinated α-boryl cyclobutanes. These intermediates can be further functionalized to a diverse range of fluorinated cyclobutane (B1203170) derivatives.[1][2]

A subsequent development of this methodology is a formal hydrodefluorination reaction, which is achieved by the addition of a base after the initial hydroboration, leading to the formation of monofluorinated cyclobutenes while retaining the four-membered ring structure.[1]

Quantitative Data Summary
EntrySubstrate (1a-d)Product (2a-d)Yield (%)e.r.
11-phenyl-3,3-difluorocyclobutene (1a)(R)-2-(3,3-difluoro-1-phenylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2a)9598.5:1.5
21-(4-methoxyphenyl)-3,3-difluorocyclobutene (1b)(R)-2-(3,3-difluoro-1-(4-methoxyphenyl)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2b)9699:1
31-(4-chlorophenyl)-3,3-difluorocyclobutene (1c)(R)-2-(1-(4-chlorophenyl)-3,3-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2c)9398:2
41-(naphthalen-2-yl)-3,3-difluorocyclobutene (1d)(R)-2-(3,3-difluoro-1-(naphthalen-2-yl)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2d)9297.5:2.5
Experimental Protocol: Rh-Catalyzed Asymmetric Hydroboration

Materials:

  • [Rh(cod)Cl]₂ (1.0 mol%)

  • (R)-DTBM-SEGPHOS (1.1 mol%)

  • gem-difluorinated cyclobutene (B1205218) (1.0 equiv)

  • Pinacolborane (HBPin) (1.2 equiv)

  • Anhydrous THF (0.1 M)

Procedure:

  • In a glovebox, a dried Schlenk tube is charged with [Rh(cod)Cl]₂ (1.0 mol%) and (R)-DTBM-SEGPHOS (1.1 mol%).

  • Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • The gem-difluorinated cyclobutene (1.0 equiv) is added to the reaction mixture.

  • The Schlenk tube is sealed, removed from the glovebox, and cooled to the desired reaction temperature (typically 0 °C or room temperature, substrate-dependent).

  • Pinacolborane (1.2 equiv) is added dropwise via syringe.

  • The reaction is stirred at the same temperature and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired chiral gem-difluorinated α-boryl cyclobutane.

Logical Workflow for Rh-Catalyzed Synthesis

rhodium_hydroboration start gem-Difluorinated Cyclobutene hydroboration Asymmetric Hydroboration start->hydroboration catalyst [Rh(cod)Cl]₂ (R)-DTBM-SEGPHOS catalyst->hydroboration hbpin HBPin hbpin->hydroboration product1 Chiral gem-Difluorinated α-Boryl Cyclobutane hydroboration->product1 hydrodefluorination Formal Hydrodefluorination product1->hydrodefluorination base Base (e.g., K₂CO₃) base->hydrodefluorination product2 Monofluorinated Cyclobutene hydrodefluorination->product2 photocatalytic_cycloaddition substrate1 Fluorinated Alkene (S) excited_state Excited State (S*) substrate1->excited_state Excitation light Visible Light (hν) light->excited_state intermediate [S---S*] Exciplex/Radical Ion Pair excited_state->intermediate substrate2 Fluorinated Alkene (S) substrate2->intermediate Association product This compound intermediate->product Cyclization catalytic_methods main_goal This compound Synthesis rh_hydro Rh-Catalyzed Asymmetric Hydroboration main_goal->rh_hydro photo_cyclo Photocatalytic [2+2] Cycloaddition main_goal->photo_cyclo la_cyclo Lewis Acid-Catalyzed [2+2] Cycloaddition main_goal->la_cyclo precursor1 gem-Difluorinated Cyclobutene precursor1->rh_hydro Substrate precursor2 Fluorinated Alkene + Alkene precursor2->photo_cyclo Substrates precursor2->la_cyclo Substrates

References

Application Notes and Protocols for the Diastereoselective Synthesis of Substituted Fluorocyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern synthetic methodologies for the diastereoselective preparation of substituted fluorocyclobutanes. These unique structural motifs are of significant interest in medicinal chemistry and drug discovery due to the favorable physicochemical properties conferred by the fluorine atom and the cyclobutane (B1203170) ring. This document outlines key synthetic strategies, presents quantitative data in a clear tabular format, provides detailed experimental protocols for seminal reactions, and includes visualizations of the synthetic workflows.

Introduction to Fluorocyclobutanes in Drug Discovery

The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] The rigid, three-dimensional scaffold of the cyclobutane ring provides access to novel chemical space and can serve as a bioisosteric replacement for other common functionalities. The combination of these two features in fluorinated cyclobutanes makes them highly valuable building blocks for the development of new therapeutics. The stereocontrolled synthesis of these molecules is crucial, as the specific arrangement of substituents on the cyclobutane ring profoundly influences their biological activity.

Key Synthetic Strategies

Several powerful methods have emerged for the diastereoselective synthesis of substituted fluorocyclobutanes. The choice of method depends on the desired substitution pattern and the availability of starting materials. The primary strategies covered in these notes are:

  • [2+2] Photocycloaddition: A versatile method for constructing the cyclobutane ring with high stereocontrol, particularly for trifluoromethylated derivatives.[2][3]

  • Nucleophilic Fluorination: A common approach to introduce fluorine into a pre-existing cyclobutane scaffold, often with good to excellent diastereoselectivity.

  • Ring-Opening of Bicyclobutanes: A strain-release-driven strategy that allows for the formation of highly substituted cyclobutanes.[4][5][6]

Diastereoselective [2+2] Photocycloaddition for Trifluoromethylated Cyclobutanes

This method involves the light-induced cycloaddition of an alkene with a fluorinated alkene, such as 1-bromo-1-trifluoromethylethene, to diastereoselectively form a trifluoromethylated cyclobutane ring.[2] This approach is particularly useful for the synthesis of fused-ring systems.

General Workflow

workflow1 cluster_prep Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification start Reactants (e.g., Quinolinone, 1-bromo-1-trifluoromethylethene) setup Combine in reaction vessel start->setup sensitizer Photosensitizer (e.g., Thioxanthone) sensitizer->setup solvent Solvent (e.g., Acetonitrile) solvent->setup irradiation Irradiate with visible light setup->irradiation cycloaddition [2+2] Cycloaddition irradiation->cycloaddition debromination Water-assisted Hydrodebromination cycloaddition->debromination workup Aqueous work-up debromination->workup purification Column chromatography workup->purification product Diastereomerically enriched trifluoromethylated cyclobutane purification->product

Caption: Workflow for [2+2] Photocycloaddition.

Data Presentation
EntryAlkene SubstrateProduct StructureYield (%)Diastereomeric Ratio (d.r.)
1QuinolinoneFused trifluoromethylated cyclobutane75>20:1
2IsoquinolinoneFused trifluoromethylated cyclobutane68>20:1
3CoumarinFused trifluoromethylated cyclobutane72>20:1

Note: Data is representative and compiled from literature reports.[2] Actual results may vary.

Experimental Protocol: Synthesis of a Trifluoromethylated Cyclobutane via [2+2] Photocycloaddition[2]
  • Reaction Setup: To a solution of the quinolinone (0.2 mmol, 1.0 equiv.) in acetonitrile (B52724) (2.0 mL) in a sealed tube is added 1-bromo-1-trifluoromethylethene (0.4 mmol, 2.0 equiv.) and thioxanthone (0.02 mmol, 0.1 equiv.).

  • Degassing: The reaction mixture is degassed by bubbling with nitrogen for 15 minutes.

  • Irradiation: The sealed tube is placed in a photoreactor and irradiated with a blue LED lamp (40 W) at room temperature for 24 hours.

  • Quenching and Extraction: The reaction is quenched by the addition of water (5 mL). The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired diastereomerically enriched trifluoromethylated cyclobutane.

Diastereoselective Nucleophilic Fluorination

This strategy is widely used for the synthesis of monofluorinated and fluoroalkyl-substituted cyclobutanes. It typically involves the displacement of a leaving group on a cyclobutane precursor with a fluoride (B91410) source. The diastereoselectivity is often controlled by the stereochemistry of the starting material.

General Reaction Pathway

pathway2 start Cyclobutane Precursor (with leaving group, e.g., -OH, -OMs) product Diastereomerically enriched Fluorocyclobutane start->product Nucleophilic Fluorination reagents Fluorinating Agent (e.g., DAST, Selectfluor) Solvent reagents->product

Caption: Nucleophilic Fluorination Pathway.

Data Presentation

| Entry | Substrate | Fluorinating Agent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | |---|---|---|---|---| | 1 | trans-3-Hydroxycyclobutanecarboxylic acid ester | DAST | cis-3-Fluorocyclobutanecarboxylic acid ester | 65 | >95:5 | | 2 | cis-3-Hydroxycyclobutanecarboxylic acid ester | DAST | trans-3-Fluorocyclobutanecarboxylic acid ester | 70 | >95:5 | | 3 | trans-2-(Hydroxymethyl)cyclobutanol | Morph-DAST | cis-2-(Fluoromethyl)cyclobutanol | 55 | >90:10 | | 4 | cis-2-(Hydroxymethyl)cyclobutanol | Morph-DAST | trans-2-(Fluoromethyl)cyclobutanol | 60 | >90:10 |

Note: Data is representative and compiled from literature reports. Actual results may vary.

Experimental Protocol: Synthesis of cis-3-Fluorocyclobutanecarboxylic Acid Ester
  • Reaction Setup: A solution of trans-3-hydroxycyclobutanecarboxylic acid ester (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (B109758) (10 mL) is cooled to -78 °C under a nitrogen atmosphere.

  • Addition of Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) (1.2 mmol, 1.2 equiv.) is added dropwise to the cooled solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL) at 0 °C.

  • Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the cis-3-fluorocyclobutanecarboxylic acid ester.

Diastereoselective Ring-Opening of Bicyclobutanes

The high strain energy of bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for the synthesis of functionalized cyclobutanes. The ring-opening can be initiated by various reagents, and the stereochemistry of the resulting cyclobutane is often controlled by the nature of the catalyst and the substituents on the BCB.

Logical Relationship for Catalyst-Controlled Regiodivergent Synthesis

pathway3 cluster_cu1 Cu(I) Catalysis cluster_cu2 Cu(II) Catalysis start Acyl Bicyclobutane cu1_catalyst Cu(I) Catalyst (e.g., CuCl) start->cu1_catalyst cu2_catalyst Cu(II) Catalyst (e.g., CuBr2) start->cu2_catalyst alpha_addition α-Selective Nucleophilic Addition cu1_catalyst->alpha_addition product1 1,1,3-Trisubstituted Cyclobutane (Single Diastereomer) alpha_addition->product1 beta_addition β'-Selective Pathway cu2_catalyst->beta_addition product2 1,2,3-Trisubstituted Cyclobutane (High d.r.) beta_addition->product2

Caption: Catalyst-controlled ring-opening of bicyclobutanes.[4][5][6]

Data Presentation

| Entry | Bicyclobutane Substrate | Catalyst | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | |---|---|---|---|---|---| | 1 | Acyl BCB | CuCl (10 mol%) | Diphenylphosphine (B32561) | 1,1,3-Trisubstituted Cyclobutane | 85 | >20:1 | | 2 | Acyl BCB | CuBr2 (10 mol%) | Diphenylphosphine | 1,2,3-Trisubstituted Cyclobutane | 78 | 15:1 | | 3 | Ester-substituted BCB | AgOCF3/DBDMH | - | Bromo-trifluoromethoxylated Cyclobutane | 65 | N/A | | 4 | Ester-substituted BCB | AgOSF5/DBDMH | - | Bromo-pentafluorosulfanoxylated Cyclobutane | 58 | N/A |

Note: Data is representative and compiled from literature reports.[4][5][6][7] "N/A" indicates that the diastereomeric ratio was not the primary focus of the cited study for that specific transformation.

Experimental Protocol: Cu(I)-Catalyzed α-Selective Hydrophosphination of an Acyl Bicyclobutane[5][6]
  • Reaction Setup: In a glovebox, a screw-capped vial is charged with CuCl (0.02 mmol, 10 mol%), the acyl bicyclobutane (0.2 mmol, 1.0 equiv.), and diphenylphosphine (0.24 mmol, 1.2 equiv.).

  • Solvent Addition: Anhydrous tetrahydrofuran (B95107) (THF, 2.0 mL) is added to the vial.

  • Reaction: The vial is sealed and the reaction mixture is stirred at 60 °C for 24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the 1,1,3-trisubstituted cyclobutane as a single diastereomer.

Conclusion

The diastereoselective synthesis of substituted fluorocyclobutanes is a rapidly evolving field with significant implications for drug discovery and development. The methods outlined in these application notes, including [2+2] photocycloaddition, nucleophilic fluorination, and the ring-opening of bicyclobutanes, provide powerful tools for accessing a wide range of stereochemically defined fluorinated cyclobutane building blocks. The provided protocols offer a starting point for researchers to explore these valuable transformations in their own laboratories. Further exploration of catalytic asymmetric methods will undoubtedly lead to even more efficient and selective syntheses of these important molecules.

References

The Fluorocyclobutane Moiety in Agrochemicals: An Emerging Motif with Untapped Potential

Author: BenchChem Technical Support Team. Date: December 2025

Despite the significant impact of fluorination in modern agrochemical design, the specific incorporation of the fluorocyclobutane scaffold remains a largely unexplored frontier. While the introduction of fluorine and fluorine-containing functional groups is a well-established strategy to enhance the efficacy, metabolic stability, and physicochemical properties of herbicides, fungicides, and insecticides, concrete examples of commercial or late-stage developmental agrochemicals featuring a this compound ring are not readily found in the public domain.

The scientific and patent literature is rich with examples of agrochemicals containing trifluoromethyl, difluoromethyl, and fluoroaromatic groups. These moieties have proven instrumental in optimizing biological activity by influencing factors such as binding affinity to target enzymes, transport properties within the plant or insect, and resistance to metabolic degradation. However, the application of the this compound unit, a conformationally constrained and fluorinated aliphatic ring system, appears to be in its nascent stages within the agrochemical industry.

This lack of publicly available data on specific this compound-containing agrochemicals prevents the compilation of detailed Application Notes and Protocols as requested. Such a document would necessitate concrete examples to provide meaningful quantitative data on biological efficacy (e.g., IC50, EC50, field trial results) and detailed experimental methodologies for synthesis and bioassays.

The Potential of this compound in Agrochemical Discovery

While specific applications are yet to be widely disclosed, the unique properties of the this compound motif suggest its potential as a valuable building block in the design of novel active ingredients. Researchers in medicinal chemistry have explored this compound derivatives as bioisosteres for other chemical groups, aiming to improve drug-like properties. This same principle can be applied to agrochemical research.

The introduction of a this compound ring could offer several advantages:

  • Conformational Rigidity: The cyclobutane (B1203170) ring restricts the rotational freedom of the molecule, which can lead to a more defined three-dimensional shape. This can enhance binding affinity and selectivity for the target protein.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Incorporating a fluorine atom on the cyclobutane ring could block sites of oxidative metabolism, thereby increasing the compound's persistence and efficacy.

  • Modified Physicochemical Properties: Fluorination can significantly alter a molecule's lipophilicity, polarity, and pKa. These modifications can be fine-tuned to optimize uptake, translocation, and formulation properties of an agrochemical.

  • Novelty and Intellectual Property: The use of the this compound scaffold represents a novel chemical space, offering opportunities for the discovery of new modes of action and the generation of new intellectual property.

Future Outlook

The synthesis of this compound building blocks, such as 3-fluorocyclobutane-1-carboxylic acid, has been reported in the chemical literature, indicating that the necessary chemical tools for incorporating this moiety are becoming more accessible. As the agrochemical industry continues to seek innovative solutions to overcome challenges such as pesticide resistance and increasing regulatory scrutiny, the exploration of novel fluorinated scaffolds like this compound is a logical next step.

It is anticipated that future research and development in the agrochemical sector will likely involve the investigation of this compound-containing candidates. The publication of such research in scientific journals and patent applications will be crucial for understanding the specific applications, biological activities, and experimental protocols associated with this promising, yet currently underutilized, chemical motif. Until such data becomes publicly available, the generation of detailed application notes remains speculative.

Logical Workflow for Future Research on this compound in Agrochemicals

For researchers and drug development professionals interested in exploring this area, a logical workflow can be proposed.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Advanced Testing A Synthesis of this compound Building Blocks B Incorporation into Agrochemical Scaffolds A->B C Primary Screening (Fungicidal, Insecticidal, Herbicidal) B->C D Dose-Response & Efficacy Studies (IC50/EC50) C->D E Structure-Activity Relationship (SAR) Studies D->E F Optimization of Physicochemical Properties E->F G Greenhouse & Field Trials F->G H Toxicology & Environmental Fate Studies G->H

Caption: A logical workflow for the discovery and development of this compound-containing agrochemicals.

This generalized workflow highlights the necessary stages of research, from the initial synthesis of novel compounds to their comprehensive evaluation for potential use in agriculture. The successful navigation of this pipeline for a this compound-containing compound would ultimately provide the data necessary to construct detailed application notes and protocols.

Application Notes and Protocols for 19F NMR Analysis of Fluorocyclobutane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocyclobutane moieties are of increasing interest in medicinal chemistry and materials science due to their unique conformational and electronic properties. The incorporation of fluorine into a cyclobutane (B1203170) ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an indispensable tool for the structural elucidation and quantitative analysis of these compounds. The ¹⁹F nucleus boasts a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range, which minimizes signal overlap and enhances spectral dispersion.[1][2] This application note provides a detailed protocol for the ¹⁹F NMR analysis of this compound compounds, covering sample preparation, experimental parameters, and data interpretation.

Data Presentation: Characteristic ¹⁹F NMR Parameters for Fluorocyclobutanes

The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the electronic environment and stereochemistry of the fluorine atoms within the cyclobutane ring. Below are tables summarizing typical ¹⁹F NMR data for this compound derivatives based on literature findings.

Table 1: Representative ¹⁹F Chemical Shifts (δ) for this compound Derivatives

Compound ClassSubstitution PatternTypical Chemical Shift Range (ppm vs. CFCl₃)Reference
MonofluorocyclobutanesC₁-F-180 to -210General knowledge
1,1-DifluorocyclobutanesC₁-F₂-90 to -120General knowledge
cis-1,2-DifluorocyclobutanesC₁-F, C₂-F-190 to -220[3]
trans-1,2-DifluorocyclobutanesC₁-F, C₂-F-190 to -220[3]
TrifluorochlorocyclobutanesMultiple F, one ClVaries with isomerism[3]

Note: Chemical shifts are highly dependent on the other substituents on the cyclobutane ring and the solvent used.

Table 2: Typical ¹⁹F-¹⁹F and ¹H-¹⁹F Coupling Constants (J) in Fluorocyclobutanes

Coupling TypeNumber of BondsTypical Coupling Constant Range (Hz)Comments
²J(F,F) (geminal)2150 - 250Large and highly dependent on bond angles.
³J(F,F) (vicinal, cis)35 - 20Dependent on the dihedral angle; can be positive or negative.[3]
³J(F,F) (vicinal, trans)30 - 15Dependent on the dihedral angle; can be positive or negative.[3]
⁴J(F,F) (long-range)40 - 5Often observed in polyfluorinated systems.
²J(H,F) (geminal)240 - 60Large and useful for assignments.
³J(H,F) (vicinal, cis)310 - 30Follows a Karplus-type relationship with the dihedral angle.
³J(H,F) (vicinal, trans)30 - 20Follows a Karplus-type relationship with the dihedral angle.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible ¹⁹F NMR data.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, DMSO-d₆, CD₃OD, and acetone-d₆. The choice of solvent can influence chemical shifts.

  • Concentration : Aim for a sample concentration of 5-20 mg/mL for routine analysis. For quantitative NMR (qNMR), precise weighing of the sample and an internal standard is required.

  • Internal Standard : For quantitative analysis, an internal standard containing fluorine is necessary. The standard should have a simple spectrum (ideally a singlet) and a chemical shift that does not overlap with the analyte signals. Common standards include trifluorotoluene (α,α,α-trifluorotoluene) or hexafluorobenzene.

  • Sample Filtration : If the sample contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

NMR Instrument Parameters

The following parameters should be optimized for the specific instrument and sample.

Table 3: Recommended ¹⁹F NMR Acquisition Parameters

ParameterRecommended SettingRationale
Pulse Program zgfhig (Bruker) or equivalent ¹H-decoupled sequenceProvides simplified spectra by removing ¹H-¹⁹F couplings. For observing these couplings, a non-decoupled sequence should be used.
Spectral Width (SW) ~250 ppm (centered around -150 ppm)The chemical shift range for organofluorine compounds is large. A wide spectral width prevents signal folding. Adjust based on the expected chemical shifts of the compound.
Transmitter Frequency Offset (O1) Centered on the region of interestPlacing the transmitter frequency in the middle of the expected signals minimizes artifacts.
Acquisition Time (AQ) 1 - 2 secondsA longer acquisition time provides better resolution.
Relaxation Delay (D1) 5 x T₁ of the slowest relaxing fluorine nucleusCrucial for quantitative analysis to ensure full relaxation of all signals. For qualitative analysis, a shorter delay (1-2 s) is often sufficient.
Pulse Angle 30-45 degreesA smaller pulse angle can be used with a shorter relaxation delay to increase the number of scans in a given time, improving the signal-to-noise ratio. For quantitative analysis, a 90-degree pulse with an adequate relaxation delay is recommended.
Number of Scans (NS) 16 to 128 (or more)Dependent on the sample concentration and desired signal-to-noise ratio.
Data Processing
  • Apodization : Apply an exponential multiplication function with a line broadening factor of 0.3 - 1.0 Hz to improve the signal-to-noise ratio.

  • Fourier Transform : Perform the Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

  • Phasing : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline, which is critical for accurate integration.

  • Referencing : Reference the spectrum to an appropriate internal or external standard. If no standard is used, the solvent's residual signal (if it contains fluorine) or an external reference can be used. CFCl₃ is the historical standard (0 ppm).

  • Integration : For quantitative analysis, carefully integrate the signals of the analyte and the internal standard. The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / msample) * Puritystandard

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Mandatory Visualization

Experimental Workflow for ¹⁹F NMR Analysis

The following diagram outlines the general workflow for conducting a ¹⁹F NMR experiment for a this compound compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve Sample (5-20 mg in 0.6 mL solvent) add_std Add Internal Standard (for qNMR) dissolve->add_std Optional transfer Transfer to NMR Tube add_std->transfer instrument_setup Instrument Setup (Lock, Shim) transfer->instrument_setup set_params Set Acquisition Parameters (SW, O1, D1, NS) instrument_setup->set_params acquire Acquire FID set_params->acquire apodize Apodization acquire->apodize ft Fourier Transform apodize->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference qual_analysis Qualitative Analysis (Chemical Shifts, Couplings) reference->qual_analysis quant_analysis Quantitative Analysis (Integration) reference->quant_analysis structure Structure Elucidation / Purity Determination qual_analysis->structure quant_analysis->structure

Caption: General workflow for 19F NMR analysis of this compound compounds.

Logical Relationship for Spectral Interpretation

Interpreting the ¹⁹F NMR spectrum of a this compound involves a logical progression from identifying signals to assigning them to specific fluorine atoms in the molecule.

spectral_interpretation start Obtain ¹⁹F NMR Spectrum identify_signals Identify Number of Unique Fluorine Signals start->identify_signals chem_shift Analyze Chemical Shifts (δ) - Substitution Effects - Stereochemistry identify_signals->chem_shift multiplicity Analyze Multiplicity (Splitting Patterns) identify_signals->multiplicity assign Assign Signals to Specific Fluorine Atoms chem_shift->assign coupling Measure Coupling Constants (J) - ²J(F,F), ³J(F,F), J(H,F) multiplicity->coupling coupling->assign decoupling Perform Decoupling Experiments (¹H or ¹⁹F) decoupling->assign two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) two_d_nmr->assign structure Confirm Molecular Structure and Stereochemistry assign->structure

Caption: Logical steps for the interpretation of a 19F NMR spectrum.

References

Application Notes and Protocols for the Synthesis of Functionalized cis-Fluorocyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated cyclobutane (B1203170) motifs into bioactive molecules is a rapidly growing strategy in medicinal chemistry. The unique conformational constraints and electronic properties of the cis-fluorocyclobutane scaffold can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for various synthetic routes to access functionalized cis-fluorocyclobutanes.

Modification of Pre-existing cis-Cyclobutane Scaffolds

A common and effective strategy involves the chemical modification of readily available cis-1,2-disubstituted cyclobutane precursors. This approach often starts with commercially available materials and leverages well-established functional group interconversions.

A key starting material for this approach is a commercially available anhydride (B1165640), which can be converted to various functionalized cis-1,2-disubstituted cyclobutanes.[1] These can then undergo further transformations to introduce fluorine or fluoroalkyl groups. For instance, CH2F-substituted cyclobutanes can be synthesized via nucleophilic substitution on activated bis(hydroxymethyl) derivatives.[1]

Synthesis of cis-Fluoromethyl-Substituted Cyclobutanes

This protocol describes the synthesis of a monofluorinated cyclobutane derivative starting from a carboxylic acid precursor, which is obtained from a commercially available anhydride. The key steps involve reduction of the carboxylic acid to an alcohol, activation of the hydroxyl group, and subsequent nucleophilic fluorination.

Experimental Protocol:

  • Reduction of Carboxylic Acid: To a solution of the cis-cyclobutane carboxylic acid (1.0 eq) in anhydrous THF, add BH3∙Me2S (1.5 eq) dropwise at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of methanol, followed by water. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure to yield the corresponding alcohol.[1]

  • Hydroxyl Group Activation: Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (B109758) and cool to -78 °C. Add triethylamine (B128534) (1.5 eq) followed by the dropwise addition of triflic anhydride (Tf2O, 1.2 eq). Stir the reaction mixture at -78 °C for 1 hour.

  • Nucleophilic Fluorination: In a separate flask, prepare a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 3.0 eq) in anhydrous THF. Add this solution to the reaction mixture containing the activated alcohol at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 16 hours. Quench the reaction with saturated aqueous NH4Cl solution. Extract the product with dichloromethane, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography to obtain the desired CH2F-substituted cyclobutane.[1]

Quantitative Data:

Starting MaterialProductReagentsYieldReference
cis-cyclobutane carboxylic acid derivativecis-CH2F-substituted cyclobutane1. BH3∙Me2S; 2. Tf2O, Et3N; 3. TBAF~11%[1]

Note: The yield for the nucleophilic fluorination step can be low due to competing elimination reactions.[1]

Synthesis of cis-Fluoroalkyl-Substituted Cyclobutanes from Cyclobutanones

An alternative strategy involves the addition of fluorine-containing nucleophiles to a cyclobutanone (B123998) precursor, followed by a series of transformations to establish the cis-stereochemistry.

Experimental Protocol:

  • Addition of Fluoroalkyl Group: To a solution of a suitably protected 2-functionalized cyclobutanone (1.0 eq) in anhydrous THF at -78 °C, add a solution of the appropriate fluorine-containing reagent (e.g., TMSCF3 for a CF3 group, 1.2 eq) and a catalytic amount of a fluoride source (e.g., TBAF). Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Dry the organic layer and concentrate.

  • Diastereoselective Reduction/Hydrogenation: The subsequent steps to achieve the cis-configuration typically involve deprotection, oxidation of the resulting alcohol, elimination to form an alkene, and finally a cis-selective catalytic hydrogenation.[1] For example, hydrogenation of the cyclobutene (B1205218) precursor using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere will stereoselectively deliver the cis-substituted cyclobutane.

Quantitative Data:

Starting MaterialFluoroalkyl ReagentKey StepsFinal ProductDiastereomeric Ratio (cis:trans)Overall YieldReference
2-Functionalized CyclobutanonePhSO2CHF2Addition, Desulfonylationcis-CHF2-cyclobutane derivative>2:139% (cis isomer)[1]
2-Functionalized CyclobutanoneTMSCF3Addition, 6-step sequencecis-CF3-cyclobutane derivativePredominantly cisNot specified[1]

Logical Workflow for cis-Fluoroalkyl Cyclobutane Synthesis:

G A 2-Functionalized Cyclobutanone B Addition of Fluoroalkyl Reagent (e.g., TMSCF3) A->B 1. C Tertiary Alcohol Intermediate B->C D Deprotection C->D 2. E Alcohol Oxidation D->E 3. F Elimination E->F 4. G Cyclobutene Intermediate F->G H cis-Selective Catalytic Hydrogenation G->H 5. I cis-Fluoroalkyl-Substituted Cyclobutane H->I

Caption: Synthesis of cis-fluoroalkyl cyclobutanes from a cyclobutanone precursor.

Cycloaddition Reactions

[2+2] cycloaddition reactions are a fundamental and powerful tool for the construction of the cyclobutane core.[2] These reactions can be induced either thermally or photochemically and offer a direct route to substituted cyclobutanes.

Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition between an alkene and an α,β-unsaturated carbonyl compound is a classic method for forming cyclobutane rings. The stereochemistry of the product can often be controlled by the reaction conditions and the nature of the substrates.

Experimental Protocol (General):

  • A solution of the alkene (1.0-1.5 eq) and the α,β-unsaturated carbonyl compound (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile) is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.

  • The reaction mixture is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature (often ambient or cooled) for a specified period (typically several hours to days).

  • The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to isolate the desired cyclobutane adduct.

Note: The regioselectivity and stereoselectivity of photochemical [2+2] cycloadditions can be complex and may yield a mixture of isomers.

Illustrative [2+2] Cycloaddition Pathway:

G A Alkene C Photochemical [2+2] Cycloaddition (hν) A->C B α,β-Unsaturated Carbonyl B->C D Functionalized Cyclobutane C->D

Caption: General schematic of a photochemical [2+2] cycloaddition reaction.

Ring-Opening of Bicyclic Precursors

The strain inherent in small bicyclic systems can be harnessed as a driving force for the stereoselective synthesis of functionalized cyclobutanes. Bicyclo[1.1.0]butanes (BCBs) are particularly useful precursors for the synthesis of cis-1,3-disubstituted cyclobutanes.[3][4]

Strain-Release Functionalization of Bicyclo[1.1.0]butanes

The central bond of BCBs is highly strained and susceptible to cleavage by various reagents, leading to the formation of 1,3-disubstituted cyclobutanes. The stereochemistry of the resulting product is often cis.

Experimental Protocol (General from a Cyclobutyl Ketone Precursor):

  • Norrish-Yang Cyclization: A solution of a cyclobutyl aryl ketone in a suitable solvent (e.g., benzene) is irradiated with UV light to induce a Norrish-Yang cyclization, forming a bicyclo[1.1.1]pentan-2-ol intermediate.[3]

  • Palladium-Catalyzed C-C Cleavage/Functionalization: The bicyclo[1.1.1]pentan-2-ol intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with a suitable coupling partner (e.g., an aryl iodide). This step proceeds with C-C bond cleavage and stereospecific functionalization to yield the cis-1,3-disubstituted cyclobutane.[3]

Quantitative Data:

SubstrateCoupling PartnerCatalyst/LigandProductSelectivityYieldReference
Aryl bicyclo[1.1.1]pentan-2-olAryl/Heteroaryl/Alkenyl/Alkynyl IodidePd(OAc)2 / Ligandcis-γ-(Hetero)arylated, Alkenylated, or Alkynylated Cyclobutyl Aryl KetoneExclusive cis-selectivityModerate to good[3]

Workflow for cis-1,3-Difunctionalized Cyclobutane Synthesis:

G A Aryl-Cyclobutyl Ketone B Norrish-Yang Cyclization (UV light) A->B C Aryl Bicyclo[1.1.1]pentan-2-ol B->C D Pd(II)-catalyzed C-C Cleavage/ Functionalization C->D E cis-1,3-Difunctionalized Cyclobutane D->E

Caption: Synthesis of cis-1,3-difunctionalized cyclobutanes via a C-H/C-C functionalization strategy.

Direct Fluorination Methods

While direct fluorination of unactivated C-H bonds on a cyclobutane ring is challenging, specific methods have been developed for the introduction of fluorine atoms onto pre-functionalized cyclobutanes.

Deoxofluorination of Cyclobutane Aldehydes

The conversion of an aldehyde to a difluoromethyl group can be achieved using deoxofluorinating agents. This method is particularly useful for synthesizing (difluoromethyl)cyclobutanes.

Experimental Protocol:

  • A solution of the cis- or trans-cyano cyclobutane aldehyde (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) is cooled to 0 °C.

  • A deoxofluorinating agent such as morpholinosulfur trifluoride (Morph-DAST, 1.5 eq) is added dropwise to the solution.[5]

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is carefully quenched with a saturated aqueous solution of NaHCO3.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the (difluoromethyl)cyclobutane.[5]

Quantitative Data:

Starting MaterialReagentProductStereochemistryYieldReference
cis-Cyano cyclobutane aldehydeMorph-DASTcis-(Difluoromethyl)cyclobutane nitrileNo stereomutationGood[5]
trans-Cyano cyclobutane aldehydeMorph-DASTtrans-(Difluoromethyl)cyclobutane nitrileNo stereomutationGood[5]

Deoxofluorination Reaction Scheme:

G A Cyclobutane Aldehyde B Deoxofluorination (Morph-DAST) A->B C Difluoromethyl Cyclobutane B->C

Caption: Synthesis of difluoromethyl cyclobutanes via deoxofluorination.

These protocols and application notes provide a foundational understanding of the key synthetic strategies for accessing functionalized cis-fluorocyclobutanes. The choice of a specific route will depend on the desired substitution pattern, available starting materials, and the required scale of the synthesis. Researchers are encouraged to consult the primary literature for more detailed procedures and substrate scope.

References

Application Notes and Protocols: Fluorocyclobutane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorocyclobutane-Containing Materials

This compound moieties, particularly when incorporated into polymer backbones, offer a unique combination of properties that make them highly valuable in various fields of materials science. The most prominent class of such materials are the perfluorocyclobutyl (PFCB) aryl ether polymers. These are semi-fluorinated polymers synthesized through the thermal [2+2] cyclopolymerization of aryl trifluorovinyl ether (TFVE) monomers.[1] This polymerization proceeds without the need for catalysts or initiators, offering a clean and versatile route to high-performance materials.[1]

The incorporation of the this compound ring imparts several desirable characteristics, including:

  • High Thermal Stability: PFCB polymers exhibit excellent resistance to thermal degradation, with decomposition temperatures often exceeding 400°C.[2]

  • Chemical Inertness: The fluorine-carbon bonds lend exceptional resistance to chemical attack.

  • Low Dielectric Constant and Loss: These properties make PFCB polymers ideal for applications in microelectronics and high-frequency communications.[3][4]

  • Optical Transparency: PFCB polymers demonstrate low optical loss in the visible and near-infrared regions, making them suitable for photonic applications.[5]

  • Processability: Unlike many fully fluorinated polymers, PFCB aryl ether polymers are often soluble in common organic solvents and can be melt-processed, allowing for the fabrication of thin films and complex structures.[5][6]

  • Biocompatibility: Fluorinated polymers, in general, are known for their biocompatibility, which opens up potential applications in the biomedical field, including drug delivery.[7][8][9]

This document provides detailed application notes, experimental protocols, and key data for researchers and professionals interested in utilizing this compound-containing materials.

Applications in Materials Science

Photonics and Optical Devices

PFCB polymers are excellent candidates for a variety of photonic applications due to their high optical transparency, low birefringence, and tunable refractive index.[5] Copolymers can be designed to have refractive indices ranging from 1.44 to over 1.51 at 1550 nm.[5] Their high thermal stability also allows them to withstand the temperatures required for device fabrication and operation.

Applications include:

  • Optical waveguides

  • Thermo-optic and electro-optic switches

  • Optical interconnects

  • Thin-film gratings

Microelectronics and 5G Communications

The low dielectric constant (Dk) and dissipation factor (Df) of PFCB polymers make them highly suitable for use as insulating materials in microelectronics.[3][4] In the era of 5G and beyond, materials with low dielectric loss are crucial for minimizing signal delay and ensuring signal integrity at high frequencies. PFCB-based polymers with Dk values as low as 2.38 and dielectric loss of less than 0.001 have been reported.[1]

High-Performance Coatings

The chemical resistance and hydrophobicity of PFCB polymers make them excellent materials for protective coatings in harsh environments.

Drug Delivery

While specific research on this compound polymers for drug delivery is emerging, the broader class of fluorinated polymers is well-regarded for its potential in this area.[7] The stability of the C-F bond can prolong a drug's lifecycle, and the hydrophobic nature of fluorinated polymers can be utilized in controlled release formulations.[7] Polymeric micelles and nanoparticles formulated from fluorinated polymers can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[10] The biocompatibility of many fluoropolymers is a key advantage for in vivo applications.[9][11][12]

Quantitative Data of Perfluorocyclobutyl (PFCB) Aryl Ether Polymers

The properties of PFCB polymers can be tailored by modifying the structure of the aryl ether backbone. The following tables summarize key quantitative data for some common PFCB polymer systems.

Table 1: Thermal Properties of Selected PFCB Polymers

Polymer/Monomer StructureGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
Poly(4,4'-bis(trifluorovinyloxy)biphenyl) (BPVE)>200[2]>450[2]
Naphthalene-based PFCBs (PFNs)106 - 144up to 400
Poly(2-methyl-1,4-bistrifluorovinyloxybenzene) (PMBTFVB)~64 (can be increased by crosslinking)[13]-
Copolymers with hexafluoroisopropylidene (6F) linkage120 - 350[5]-
Adamantane-containing PFCB polymer>200[2]>450[2]

Table 2: Optical and Dielectric Properties of Selected PFCB Polymers

Polymer/Monomer StructureRefractive Index (at 1550 nm)Optical Loss (dB/cm at 1550 nm)Dielectric Constant (Dk)Dielectric Loss (Df)
Biphenyl (BP) derivative~1.50< 0.2--
Hexafluoroisopropylidene (6F) derivative~1.45< 0.2--
Naphthalene-based PFCB-0.083 (at 910 nm)[1]--
Adamantyl, PFCB, and benzocyclobutene copolymer--2.38[1]<0.001[1]
Cross-linked PFCB film--2.39 (at 5 GHz)[3]3.7 x 10-3 (at 5 GHz)[3]

Experimental Protocols

Protocol 1: Synthesis of Aryl Trifluorovinyl Ether (TFVE) Monomers

This protocol provides a general method for the synthesis of aryl trifluorovinyl ether monomers, which are the precursors to PFCB polymers. The synthesis typically involves the reaction of a phenol (B47542) with a source of the trifluorovinyl group.

Example: Synthesis of 4,4'-bis(trifluorovinyloxy)biphenyl

This protocol is adapted from a literature procedure.

Materials:

  • 4,4'-Biphenol

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Zinc dust (activated)

  • Acetonitrile

  • Diethyl ether

  • Petroleum ether

  • Sodium sulfate (B86663) (anhydrous)

  • Celite

Procedure:

  • Step 1: Synthesis of 4,4'-bis(2-bromo-1,1,2,2-tetrafluoroethoxy)biphenyl:

    • In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 4,4'-biphenol, an excess of potassium carbonate, and DMF.

    • Heat the mixture with stirring.

    • Slowly add 1,2-dibromo-1,1,2,2-tetrafluoroethane to the reaction mixture.

    • Continue heating and stirring until the reaction is complete (monitor by TLC or GC-MS).

    • Cool the reaction mixture, pour it into water, and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.

  • Step 2: Synthesis of 4,4'-bis(trifluorovinyloxy)biphenyl:

    • To a 100 mL round-bottom flask equipped with a condenser and a magnetic stirrer, add the 4,4'-bis(2-bromo-1,1,2,2-tetrafluoroethoxy)biphenyl from Step 1, activated zinc dust (approximately 3 equivalents), and acetonitrile.

    • Reflux the mixture. The reaction can be monitored by 19F NMR.

    • After the reaction is complete, filter the mixture through Celite to remove excess zinc and salts, and wash the filter cake with diethyl ether.

    • Add water to the filtrate and extract several times with diethyl ether.

    • Dry the combined organic phases over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using petroleum ether as the eluent to yield the final product as a white solid.

Protocol 2: Thermal [2+2] Cyclopolymerization of TFVE Monomers

This protocol describes the general procedure for the bulk thermal polymerization of aryl trifluorovinyl ether monomers to form PFCB polymers.

Materials:

  • Aryl trifluorovinyl ether (TFVE) monomer (e.g., 4,4'-bis(trifluorovinyloxy)biphenyl)

  • Schlenk flask or other suitable reaction vessel

  • High-vacuum line

  • High-temperature oil bath or oven

Procedure:

  • Place the TFVE monomer into a clean, dry Schlenk flask.

  • Degas the monomer by subjecting it to several freeze-pump-thaw cycles under high vacuum to remove any dissolved oxygen, which can inhibit the radical polymerization.

  • After degassing, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Heat the flask in an oil bath or oven to the desired polymerization temperature (typically between 150°C and 250°C). The optimal temperature depends on the specific monomer.

  • The polymerization is a step-growth process, and the viscosity of the reaction mixture will increase over time. The reaction time can range from a few hours to several days, depending on the desired molecular weight.

  • To terminate the polymerization, cool the reaction vessel to room temperature.

  • The resulting polymer can be dissolved in a suitable solvent (e.g., tetrahydrofuran, chloroform) and precipitated into a non-solvent (e.g., methanol) to purify it from any unreacted monomer.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven.

Protocol 3: Characterization of PFCB Polymers

1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

  • Instrument: A standard differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the PFCB polymer into an aluminum DSC pan and seal it.

  • Procedure:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its expected Tg (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to a temperature well below its Tg (e.g., 50°C) at a rate of 10°C/min.

    • Heat the sample a second time at a rate of 10°C/min to a temperature above the Tg.

    • The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[13][14]

2. Thermogravimetric Analysis (TGA) for Thermal Stability (Td)

  • Instrument: A standard thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the PFCB polymer into a TGA pan (platinum or ceramic).

  • Procedure:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a heating rate of 10°C/min or 20°C/min under a nitrogen or air atmosphere.[15]

    • Record the weight loss of the sample as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (Td5).[15]

Visualizations

Synthesis_Workflow Phenol Aryl Phenol Precursor Monomer_Synthesis Monomer Synthesis (e.g., Williamson Ether Synthesis) Phenol->Monomer_Synthesis TFVE_Source Trifluorovinyl Source (e.g., BrCF2CF2Br) TFVE_Source->Monomer_Synthesis TFVE_Monomer Aryl Trifluorovinyl Ether (TFVE) Monomer Monomer_Synthesis->TFVE_Monomer Purification1 Purification (Chromatography/Recrystallization) TFVE_Monomer->Purification1 Polymerization Thermal [2+2] Cyclopolymerization (150-250°C, Inert Atmosphere) Purification1->Polymerization PFCB_Polymer Perfluorocyclobutyl (PFCB) Polymer Polymerization->PFCB_Polymer Purification2 Purification (Precipitation) PFCB_Polymer->Purification2 Final_Material Final PFCB Material Purification2->Final_Material

Caption: Synthesis workflow for perfluorocyclobutyl (PFCB) aryl ether polymers.

Characterization_Workflow PFCB_Sample PFCB Polymer Sample Thermal_Analysis Thermal Analysis PFCB_Sample->Thermal_Analysis Optical_Analysis Optical/Dielectric Analysis PFCB_Sample->Optical_Analysis Structural_Analysis Structural Analysis PFCB_Sample->Structural_Analysis DSC DSC (Tg) Thermal_Analysis->DSC TGA TGA (Td) Thermal_Analysis->TGA Ellipsometry Spectroscopic Ellipsometry (Refractive Index) Optical_Analysis->Ellipsometry Dielectric_Spectroscopy Dielectric Spectroscopy (Dk, Df) Optical_Analysis->Dielectric_Spectroscopy NMR NMR Spectroscopy (Structure Confirmation) Structural_Analysis->NMR GPC Gel Permeation Chromatography (Molecular Weight) Structural_Analysis->GPC

Caption: Characterization workflow for perfluorocyclobutyl (PFCB) polymers.

References

Application Notes and Protocols: Enzymatic Synthesis of Fluorocyclobutane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] The cyclobutane (B1203170) motif, a strained four-membered carbocycle, offers a unique three-dimensional scaffold that can provide conformational rigidity to drug candidates.[4] The combination of these two features in fluorocyclobutane analogs presents a promising avenue for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[1][5][6] While chemical synthesis routes to fluorinated cyclobutanes have been developed, enzymatic methods offer a green and highly selective alternative for producing enantiomerically pure building blocks, which are crucial for developing stereospecific drugs.[7]

This document provides detailed application notes and a generalized protocol for the enzymatic kinetic resolution of racemic fluorocyclobutanol derivatives, a key step in the synthesis of chiral this compound analogs.

Application Notes

Enzymatic kinetic resolution, particularly using lipases, is a powerful technique for separating enantiomers of chiral alcohols.[8][9] Lipases are highly selective enzymes that catalyze the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other, allowing for the separation of the acylated product from the unreacted alcohol. This method is advantageous due to its mild reaction conditions, high enantioselectivity, and the use of environmentally benign catalysts.

Several lipases have shown excellent performance in the resolution of cyclic alcohols. Notably, Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (PCL) are frequently employed for their broad substrate scope and high enantioselectivity.[4][10] The choice of acyl donor, solvent, and temperature can significantly influence the reaction's efficiency and selectivity. Vinyl acetate (B1210297) is a commonly used acyl donor as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

While a specific protocol for the enzymatic resolution of a fluorocyclobutanol is not widely documented, the successful resolution of analogous fluorinated cycloalkanols and non-fluorinated cyclobutanols provides a strong basis for the development of such a procedure. The data presented below is a compilation from studies on analogous substrates to provide an expected range of performance.

Data Presentation

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Cycloalkanol Derivatives

Substrate (Analogous)EnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Alcohol (%)Enantiomeric Excess (ee) of Ester (%)Reference
Racemic 2-FluorocyclopentanolBurkholderia cepacia LipaseVinyl AcetateDiisopropyl ether6-12~50>98>98Adapted from[11]
Racemic 2-PhenylpropanolCandida tenuis Xylose Reductase (mutant)-Aqueous2up to 8493.1-[7]
Racemic Aryltrimethylsilyl AlcoholsNovozym 435Vinyl AcetateHexane3-16~50>99>99[10]
Racemic 3-Aryl Alkanoic Acid EstersCandida antarctica Lipase B (immob.)Water (hydrolysis)Toluene/Buffer24-72~50>94 (acid)>94 (ester)[8]

Note: The data presented are for analogous compounds and are intended to be representative of the expected outcomes for the enzymatic resolution of fluorocyclobutanol derivatives.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic 3-Fluorocyclobutanol (Adapted)

This protocol is an adapted procedure based on established methods for the kinetic resolution of analogous fluorinated cycloalkanols and cyclobutanol (B46151) derivatives. Optimization of specific parameters may be required for novel substrates.

Materials:

  • Racemic 3-fluorocyclobutanol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., Diisopropyl ether, Hexane, or Toluene)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Standard laboratory glassware and magnetic stirrer

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., Chiral GC or HPLC)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add racemic 3-fluorocyclobutanol (1.0 equivalent).

  • Dissolve the substrate in the selected anhydrous organic solvent (e.g., Diisopropyl ether, 10-20 mL per gram of substrate).

  • Add vinyl acetate (1.5-3.0 equivalents) to the solution.

  • Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC, or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for potential reuse.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Separate the resulting (S)-3-fluorocyclobutanol and (R)-3-fluorocyclobutyl acetate by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Analysis: Determine the enantiomeric excess of the separated alcohol and acetate using chiral GC or HPLC.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Products racemic_substrate Racemic 3-Fluorocyclobutanol reaction_vessel Reaction Vessel (Stirring at RT-40°C) racemic_substrate->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel monitoring Reaction Monitoring (TLC, GC/HPLC) reaction_vessel->monitoring filtration Enzyme Filtration reaction_vessel->filtration monitoring->reaction_vessel Continue until ~50% conversion extraction Aqueous Work-up filtration->extraction purification Column Chromatography extraction->purification product_alcohol (S)-3-Fluorocyclobutanol purification->product_alcohol product_ester (R)-3-Fluorocyclobutyl Acetate purification->product_ester analysis Chiral GC/HPLC Analysis product_alcohol->analysis product_ester->analysis

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of 3-fluorocyclobutanol.

drug_discovery_role cluster_synthesis Synthesis & Screening cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development enzymatic_synthesis Enzymatic Synthesis of Chiral this compound Analogs library Library of Analogs enzymatic_synthesis->library screening High-Throughput Screening library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead Identified 'Hits' adme_tox ADME/Tox Profiling hit_to_lead->adme_tox note_pd Conformationally rigid scaffold can - Increase binding affinity - Improve target selectivity adme_tox->hit_to_lead Iterative Optimization in_vivo In Vivo Efficacy Studies adme_tox->in_vivo Optimized Lead Compound note_pk This compound moiety can - Enhance metabolic stability - Modulate pKa and lipophilicity - Improve membrane permeability clinical_trials Clinical Trials in_vivo->clinical_trials approved_drug Approved Drug clinical_trials->approved_drug

Caption: Role of this compound analogs in the drug discovery and development process.

References

Application Notes and Protocols for the Synthesis of Fluorocyclobutanes Utilizing Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering the ability to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity. The cyclobutane (B1203170) motif, a strained four-membered carbocycle, has also garnered significant interest as a bioisostere for larger and more flexible groups. The combination of these two features in fluorocyclobutanes presents a unique chemical space for the development of novel therapeutics. Continuous flow chemistry offers a powerful platform to address many of the challenges associated with the synthesis of these valuable building blocks, including enhanced safety, scalability, and precise reaction control.

These application notes provide an overview of and detailed protocols for the synthesis of fluorocyclobutanes using continuous flow methodologies. The protocols are based on established synthetic transformations that are well-suited for translation from batch to flow processes.

Application Note 1: Photochemical [2+2] Cycloaddition for the Synthesis of Fluorocyclobutanes

The [2+2] photocycloaddition is a powerful method for the construction of cyclobutane rings. When performed in a flow reactor, photochemical reactions benefit from uniform light irradiation, precise temperature control, and the safe handling of reactive intermediates. This approach can be adapted to include fluorine-containing alkenes to directly generate fluorinated cyclobutane cores.

Key Advantages of Flow Chemistry:

  • Improved Light Penetration: The small internal volume of a flow reactor, typically constructed from fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing, allows for consistent and efficient irradiation of the reaction mixture.

  • Enhanced Safety: Continuous processing minimizes the volume of reactants being irradiated at any given time, reducing the risks associated with highly energetic photochemical reactions.

  • Scalability: The throughput of the reaction can be easily increased by extending the reaction time or by "numbering-up" – running multiple reactors in parallel.[1]

Illustrative Reaction:

A [2+2] photocycloaddition between a fluoroalkene and an alkene partner, sensitized by a suitable photocatalyst, yields the corresponding fluorocyclobutane.

G cluster_reactants Reactants cluster_process Flow Process cluster_product Product A Fluoroalkene P [2+2] Photocycloaddition in Flow Reactor A->P B Alkene B->P C Photocatalyst C->P Z This compound P->Z

Caption: Logical workflow for photochemical this compound synthesis.

Application Note 2: Deoxofluorination of Cyclobutanones in a Continuous Flow Reactor

Deoxofluorination, the conversion of a carbonyl group to a gem-difluoro moiety, is a common strategy for introducing fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are often employed. These reagents can be hazardous, and the reactions are often exothermic. Flow chemistry provides a safer and more controlled environment for these transformations.

Key Advantages of Flow Chemistry:

  • Superior Heat Management: The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, mitigating the risks of thermal runaways.

  • Safe Handling of Hazardous Reagents: Hazardous reagents can be generated in situ or pumped from reservoirs directly into the reactor, minimizing operator exposure.

  • Rapid Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction conditions (temperature, residence time, stoichiometry) to optimize yield and minimize side products.

Illustrative Reaction:

A solution of a cyclobutanone (B123998) is continuously mixed with a deoxofluorinating agent (e.g., Deoxo-Fluor®) and passed through a heated flow reactor to produce the corresponding gem-dithis compound.

G reagent1 Cyclobutanone Solution pump1 Syringe Pump A reagent1->pump1 reagent2 Deoxofluorinating Agent Solution pump2 Syringe Pump B reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Coil Reactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Experimental workflow for continuous deoxofluorination.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of fluorocyclobutanes using flow chemistry, based on analogous reactions reported in the literature.

MethodSubstrateReagent(s)Temp. (°C)Residence TimeYield (%)Reference(s)
Photochemical [2+2] CycloadditionFluoroalkene + AlkeneThioxanthone (sensitizer)25-4015-60 min70-90Adapted from[1][2]
DeoxofluorinationCyclobutanoneDeoxo-Fluor®60-10010-30 min75-95Adapted from principles in[3] and flow steroid fluorination
Nucleophilic FluorinationCyclobutylmethyl MesylateTetrabutylammonium Fluoride (TBAF)80-12020-45 min60-85Adapted from[3]

Experimental Protocols

Protocol 1: Continuous Flow Photochemical [2+2] Cycloaddition

This protocol describes the synthesis of a this compound derivative via a sensitized [2+2] photocycloaddition in a continuous flow photoreactor.

Materials:

  • Fluoroalkene (1.0 eq)

  • Alkene (1.2 eq)

  • Thioxanthone (0.1 eq)

  • Acetonitrile (degassed)

  • Flow photoreactor with FEP tubing (e.g., Vapourtec UV-150 or similar) equipped with a 365 nm LED array

  • Syringe pumps

  • Back pressure regulator (BPR)

Procedure:

  • Prepare a stock solution of the fluoroalkene, alkene, and thioxanthone in degassed acetonitrile. The concentration should be optimized for solubility and light penetration (typically 0.05-0.1 M).

  • Assemble the flow reactor system as depicted in the diagram below. Ensure all connections are secure.

  • Purge the system with the solvent (acetonitrile) to remove any air.

  • Set the photoreactor temperature to 25 °C and the BPR to 5 bar.

  • Using a syringe pump, introduce the reactant solution into the photoreactor at a flow rate calculated to achieve the desired residence time (e.g., for a 10 mL reactor and a 20 min residence time, the flow rate is 0.5 mL/min).

  • Once the system reaches a steady state (typically after 3-5 residence times), begin collecting the product stream.

  • Monitor the reaction progress by taking aliquots from the output and analyzing by an appropriate method (e.g., GC-MS or ¹⁹F NMR).

  • After completion, flush the reactor with clean solvent.

  • The collected product solution can be concentrated in vacuo, and the crude product purified by column chromatography.

G reagent_res Reactant Solution (Fluoroalkene, Alkene, Sensitizer in MeCN) pump HPLC Pump reagent_res->pump reactor FEP Coil Photoreactor (365 nm LED) pump->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Flow setup for photochemical [2+2] cycloaddition.

Protocol 2: Continuous Flow Deoxofluorination of a Cyclobutanone

This protocol details the synthesis of a gem-dithis compound from a cyclobutanone precursor using Deoxo-Fluor® in a heated microreactor.

Materials:

  • Cyclobutanone (1.0 eq)

  • Deoxo-Fluor® (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Dual-pump flow chemistry system (e.g., Uniqsis FlowSyn or similar) with a heated coil reactor

  • T-mixer

  • Back pressure regulator (BPR)

Procedure:

  • Prepare two separate stock solutions:

    • Solution A: Dissolve the cyclobutanone in anhydrous DCM (e.g., 0.2 M).

    • Solution B: Dissolve Deoxo-Fluor® in anhydrous DCM (e.g., 0.3 M).

  • Assemble the flow reactor system as shown in the diagram.

  • Purge both lines of the system with anhydrous DCM.

  • Set the reactor temperature to 80 °C and the BPR to 10 bar.

  • Set the flow rates of the two pumps to be equal, to ensure a 1:1 volumetric mixing ratio. The total flow rate will determine the residence time (e.g., for a 5 mL reactor, a total flow rate of 0.5 mL/min gives a 10 min residence time).

  • Begin pumping both solutions simultaneously into the T-mixer, where they will combine and enter the heated reactor coil.

  • After the system stabilizes, collect the output stream into a flask containing a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize any acidic byproducts.

  • The reaction progress can be monitored by analyzing the quenched aliquots.

  • Once the desired amount of material has been processed, stop the pumps and flush the system with anhydrous DCM.

  • The collected and quenched product mixture can be worked up by separating the organic layer, drying it over MgSO₄, filtering, and concentrating to yield the crude product, which can be further purified if necessary.

G reagentA Solution A: Cyclobutanone in DCM pumpA Pump A reagentA->pumpA reagentB Solution B: Deoxo-Fluor® in DCM pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated PFA Coil Reactor (80 °C) mixer->reactor bpr Back Pressure Regulator (10 bar) reactor->bpr quench Quench Solution (Sat. NaHCO₃) bpr->quench

Caption: Dual-pump setup for continuous deoxofluorination.

References

Troubleshooting & Optimization

Fluorocyclobutane Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorocyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting protocols, and answers to frequently asked questions encountered during the synthesis of these valuable motifs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing fluorocyclobutanes?

A1: The synthesis of fluorocyclobutanes presents several challenges, primarily stemming from the strained nature of the cyclobutane (B1203170) ring and the unique reactivity imparted by the fluorine substituent. Key difficulties include controlling stereochemistry (cis/trans isomers), preventing side reactions such as elimination, and the purification of the final products.[1][2] Additionally, the direct fluorination of cyclobutane derivatives can sometimes lead to decomposition of the starting materials.[1]

Q2: Why is the gem-dithis compound motif particularly interesting in medicinal chemistry?

A2: The gem-dithis compound motif is of significant interest in medicinal chemistry because it can enhance the metabolic stability of a drug candidate while maintaining or even improving its potency.[3] This moiety is considered a small, polar, yet lipophilic group that can favorably modulate the physicochemical properties of a molecule, such as pKa and solubility.[3][4]

Q3: What are the common starting materials for this compound synthesis?

A3: Common starting materials include commercially available cyclobutanone, 3,3-difluorocyclobutanone (B595554), and various functionalized cyclobutane precursors like carboxylic acids, alcohols, or alkenes.[1][3][5] The choice of starting material depends on the desired substitution pattern and the synthetic route being employed.

Q4: How does fluorine substitution affect the physicochemical properties of cyclobutane derivatives?

A4: Fluorine substitution significantly impacts properties like acidity (pKa) and lipophilicity (LogP). Generally, the presence of fluorine atoms increases the acidity of nearby functional groups due to the inductive effect.[6] The effect on lipophilicity can be more complex and is influenced by the substitution pattern and the overall conformation of the molecule.[4][7]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of fluorocyclobutanes.

Guide 1: Low or No Product Yield in Nucleophilic Fluorination

Problem: I am attempting a nucleophilic fluorination of a cyclobutane derivative (e.g., alcohol or sulfonate) to introduce a fluorine atom, but I am observing low to no yield of the desired this compound.

Possible Causes and Solutions:

  • Decomposition of Starting Material: Standard nucleophilic fluorination protocols can sometimes lead to the rapid decomposition of cyclobutane substrates.[1]

    • Solution: Consider using milder fluorinating agents or reaction conditions. If starting from a carboxylic acid, it may be necessary to first reduce it to the corresponding alcohol before attempting fluorination.[1]

  • Elimination as a Major Side Reaction: The strained cyclobutane ring is prone to elimination reactions, especially under basic or high-temperature conditions, leading to the formation of cyclobutene (B1205218) byproducts.[1]

    • Solution: Employ milder, non-basic fluorination conditions. For example, activation of a hydroxyl group with triflic anhydride (B1165640) followed by substitution with a fluoride (B91410) source under mild conditions can be attempted, although elimination may still be a competing pathway.[1]

  • Poor Reactivity of the Substrate: The substrate may not be sufficiently activated for nucleophilic attack by the fluoride ion.

    • Solution: Ensure the leaving group is appropriate (e.g., tosylate, mesylate, or triflate). The choice of solvent can also play a crucial role; polar aprotic solvents like acetonitrile (B52724) or DMF are often used.

Figure 1. Troubleshooting logic for low yield in nucleophilic fluorination.

Guide 2: Unwanted Side Reactions with Organometallic Reagents

Problem: When reacting 3,3-difluorocyclobutanone with Grignard or organolithium reagents, I am getting significant elimination of HF instead of the desired addition product.

Possible Cause and Solutions:

  • High Basicity of the Nucleophile: Common organometallic reagents like Grignards and organolithiums are highly basic and can deprotonate the cyclobutanone, leading to elimination of hydrogen fluoride and subsequent undesired reactions.[3]

    • Solution: Utilize less basic organometallic reagents. Organolanthanum reagents have been shown to be effective in adding carbon nucleophiles to 3,3-difluorocyclobutanone while avoiding the elimination pathway.[3] This is because they control the basicity of the nucleophile.

Figure 2. Reagent choice to avoid elimination side reactions.

Guide 3: Difficulty in Separating Diastereomers

Problem: My reaction produces a mixture of cis and trans this compound isomers, and I am struggling to separate them.

Possible Cause and Solutions:

  • Similar Physicochemical Properties: Diastereomers of fluorocyclobutanes can have very similar polarities, making separation by standard column chromatography challenging.

    • Solution 1 - Column Chromatography Optimization: It may be possible to achieve separation by optimizing the column chromatography conditions. This could involve using a different solvent system, a high-performance column, or a different stationary phase. Enrichment of the desired diastereomer to a high degree of purity (e.g., >98% de) by column chromatography has been reported.[1]

    • Solution 2 - Recrystallization: If the products are crystalline, recrystallization from an appropriate solvent can be a highly effective method for obtaining a single, pure diastereomer.[1] This method is particularly useful for larger-scale purifications.

Data and Physicochemical Properties

Table 1: Physicochemical Properties of Selected this compound Derivatives

Compound ClassSubstituentpKaLogPReference
Carboxylic Acids-CH₂F--[1]
Carboxylic Acids-CHF₂--[1]
Carboxylic Acids-CF₃Increased AcidityIncreased Lipophilicity[1]
Carboxylic Acids-C₂F₅Increased AcidityIncreased Lipophilicity[1]
Amines-CH₂F--[1]
Amines-CHF₂--[1]
Amines-CF₃Decreased BasicityIncreased Lipophilicity[1]
Amines-C₂F₅Decreased BasicityIncreased Lipophilicity[1]

Note: Specific pKa and LogP values can vary significantly based on the exact molecular structure and measurement conditions. The trends indicate the general effect of the fluoroalkyl group.[1][4][6]

Key Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-3,3-difluorocyclobutanols using Organolanthanum Reagents

This protocol is based on the method to overcome the high sensitivity of 3,3-difluorocyclobutanone to elimination.[3]

Objective: To synthesize 1-aryl-3,3-difluorocyclobutanols via the addition of an organolanthanum reagent to 3,3-difluorocyclobutanone.

Materials:

  • Anhydrous cerium(III) chloride (CeCl₃)

  • Aryl lithium or Grignard reagent

  • 3,3-difluorocyclobutanone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for air-sensitive reactions (Schlenk line, argon/nitrogen atmosphere)

Procedure:

  • Preparation of the Organolanthanum Reagent:

    • Suspend anhydrous CeCl₃ in dry THF under an inert atmosphere.

    • Cool the suspension to the appropriate temperature (e.g., -78 °C).

    • Slowly add the aryl lithium or Grignard reagent to the CeCl₃ suspension and stir for 1-2 hours to form the organocerium reagent.

  • Addition to Difluorocyclobutanone:

    • In a separate flask, dissolve 3,3-difluorocyclobutanone in dry THF under an inert atmosphere and cool to -78 °C.

    • Slowly add the pre-formed organocerium reagent to the solution of 3,3-difluorocyclobutanone.

    • Allow the reaction to stir at -78 °C for a specified time, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-aryl-3,3-difluorocyclobutanol.

Figure 3. Experimental workflow for the synthesis of 1-aryl-3,3-difluorocyclobutanols.

Protocol 2: Deoxofluorination of a Cyclobutanol (B46151)

This protocol is a general representation of a deoxofluorination reaction, which can be challenging for cyclobutane substrates.[1]

Objective: To replace a hydroxyl group on a cyclobutane ring with a fluorine atom.

Materials:

  • Cyclobutanol derivative

  • Deoxofluorinating agent (e.g., DAST, Deoxo-Fluor®)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, DCM)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • Reaction Setup:

    • Dissolve the cyclobutanol starting material in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Addition of Fluorinating Agent:

    • Slowly add the deoxofluorinating agent (e.g., DAST) to the stirred solution. Caution: Deoxofluorinating agents can be hazardous and should be handled with appropriate care in a fume hood.

  • Reaction and Monitoring:

    • Allow the reaction to stir at low temperature and then slowly warm to room temperature.

    • Monitor the reaction progress by TLC or GC-MS. Be aware that decomposition of the starting material may occur.[1]

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. Be prepared for potential difficulties in separating the desired product from byproducts.

References

Technical Support Center: Fluorocyclobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fluorocyclobutane reactions. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and handling of fluorocyclobutanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in this compound synthesis?

A1: The most frequently encountered side products in this compound synthesis include:

  • Elimination products: Formation of cyclobutenes or other unsaturated compounds is a common side reaction, particularly when using strong bases or high temperatures.[1]

  • Diastereomers: In the synthesis of substituted fluorocyclobutanes, the formation of the undesired stereoisomer (e.g., trans instead of cis) is a common issue.[1]

  • Ring-opened products: Under certain conditions, particularly with Lewis acids, the cyclobutane (B1203170) ring can undergo opening to yield acyclic fluorinated compounds.

  • Rearrangement products: Carbocationic intermediates, which can form during some fluorination reactions, may lead to skeletal rearrangements of the cyclobutane ring.

  • Over-fluorination or incomplete fluorination: Depending on the fluorinating agent and reaction conditions, it is possible to obtain products with too many or too few fluorine atoms.

Q2: How can I minimize the formation of elimination byproducts?

A2: To minimize elimination, consider the following strategies:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required. Strong, unhindered bases are more likely to promote E2 elimination.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often favor elimination over substitution.

  • Leaving Group: A less reactive leaving group can sometimes reduce the propensity for elimination.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents are often used for nucleophilic fluorination.

Q3: My reaction is producing a mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A3: Improving diastereoselectivity often involves careful control of reaction conditions and reagent selection. For example, in the hydrogenation of cyclobutene (B1205218) precursors, the choice of catalyst and solvent can significantly influence the cis/trans ratio of the resulting this compound.[1] In some cases, isomers can be separated by column chromatography or recrystallization.[1]

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Low Yield in Deoxofluorination of Cyclobutanols with DAST

Problem: You are experiencing low yields in the deoxofluorination of a cyclobutanol (B46151) derivative using diethylaminosulfur trifluoride (DAST).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degraded DAST reagent DAST is sensitive to moisture and can degrade over time. Use a fresh bottle of DAST or purify the reagent before use.
Sub-optimal reaction temperature Deoxofluorination reactions are often performed at low temperatures (e.g., -78 °C) to minimize side reactions. However, if the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction closely for the formation of byproducts.
Presence of moisture Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the DAST reagent.
Formation of elimination products High reaction temperatures can favor elimination. Maintain a low reaction temperature. Consider using a less hindered base if one is present in the reaction.
Rearrangement of carbocation intermediates DAST-mediated fluorination can proceed through an SN1-like mechanism, involving a carbocation intermediate that can rearrange. Using a less polar solvent may help to suppress carbocation formation.
Guide 2: Unexpected Ring-Opening Side Products

Problem: You are observing significant amounts of ring-opened byproducts in your this compound reaction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Lewis acidic conditions Lewis acids can catalyze the ring-opening of cyclobutanes. If a Lewis acid is used as a catalyst, consider reducing its concentration or switching to a milder catalyst. If Lewis acidity is generated in situ (e.g., from the fluorinating reagent), consider adding a non-nucleophilic base to neutralize it.
Strain in the cyclobutane ring Highly substituted or strained cyclobutane rings are more susceptible to ring-opening. If possible, modify the substrate to reduce ring strain.
High reaction temperature Elevated temperatures can provide the energy needed for ring-opening. Conduct the reaction at a lower temperature.

Experimental Protocols

Protocol 1: General Procedure for Deoxofluorination of a Cyclobutanol using DAST

This protocol provides a general guideline for the deoxofluorination of a secondary cyclobutanol.

Materials:

  • Cyclobutanol derivative

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve the cyclobutanol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2 - 1.5 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below -70 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Troubleshooting:

  • Low Yield: If the yield is low, ensure that the DAST reagent is active and that the reaction was carried out under strictly anhydrous conditions.

  • Elimination Products: If significant elimination is observed, try running the reaction at a lower temperature for a longer period.

Protocol 2: General Procedure for Hydrogenation of a Fluorinated Cyclobutene

This protocol describes a general procedure for the catalytic hydrogenation of a fluorinated cyclobutene to the corresponding this compound.

Materials:

  • Fluorinated cyclobutene derivative

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the fluorinated cyclobutene (1.0 eq) and the solvent.

  • Inert Atmosphere: Flush the flask with an inert gas (argon or nitrogen).

  • Catalyst Addition: Carefully add the Pd/C catalyst under a stream of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen or a hydrogenation apparatus). Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or NMR spectroscopy.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product by column chromatography or distillation.

Troubleshooting:

  • Incomplete Reaction: If the reaction does not go to completion, ensure the catalyst is active and that the hydrogen pressure is sufficient.

  • Isomer Formation: The diastereoselectivity of the hydrogenation can be influenced by the catalyst, solvent, and substrate. Screening different catalysts (e.g., PtO₂, Rh/C) and solvents may improve the desired isomer ratio.

Quantitative Data on Side Product Formation

The following table summarizes reported quantitative data on the formation of side products in specific this compound reactions.

ReactionSubstrateConditionsDesired ProductSide Product(s)Yield of Desired Product% of Side Product(s)Reference
HydrogenationCHF₂-substituted cyclobuteneH₂, Pd/C, MeOH, rtcis-CHF₂-cyclobutanetrans-CHF₂-cyclobutane-2 mol%[1]
HydrogenationCF₃-substituted cyclobuteneH₂, Pd/C, MeOH, rtcis-CF₃-cyclobutanetrans-CF₃-cyclobutane-12 mol%[1]
HydrogenationC₂F₅-substituted cyclobuteneH₂, Pd/C, MeOH, rtcis-C₂F₅-cyclobutanetrans-C₂F₅-cyclobutane-20 mol%[1]
Nucleophilic FluorinationCyclobutyl mesylateTBAF, THF, rtThis compoundCyclobutene-Varies with base strength-
DeoxofluorinationCyclobutanolDAST, DCM, -78°C to rtThis compoundCyclobutene, Rearranged productsVariesCan be significant-

Visualizations

Elimination_Side_Reaction cluster_main This compound Synthesis cluster_conditions Influencing Factors Start Cyclobutane Precursor Reaction Fluorination Reaction Start->Reaction Desired Desired This compound Reaction->Desired Substitution Side Elimination Side Product Reaction->Side Elimination (E2) Base Strong Base Base->Side Temp High Temperature Temp->Side

Caption: Factors promoting elimination side products.

Troubleshooting_Workflow Start Low Yield of This compound Check1 Side Products Observed? Start->Check1 Analysis Analyze Side Products (GC-MS, NMR) Check1->Analysis Yes NoSideProducts Check Reagent Quality & Anhydrous Conditions Check1->NoSideProducts No Elimination Elimination Product Analysis->Elimination Isomer Isomerization Analysis->Isomer RingOpening Ring-Opening Analysis->RingOpening Optimize1 Lower Temperature, Use Weaker Base Elimination->Optimize1 Optimize2 Change Catalyst/ Solvent Isomer->Optimize2 Optimize3 Avoid Lewis Acids RingOpening->Optimize3 End Improved Yield Optimize1->End Optimize2->End Optimize3->End NoSideProducts->End

Caption: Troubleshooting workflow for low reaction yield.

Isomer_Formation Start Fluorinated Cyclobutene Hydrogenation Catalytic Hydrogenation Start->Hydrogenation cis cis-Fluorocyclobutane (Major Product) Hydrogenation->cis Syn-addition trans trans-Fluorocyclobutane (Minor Product) Hydrogenation->trans Isomerization

Caption: Formation of diastereomers during hydrogenation.

References

Technical Support Center: Purification of Fluorocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorocyclobutane derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Impurities are largely dependent on the synthetic route. Common impurities may include unreacted starting materials, byproducts from fluorination reactions (e.g., inorganic salts), hydrolysis products if the compound is sensitive to water, residual solvents from the reaction or workup, and products from side-reactions such as elimination.[1][2]

Q2: Which analytical techniques are best for assessing the purity of my this compound derivative?

A2: A combination of methods is recommended for a thorough purity assessment.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and identifying fluorine-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the compound.

Q3: Is fractional distillation a viable method for separating cis and trans isomers of this compound derivatives?

A3: While fractional distillation separates compounds based on boiling points, it is often ineffective for separating cis and trans isomers of cyclobutane (B1203170) derivatives.[3] This is because their boiling points are typically very close. High-resolution gas chromatography (GC) is the more effective and recommended method for separating these types of diastereomers.[3]

Q4: My fluorinated compound appears to be degrading during purification. What are the likely causes and solutions?

A4: Degradation can be caused by several factors, including excessive heat, exposure to moisture or air, or incompatibility with the purification medium (e.g., silica (B1680970) gel).[1] To mitigate this, consider using milder purification techniques, ensuring all solvents and equipment are completely dry, and performing the purification under an inert atmosphere like nitrogen or argon.

Troubleshooting Guides

Guide 1: Column Chromatography Issues

This guide addresses common problems encountered during the purification of this compound derivatives using column chromatography.

Problem Possible Cause Recommended Solution(s) Analytical Check
Low Purity After Purification Inefficient separation of closely eluting impurities.Optimize the eluent system; a shallower gradient or isocratic elution may improve resolution.TLC analysis of collected fractions.
Co-elution of product with a byproduct.Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel) or reverse-phase chromatography.HPLC or GC-MS of the purified product.
Low Recovery of Product The product is too soluble in the eluent and elutes too quickly.Start with a less polar eluent system.TLC to check for product in early fractions.
The product is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. In some cases, adding a small amount of a more polar solvent like methanol (B129727) may be necessary.Check for residual product on the column after flushing with a highly polar solvent.
Oily Product Instead of a Solid Presence of residual solvent.Dry the product under high vacuum for an extended period.¹H NMR to check for solvent peaks.
The product is contaminated with impurities that are oils.Re-purify the product using column chromatography with a different eluent system or consider recrystallization.HPLC or GC-MS to identify impurities.
Guide 2: Gas Chromatography (GC) Separation of cis and trans Isomers

This guide provides solutions for common issues when separating diastereomers of this compound derivatives.[3][4]

Problem Possible Cause Recommended Solution(s)
Poor Resolution or Co-elution of Isomers The temperature program is too fast.Decrease the oven temperature ramp rate (e.g., 1-2°C/minute) to increase the interaction time with the stationary phase.[3]
The stationary phase has inadequate selectivity.Switch to a GC column with a different, possibly more polar, stationary phase.
The column is too short.Use a longer column (e.g., 60 meters instead of 30 meters) to increase the number of theoretical plates.[3]
Peak Tailing Active sites in the GC system (e.g., injector liner, column) are interacting with the analyte.Use a deactivated liner and ensure the column is in good condition.
The column is not installed correctly.Re-cut the column end for a clean, square cut and reinstall it properly.
Column Overload Too much sample has been injected.Dilute the sample or increase the split ratio.[3]

Data Presentation

The following tables provide illustrative data on the purification of a hypothetical this compound derivative.

Table 1: Purification of 3-Fluorocyclobutanol by Column Chromatography

Parameter Crude Product Purified Product
Purity (by GC) 88%>98%
Appearance Yellow OilColorless Oil
Typical Yield N/A85-95%

Table 2: Separation of cis/trans-1-bromo-2-fluorocyclobutane Isomers by Preparative GC

Parameter cis-isomer trans-isomer
Purity (by analytical GC) >99%>99%
Boiling Point ~125 °C~124 °C
Recovery 90%92%

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Derivative

This protocol provides a general procedure for the purification of a moderately polar this compound derivative.

1. Materials and Equipment:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Glass column, flasks, and other standard glassware

  • Thin Layer Chromatography (TLC) plates and chamber

2. Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack the column with silica gel using a slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the determined solvent system. If a gradient elution is necessary, gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Analytical GC-MS for Purity Assessment

This protocol outlines typical parameters for assessing the purity of a volatile this compound derivative.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-17ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Detector Temperature: 280°C

  • Scan Range: 40-500 m/z.

3. Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Product purify Column Chromatography start->purify Load Crude Mixture analyze Purity & Structural Analysis (GC-MS, NMR, HPLC) purify->analyze Collect & Combine Fractions end Pure this compound Derivative analyze->end Confirmation of Purity troubleshooting_logic start Poor GC Resolution of Isomers q1 Is the temperature ramp slow enough? start->q1 sol1 Decrease ramp rate (e.g., 1-2°C/min) q1->sol1 No q2 Is the stationary phase appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a more polar column q2->sol2 No q3 Is the column length sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use a longer column (e.g., 60m) q3->sol3 No end Consider other factors (flow rate, injection volume) q3->end Yes a3_yes Yes a3_no No sol3->end

References

Technical Support Center: Diastereomer Separation in Fluorocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of diastereomers in fluorocyclobutane synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound diastereomers often challenging?

A1: The separation of this compound diastereomers can be difficult due to their similar physicochemical properties. Diastereomers possess identical molecular weights and often have very close polarities and boiling points, making standard purification techniques like distillation or simple column chromatography ineffective. Successful separation relies on exploiting subtle differences in their three-dimensional structures, which requires highly selective methods like chiral chromatography or fractional crystallization.

Q2: What are the primary methods for separating this compound diastereomers?

A2: The main techniques for separating this compound diastereomers are:

  • High-Performance Liquid Chromatography (HPLC): Often utilizing a chiral stationary phase (CSP) to create a chiral environment that allows for differential interaction with the diastereomers. Normal phase chromatography on silica (B1680970) gel can also be effective.

  • Supercritical Fluid Chromatography (SFC): A powerful technique that uses supercritical CO2 as the mobile phase. SFC often provides faster separations and is considered a "greener" alternative to HPLC. Chiral stationary phases are frequently used in SFC for diastereomer separations.[1]

  • Fractional Crystallization: This method relies on differences in the solubility of the diastereomers in a particular solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one diastereomer can be selectively precipitated.

Q3: How do I determine the diastereomeric ratio (d.r.) of my this compound mixture?

A3: The most common method for determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , typically ¹H or ¹⁹F NMR. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts for corresponding nuclei. By integrating the signals of a pair of well-resolved peaks (one for each diastereomer), the ratio can be accurately calculated.[2][3][4] In cases of severe signal overlap, techniques like band-selective pure shift NMR can be employed to simplify the spectrum and improve accuracy.[2][3]

Q4: Can I use a standard (achiral) silica gel column for separation?

A4: Yes, in some cases, diastereomers can be separated on a standard silica gel column.[5] The success of this approach depends on the specific structure of the this compound derivatives and whether their different 3D arrangements lead to a sufficient difference in their interaction with the silica surface. However, for many challenging separations, a chiral stationary phase will be necessary.

Troubleshooting Guides

Chromatographic Methods (HPLC & SFC)

Problem: Poor or No Separation of Diastereomer Peaks

Possible Cause Solution
Inappropriate Stationary Phase The column chemistry is not selective enough. Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point. For fluorinated compounds, consider fluorinated CSPs.
Suboptimal Mobile Phase The mobile phase composition is not providing enough selectivity. For HPLC: Systematically vary the ratio of your solvents (e.g., hexane/isopropanol). Try different alcohol modifiers (e.g., ethanol, butanol). For SFC: Adjust the percentage of the co-solvent (modifier), typically an alcohol like methanol (B129727).
Incorrect Temperature Temperature affects the thermodynamics of the separation. Try varying the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C).
Low Efficiency The column may be old or damaged. Check the column's performance with a standard compound. If efficiency is low, replace the column.

Problem: Peak Tailing

Possible Cause Solution
Secondary Interactions with Stationary Phase Residual acidic silanol (B1196071) groups on the silica support can interact with basic functionalities on the analyte. Add a small amount of a competing base, like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase (e.g., 0.1%).
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Partially Blocked Column Frit Debris from the sample or system can clog the inlet frit. Try back-flushing the column. If the problem persists, the frit may need to be replaced, or the column replaced.
Incompatible Sample Solvent The solvent used to dissolve the sample is too strong compared to the mobile phase. Whenever possible, dissolve the sample in the mobile phase.

Problem: Irreproducible Retention Times

Possible Cause Solution
Mobile Phase Composition Drift Ensure the mobile phase is well-mixed and degassed. If using buffered mobile phases, check the pH and ensure it is stable.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important for gradient methods.
Leaks in the System Check all fittings for leaks, as this can cause pressure and flow rate fluctuations.
Fractional Crystallization

Problem: No Crystallization Occurs

Possible Cause Solution
Compound is Too Soluble The chosen solvent is too good at dissolving your compound. Try a less polar solvent or a mixture of solvents.
Supersaturation Not Reached The solution is not concentrated enough. Slowly evaporate the solvent or cool the solution.
Amorphous Solid Formation The compound is "oiling out" instead of crystallizing. Try a different solvent system or slower cooling/evaporation rates. Seeding with a small crystal of the desired diastereomer can help induce crystallization.

Problem: Co-crystallization of Diastereomers

Possible Cause Solution
Solvent System Not Selective The solubilities of the two diastereomers are too similar in the chosen solvent. Screen a wide range of solvents and solvent mixtures to find one that maximizes the solubility difference.
Crystallization is Too Rapid Fast crystallization can trap the undesired diastereomer in the crystal lattice. Slow down the crystallization process by using a slower cooling rate or by using vapor diffusion (e.g., diffusing a poor solvent into a solution of your compound in a good solvent).
Initial Diastereomeric Ratio is Close to 1:1 Crystallization is often more effective when one diastereomer is in significant excess. If possible, try to enrich the mixture in one diastereomer by another method (e.g., column chromatography) before attempting crystallization.

Data Presentation

Table 1: Example SFC Conditions for Diastereomer Separation of a Fluorinated Cyclobutane Analog

Data is analogous from the separation of (2,2-difluorocyclopropyl) methyl benzoate (B1203000) and demonstrates a typical starting point for method development.

ParameterCondition 1Condition 2
Column Chiralcel OJ-HCCO-F4 (Fluorinated phase)
Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase CO₂ / Methanol (90:10)CO₂ (100%)
Flow Rate 3.0 mL/min3.0 mL/min
Back Pressure 160 bar200 bar
Temperature 25 °C10 °C
Outcome Partial SeparationBaseline Separation
Table 2: Diastereomeric Ratio Enrichment via Column Chromatography and Crystallization

Data adapted from the synthesis of cis-2-((fluoro)alkyl)cyclobutanes.[6]

CompoundInitial d.r. (cis:trans)MethodFinal d.r. (cis:trans)Isolated Yield
CF₃-substituted cyclobutane88:12Column Chromatography>98:272%
C₂F₅-substituted cyclobutane80:20Recrystallization (apolar solvent)>98:265%

Experimental Protocols

Protocol 1: Chiral SFC Method Development for this compound Diastereomers
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H.

  • Initial Mobile Phase: Use a starting mobile phase of 95:5 (v/v) CO₂/Methanol.

  • Instrument Setup:

    • Set the column temperature to 35 °C.

    • Set the back pressure to 150 bar.

    • Set the flow rate to 3.0 mL/min.

    • Set the UV detection wavelength based on the analyte's chromophore.

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase co-solvent (methanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject 5 µL of the prepared sample and acquire the chromatogram.

  • Optimization:

    • If no separation is observed, increase the methanol percentage in 5% increments up to 25%.

    • If separation is still poor, try different alcohol modifiers (e.g., ethanol, isopropanol).

    • Systematically vary the temperature (e.g., 25 °C, 40 °C) and back pressure (e.g., 120 bar, 180 bar) to improve resolution.

    • If necessary, screen other CSPs with different selectivities.

Protocol 2: Fractional Crystallization by Slow Cooling
  • Solvent Screening: In small vials, dissolve a small amount of the diastereomeric mixture in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene) at an elevated temperature to achieve a clear solution.

  • Cooling and Observation: Allow the vials to cool slowly to room temperature, and then place them in a refrigerator (4 °C). Observe which solvents yield crystalline solids.

  • Analysis: Analyze the resulting crystals and the remaining mother liquor by NMR to determine the diastereomeric ratio in each fraction. The solvent that provides the greatest enrichment of one diastereomer in the crystalline solid is the most promising.

  • Scale-up: Dissolve the bulk of the diastereomeric mixture in the chosen solvent at an elevated temperature.

  • Slow Cooling: Insulate the flask to ensure very slow cooling to room temperature. A Dewar flask can be used for this purpose.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Purity Check: Analyze the purity of the isolated crystals and the mother liquor by NMR and HPLC/SFC. Repeat the crystallization process on the enriched fractions if necessary to achieve the desired diastereomeric purity.

Visualizations

G Workflow for Chromatographic Method Development start Start with Diastereomeric Mixture col_select Select Initial Column (e.g., Chiralcel OD-H) start->col_select mobile_phase Select Initial Mobile Phase (e.g., 95:5 CO2/MeOH for SFC) col_select->mobile_phase run_exp Run Initial Experiment mobile_phase->run_exp eval Evaluate Separation run_exp->eval optimize_mp Optimize Mobile Phase (Vary Co-solvent % and Type) eval->optimize_mp Partial Separation change_col Screen Different Columns (Different CSP Chemistry) eval->change_col No Separation success Achieve Baseline Separation eval->success Resolution > 1.5 optimize_mp->run_exp optimize_cond Optimize Conditions (Temperature, Pressure/Flow Rate) optimize_mp->optimize_cond optimize_cond->run_exp change_col->mobile_phase fail Consider Alternative Method (e.g., Crystallization) change_col->fail

Caption: Workflow for chromatographic method development.

G Decision Tree for Diastereomer Separation Method start Have Diastereomeric Mixture is_solid Is the compound a solid? start->is_solid screen_cryst Screen for Selective Crystallization is_solid->screen_cryst Yes use_chrom Proceed with Chromatography (HPLC/SFC) is_solid->use_chrom No (Oil) cryst_success Does a solvent show enrichment? screen_cryst->cryst_success use_cryst Optimize Fractional Crystallization cryst_success->use_cryst Yes cryst_success->use_chrom No

References

"troubleshooting low yield in fluorocyclobutane synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in fluorocyclobutane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in this compound synthesis?

Low yields in this compound synthesis can arise from several factors, including:

  • Side Reactions: Elimination reactions to form cyclobutene (B1205218) are a common competing pathway, especially under harsh reaction conditions.

  • Reagent Inactivity: Fluorinating agents can be sensitive to moisture and may degrade over time, leading to incomplete reactions.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in the efficiency of fluorination reactions.

  • Poor Leaving Group: In nucleophilic substitution reactions, an inefficient leaving group on the cyclobutane (B1203170) ring will hinder the reaction rate.

  • Product Decomposition: The desired this compound product may be unstable under the reaction or work-up conditions.

  • Purification Losses: Multiple purification steps, such as column chromatography, can lead to a significant loss of the final product.[1]

Q2: How can I minimize the formation of elimination byproducts?

Elimination is a significant side reaction, particularly in deoxyfluorination of cyclobutanols.[2] To minimize its occurrence:

  • Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.[3]

  • Use Milder Fluorinating Reagents: Reagents like PyFluor are known to cause less elimination compared to DAST.[4]

  • Control Basicity: Avoid strongly basic conditions that can promote E2 elimination. If a base is necessary, consider a non-nucleophilic, sterically hindered base.[3]

Q3: How do I choose the appropriate fluorinating agent?

The choice of fluorinating agent depends on the substrate and the desired transformation:

  • Deoxyfluorination of Alcohols (R-OH → R-F): Diethylaminosulfur trifluoride (DAST) and its analogues (Deoxo-Fluor, Morph-DAST) are commonly used.[3][5][6][7] However, they can promote rearrangements and elimination.[6][8] Newer reagents like PyFluor and AlkylFluor offer milder alternatives with potentially higher yields and fewer side products.[4]

  • From Carboxylic Acids (R-COOH → R-CF3): Sulfur tetrafluoride (SF4) is effective for converting carboxylic acids to trifluoromethyl groups.[9][10]

  • Nucleophilic Fluorination: For substrates with a good leaving group (e.g., bromide, tosylate), fluoride (B91410) salts like potassium fluoride (KF) or cesium fluoride (CsF) can be used, often with a phase-transfer catalyst.[11][12]

Q4: What are the best practices for handling DAST to ensure its reactivity?

DAST is sensitive to moisture and can decompose, leading to reduced efficacy.[3]

  • Storage: Store DAST under an inert atmosphere (nitrogen or argon) in a cool, dry place.

  • Handling: Use anhydrous solvents and flame-dried glassware. Reactions should be carried out under an inert atmosphere.

  • Freshness: Use a fresh bottle of DAST if you suspect the reagent has degraded.

Troubleshooting Guides

Guide 1: Deoxyfluorination of Cyclobutanol (B46151) with DAST

This guide addresses common issues when using DAST to convert cyclobutanol to this compound.

G start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/GC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion Yes reagent_activity Verify DAST Activity low_conversion->reagent_activity analyze_byproducts Analyze for Side Products (e.g., Elimination, Rearrangement) good_conversion->analyze_byproducts optimize_conditions Optimize Reaction Conditions reagent_activity->optimize_conditions solution_reagent Use Fresh DAST Increase Equivalents reagent_activity->solution_reagent solution_conditions Lower Temperature (-78 °C to RT) Screen Anhydrous Solvents (DCM, Toluene) optimize_conditions->solution_conditions review_purification Review Purification Method analyze_byproducts->review_purification solution_byproducts Use Milder Reagent (e.g., PyFluor) Modify Substrate analyze_byproducts->solution_byproducts solution_purification Optimize Chromatography Consider Distillation for Volatile Products review_purification->solution_purification

Caption: Troubleshooting workflow for low yield in DAST-mediated deoxyfluorination.

Potential Cause Recommended Solution(s)
Inactive DAST Reagent Use a fresh bottle of DAST. Ensure it has been stored properly under anhydrous conditions.[3]
Insufficient DAST Increase the equivalents of DAST used (e.g., from 1.2 to 1.5 or 2.0 equivalents).
Sub-optimal Temperature While starting the reaction at low temperatures (-78 °C) is standard, some substrates may require gentle warming to room temperature to proceed.[3]
Moisture Contamination Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Potential Cause Recommended Solution(s)
Elimination to Cyclobutene This is favored at higher temperatures. Maintain a low reaction temperature. Consider using a milder fluorinating reagent like PyFluor.[3][4]
Rearrangement Products DAST can induce carbocationic rearrangements.[6] Running the reaction at a lower temperature may suppress these pathways.
Dimerization/Polymerization If the starting material or product is unstable, consider using more dilute conditions.
Guide 2: Nucleophilic Substitution with Fluoride Salts

This guide focuses on troubleshooting the synthesis of this compound from a cyclobutyl precursor with a good leaving group (e.g., bromide, tosylate) using a fluoride salt (e.g., KF, CsF).

G start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/GC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion Yes fluoride_solubility Check Fluoride Salt Solubility and Anhydrous Conditions low_conversion->fluoride_solubility analyze_byproducts Analyze for Side Products (e.g., Elimination, Hydrolysis) good_conversion->analyze_byproducts leaving_group Evaluate Leaving Group Ability fluoride_solubility->leaving_group solution_fluoride Use Spray-Dried KF Add Phase-Transfer Catalyst (e.g., 18-crown-6) Use Anhydrous Polar Aprotic Solvent (e.g., Acetonitrile (B52724), DMF) fluoride_solubility->solution_fluoride optimize_conditions Optimize Reaction Conditions leaving_group->optimize_conditions solution_leaving_group Switch to a Better Leaving Group (e.g., Tosylate, Triflate) leaving_group->solution_leaving_group solution_conditions Increase Temperature Increase Reaction Time optimize_conditions->solution_conditions review_purification Review Purification Method analyze_byproducts->review_purification solution_byproducts Use Anhydrous Conditions Lower Temperature analyze_byproducts->solution_byproducts solution_purification Optimize Chromatography Consider Distillation review_purification->solution_purification

Caption: Troubleshooting workflow for low yield in nucleophilic fluorination.

Potential Cause Recommended Solution(s)
Low Fluoride Nucleophilicity The fluoride anion can be strongly solvated by protic solvents, reducing its reactivity. Use a polar aprotic solvent like acetonitrile or DMF. Ensure anhydrous conditions as water will solvate the fluoride ion.[12]
Poor Fluoride Salt Solubility Use a more soluble fluoride source like CsF or tetra-n-butylammonium fluoride (TBAF). Alternatively, use a phase-transfer catalyst such as 18-crown-6 (B118740) with KF.[13]
Inefficient Leaving Group If starting from a bromide, consider converting it to a better leaving group like a tosylate or triflate.
Insufficient Temperature Nucleophilic substitution on a cyclobutane ring can be sluggish. An increase in reaction temperature may be required.

Data Presentation

Table 1: Comparison of Deoxyfluorination Reagents for Alcohol Fluorination
ReagentTypical ConditionsAdvantagesDisadvantages
DAST DCM, -78 °C to RTReadily available, effective for many substrates.[6]Thermally unstable, can cause rearrangements and elimination, moisture sensitive.[3][8]
Deoxo-Fluor THF or DCM, -78 °C to RTMore thermally stable than DAST.Can also promote side reactions.
PyFluor DCM or Toluene, RT to 80 °CThermally stable, often results in less elimination.[4]May be less reactive for some hindered alcohols.
AlkylFluor Toluene, 80-100 °CStable to air and water, effective for primary and secondary alcohols.[4]May require higher temperatures.

Experimental Protocols

Protocol 1: Deoxyfluorination of Cyclobutanol using DAST

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Cyclobutanol derivative (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the cyclobutanol derivative (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO3 solution.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with water and then brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[14]

Protocol 2: Nucleophilic Fluorination of Cyclobutyl Bromide using KF and 18-Crown-6

This protocol is a representative procedure for nucleophilic fluorination.

Materials:

  • Cyclobutyl bromide (1.0 eq)

  • Potassium fluoride (KF), spray-dried (2.0-3.0 eq)

  • 18-Crown-6 (0.1-0.2 eq)

  • Anhydrous acetonitrile

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a flame-dried flask, add spray-dried KF (2.0-3.0 eq) and 18-crown-6 (0.1-0.2 eq). Evacuate the flask and backfill with an inert atmosphere (argon or nitrogen).

  • Solvent and Substrate Addition: Add anhydrous acetonitrile, followed by the cyclobutyl bromide (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) to remove the crown ether and any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and carefully remove the solvent by distillation due to the volatility of the product.

  • Purification: If necessary, the crude product can be further purified by distillation.

References

Technical Support Center: Managing Ring Strain in Fluorocyclobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing ring strain in fluorocyclobutane reactions. This resource is designed to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in navigating the unique challenges associated with the synthesis and manipulation of these strained cyclic molecules. Fluorocyclobutanes are valuable building blocks in medicinal chemistry and materials science, but their inherent ring strain can lead to unexpected reactivity and synthetic hurdles. This guide will help you anticipate and address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is ring strain and how does it affect the reactivity of fluorocyclobutanes?

Q2: I am observing significant elimination of HF from my this compound substrate. What are the likely causes and how can I prevent this?

A2: The elimination of hydrogen fluoride (B91410) (HF) to form a cyclobutene (B1205218) is a common side reaction in this compound chemistry, particularly under basic conditions. This reaction is driven by the relief of ring strain and the formation of a more stable, conjugated system. The mechanism can proceed through an E1cB-like E2 or a true E1cB pathway, especially if there is a carbonyl or other electron-withdrawing group that can stabilize a carbanion intermediate.[4][5]

Troubleshooting HF Elimination:

  • Choice of Base: Strong, non-nucleophilic bases can favor elimination. If your desired reaction is a nucleophilic substitution, consider using a weaker, non-nucleophilic base or a fluoride salt that can act as both the nucleophile and a mild base.

  • Temperature Control: Elimination reactions are often favored at higher temperatures. Running your reaction at a lower temperature can help to minimize the formation of the elimination byproduct.

  • Substrate Structure: The presence of acidic protons alpha to an activating group will increase the likelihood of elimination. If possible, modify the substrate to remove or block these acidic positions.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents may favor substitution, while non-polar solvents might favor elimination in some cases.

Q3: How can I control stereoselectivity in reactions involving fluorocyclobutanes?

A3: Achieving high stereoselectivity in this compound reactions is a significant challenge due to the puckered nature of the four-membered ring and the potential for both substrate and reagent control.

Strategies for Stereocontrol:

  • Substrate-Directed Reactions: Existing stereocenters on the this compound ring can direct the approach of incoming reagents. Protecting groups or bulky substituents can be used to block one face of the ring, forcing the reagent to attack from the less hindered side.

  • Reagent-Controlled Reactions: The use of chiral reagents, catalysts, or auxiliaries can induce stereoselectivity. For example, in reductions of cyclobutanones, bulky reducing agents like L-Selectride® often provide higher diastereoselectivity than less hindered reagents like sodium borohydride.

  • Photochemical Reactions: [2+2] photocycloaddition reactions can be a powerful tool for the stereoselective synthesis of cyclobutanes. The stereochemistry of the starting alkene can be transferred to the cyclobutane (B1203170) product.[6]

Q4: What are some common side products other than elimination products in this compound reactions, and how can I identify them?

A4: Besides HF elimination, other common side products can arise from rearrangements, competing nucleophilic substitution at different sites, or reactions with the solvent. For instance, in reactions involving gem-difluorocyclobutanes, one of the fluorine atoms might be displaced. In the synthesis of fluoroalkyl-substituted cyclobutanes, the formation of byproducts from the elimination of other leaving groups (e.g., BnOH) and subsequent reactions of the resulting unsaturated intermediate has been observed.[7] Identification of these byproducts can be achieved through standard analytical techniques such as NMR spectroscopy (¹⁹F NMR is particularly useful for identifying fluorinated species), mass spectrometry (GC-MS or LC-MS), and comparison with known compounds or through detailed spectroscopic analysis.

Troubleshooting Guides

Guide 1: Low Yield in Deoxyfluorination of Cyclobutanols

This guide addresses common issues encountered during the synthesis of fluorocyclobutanes via deoxyfluorination of the corresponding cyclobutanol (B46151) precursors.

Observed Problem Potential Cause Recommended Solution
Low or no conversion of the starting alcohol. Inactive fluorinating reagent: Reagents like DAST and Deoxo-Fluor® are moisture-sensitive and can degrade over time.Use a fresh bottle of the fluorinating reagent. Ensure it has been stored under anhydrous conditions.
Insufficient reagent: Sterically hindered cyclobutanols may require a larger excess of the fluorinating reagent.Increase the equivalents of the fluorinating reagent incrementally (e.g., from 1.2 to 1.5 or 2.0 equivalents).
Low reaction temperature: The reaction may be too slow at very low temperatures.Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Formation of significant elimination byproduct (cyclobutene). High reaction temperature: Elimination is often favored at higher temperatures.Lower the reaction temperature. Consider running the reaction at -78 °C and allowing it to slowly warm to room temperature.
Strongly basic conditions: Some fluorinating reagents or additives can act as strong bases.If applicable, choose a less basic fluorinating reagent or avoid the use of strong amine bases as additives.
Formation of rearranged products. Carbocationic character in the transition state: The reaction may proceed through a species with significant carbocationic character, which is prone to rearrangement to relieve ring strain.Use a fluorinating reagent that favors a more concerted S(_N)2-like mechanism. Solvents that can stabilize carbocations (e.g., polar protic solvents) should be used with caution.
Low isolated yield despite good conversion. Product volatility: Some simple fluorocyclobutanes can be volatile, leading to loss during workup and purification.Use a lower vacuum during solvent removal. Consider purification by preparative GC for highly volatile compounds.
Difficult purification: The product may be difficult to separate from byproducts or residual reagents.Optimize the chromatographic conditions. A different stationary phase or solvent system may be required.
Guide 2: Poor Regio- and Stereoselectivity in Ring-Opening Reactions

This guide focuses on troubleshooting issues related to the selective opening of the this compound ring.

Observed Problem Potential Cause Recommended Solution
Poor regioselectivity in the ring-opening of a substituted this compound. Electronic and steric effects of substituents: The site of nucleophilic attack is influenced by the electronic nature (electron-withdrawing vs. electron-donating) and steric bulk of the substituents on the ring.Modify the substituents on the ring to electronically favor attack at the desired position. For example, an electron-withdrawing group can direct the nucleophile to the carbon it is attached to.
Nature of the nucleophile and catalyst: Hard and soft nucleophiles may exhibit different regioselectivities. The choice of Lewis acid catalyst can also influence the regiochemical outcome.Screen a variety of nucleophiles and Lewis acids. For instance, in related bicyclobutane systems, different Lewis acids have been shown to favor different ring-opening pathways.[1]
Poor stereoselectivity in the ring-opening reaction. Reaction mechanism: The reaction may proceed through a pathway that does not allow for good stereochemical control, such as a stepwise mechanism involving a planar intermediate.Attempt to favor a concerted mechanism (e.g., S(_N)2-type) by choosing appropriate nucleophiles and reaction conditions. Low temperatures can often improve stereoselectivity.
Substrate conformation: The puckered conformation of the cyclobutane ring can influence the trajectory of the incoming nucleophile.The stereochemistry of existing substituents can be used to control the conformation and thus the stereochemical outcome of the ring-opening.

Quantitative Data Summary

The following tables provide a summary of representative reaction conditions and outcomes for key transformations involving fluorocyclobutanes. This data is intended to serve as a starting point for reaction optimization.

Table 1: Ring Strain Energies of Cycloalkanes

CompoundRing SizeRing Strain Energy (kcal/mol)Reference
Cyclopropane3~27.5[2]
Cyclobutane 4 ~26.3 [8]
Cyclopentane5~6.2[8]
Cyclohexane6~0[8]
This compound 4 N/A -

Table 2: Representative Conditions for Deoxyfluorination of Cyclobutanols

SubstrateFluorinating AgentBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1-PhenylcyclobutanolDAST-CH₂Cl₂0 to rt285N/A
3-AlkylcyclobutanolDeoxo-Fluor®-CH₂Cl₂-78 to rt470-90N/A
3-(2-Fluorophenyl)cyclobutan-1-olDAST-CH₂Cl₂-78 to rt378

Note: The data in this table is representative and yields can vary significantly based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Cyclobutanol using DAST

This protocol provides a general method for the conversion of a cyclobutanol to the corresponding this compound using diethylaminosulfur trifluoride (DAST).

Materials:

  • Cyclobutanol derivative (1.0 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the cyclobutanol derivative in anhydrous DCM to make a 0.1 M solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Photochemical [2+2] Cycloaddition

This protocol outlines a general procedure for the synthesis of a cyclobutane ring via a photochemical [2+2] cycloaddition of an alkene.

Materials:

  • Alkene substrate

  • Anhydrous and degassed solvent (e.g., acetone, acetonitrile, or dichloromethane)

  • Photosensitizer (e.g., benzophenone), if required

  • Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a quartz reaction vessel, dissolve the alkene substrate in the chosen anhydrous and degassed solvent. If a photosensitizer is required, add it at this stage.

  • Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Place the reaction vessel in the photoreactor and irradiate with the appropriate wavelength of light while maintaining a constant temperature (cooling may be necessary).

  • Monitor the progress of the reaction by TLC, GC, or NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation to isolate the desired cyclobutane adduct.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

troubleshooting_low_yield start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion > 50% reagent_activity Verify Reagent Activity (e.g., moisture sensitivity) low_conversion->reagent_activity No reaction optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Concentration) low_conversion->optimize_conditions Sluggish reaction side_products Analyze for Side Products (e.g., elimination, rearrangement) low_conversion->side_products Multiple spots purification_method Review Purification Method (e.g., volatility, column conditions) good_conversion->purification_method product_stability Assess Product Stability (e.g., decomposition on silica) good_conversion->product_stability

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction Pathway: Nucleophilic Substitution vs. Elimination

reaction_pathway cluster_substitution Substitution Pathway (SN2) cluster_elimination Elimination Pathway (E2/E1cB) This compound This compound Substrate Substitution_TS Transition State This compound->Substitution_TS Nucleophilic Attack Elimination_TS Transition State This compound->Elimination_TS Proton Abstraction Base_Nucleophile Base / Nucleophile Base_Nucleophile->Substitution_TS Base_Nucleophile->Elimination_TS Substitution_Product Substitution Product Substitution_TS->Substitution_Product Elimination_Product Cyclobutene Product + HF Elimination_TS->Elimination_Product

Caption: Competing pathways in this compound reactions.

References

Fluorocyclobutane Intermediates: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorocyclobutane intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound intermediates?

A1: The primary driver of instability in this compound intermediates is inherent ring strain. This strain arises from two main sources:

  • Angle Strain: The internal C-C-C bond angles in a cyclobutane (B1203170) ring are approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This deviation creates considerable strain energy.[1]

  • Torsional Strain: Eclipsing interactions between adjacent hydrogen and fluorine atoms on the cyclobutane ring also contribute to its overall strain. To alleviate some of this strain, the cyclobutane ring is not perfectly flat but adopts a puckered conformation.[1]

The relief of this ring strain provides a thermodynamic driving force for ring-opening reactions, which can lead to decomposition or the formation of unwanted side products.[2]

Q2: How does fluorine substitution affect the stability of the cyclobutane ring?

A2: Fluorine substitution can have complex and sometimes opposing effects on the stability of a cyclobutane ring. The highly polar carbon-fluorine (C-F) bond can influence the ring's electronic properties and reactivity.[3] While fluorination can in some cases improve metabolic stability in a drug discovery context, the electron-withdrawing nature of fluorine can also impact the reactivity of the ring.[4][5] The specific position and number of fluorine substituents play a crucial role in the overall stability and reactivity of the molecule.[3]

Q3: How stable are this compound intermediates to strong acids and bases?

A3: The stability of this compound intermediates to acidic and basic conditions is highly dependent on the specific structure of the molecule, including the nature and position of other substituents. However, some studies on representative trifluoromethyl cyclobutanes have shown good stability under specific conditions. For example, certain compounds were found to show no decomposition after treatment with 1 M hydrochloric acid or 1 M sodium hydroxide (B78521) at room temperature for 24 hours.[6] It is important to note that this is not a universal rule, and the presence of other functional groups can significantly alter the stability. For instance, cyclobutane-fused lactones have been shown to undergo hydrolysis under both acidic and basic conditions.[7]

Q4: What are the best practices for storing and handling this compound intermediates?

A4: Given their potential for reactivity due to ring strain, it is prudent to handle this compound intermediates with care. General best practices for reactive chemicals should be followed:

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight. For long-term storage, consider refrigeration or freezing, ensuring the container is tightly sealed to prevent moisture ingress. Some trifluoromethyl cyclobutanes have been shown to be stable for at least three months when stored in closed vials at room temperature.[6]

  • Inert Atmosphere: When handling, particularly in solution, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture or oxygen.

  • Avoid Incompatible Reagents: Be mindful of reagents that can promote ring-opening, such as strong acids, bases, and Lewis acids.

Troubleshooting Guides

Problem 1: Low or No Yield of Desired Product in a Reaction Involving a this compound Intermediate
Possible Cause Troubleshooting Steps
Decomposition of the this compound intermediate - Check Reaction Conditions: Avoid high temperatures and prolonged reaction times where possible. - pH Control: If the reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer or base to maintain a neutral pH. - Lewis Acid Contamination: Ensure all reagents and solvents are free from trace Lewis acids. If a Lewis acid is a required reagent, consider using a milder one or a lower concentration.
Incorrect Solvent Choice - Solvent Polarity: The polarity of the solvent can influence the stability of intermediates. If decomposition is suspected, try changing to a less polar, aprotic solvent.
Reagent Incompatibility - Review Reagents: Ensure that none of the other reagents in the reaction mixture are known to react with strained ring systems.
Problem 2: Formation of Unexpected Side Products Consistent with Ring-Opening
Possible Cause Troubleshooting Steps
Acid-Catalyzed Ring-Opening - Neutralize Acid: If the reaction is run under acidic conditions or generates an acidic byproduct, add a non-nucleophilic base (e.g., proton sponge) to scavenge the acid. - Aqueous Workup: Minimize exposure to acidic conditions during aqueous workup. Use a buffered solution or a mild base for neutralization.
Lewis Acid-Mediated Ring-Opening - Scavenge Lewis Acids: If trace Lewis acid contamination is suspected from starting materials or glassware, consider adding a Lewis base scavenger. - Alternative Catalysts: If the reaction is catalyzed by a Lewis acid, explore alternative, non-Lewis acid catalysts.
Thermal Decomposition - Lower Reaction Temperature: If the reaction is being run at elevated temperatures, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Data Presentation

The following table summarizes the observed chemical stability of representative trifluoromethyl cyclobutane compounds under specific conditions. It is important to note that these results may not be generalizable to all this compound intermediates.

Compound Type Conditions Observation Reference
Representative trifluoromethyl cyclobutanes1 M HCl (aq), room temperature, 24 hoursNo decomposition observed by NMR and LC-MS[6]
1 M NaOH (aq), room temperature, 24 hoursNo decomposition observed by NMR and LC-MS[6]
Stored in a closed vial at room temperatureNo decomposition observed after 3 months[6]

Experimental Protocols

General Protocol for Assessing the Chemical Stability of a this compound Intermediate (Stability-Indicating Assay)

This protocol outlines a general method for determining the stability of a this compound intermediate under various stress conditions.

1. Materials and Reagents:

  • This compound intermediate of interest

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Buffers:

    • Acidic: 0.1 M HCl

    • Neutral: Phosphate-buffered saline (PBS), pH 7.4

    • Basic: 0.1 M NaOH

  • Oxidizing agent: 3% Hydrogen peroxide solution

  • Internal standard (a stable, non-reactive compound)

  • HPLC or UPLC system with a UV/Vis or PDA detector, and preferably a mass spectrometer (LC-MS)

  • NMR spectrometer

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the this compound intermediate in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Prepare a stock solution of the internal standard in the same solvent at a known concentration.

3. Stress Testing Procedure: For each condition, mix the stock solution of the intermediate with the stress solution in a suitable ratio (e.g., 1:9) to achieve the desired final concentration.

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

  • Neutral Hydrolysis: Mix the stock solution with PBS (pH 7.4).

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

  • Control Sample: Mix the stock solution with the solvent used for dissolution (e.g., acetonitrile/water).

Incubate all samples at a controlled temperature (e.g., 40°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

4. Sample Analysis:

  • HPLC/LC-MS Analysis:

    • Quench the reaction in the withdrawn aliquot if necessary (e.g., by neutralizing the acidic or basic samples).

    • Add a known amount of the internal standard.

    • Dilute the sample to a suitable concentration for analysis.

    • Inject the sample into the HPLC/LC-MS system.

    • Monitor the disappearance of the parent compound and the appearance of any degradation products. The use of a mass spectrometer is highly recommended for identifying the mass of potential degradation products.[8][9]

  • NMR Analysis:

    • For qualitative analysis, acquire ¹H and ¹⁹F NMR spectra of the stressed samples at different time points to observe changes in the chemical shifts and the appearance of new signals.[10][11]

    • For quantitative analysis, a known concentration of an unreactive internal standard can be added to the NMR tube. The degradation can be monitored by comparing the integral of a characteristic peak of the intermediate to the integral of the internal standard over time.[12][13]

5. Data Analysis:

  • Calculate the percentage of the this compound intermediate remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of the remaining intermediate versus time to determine the degradation kinetics.

  • If possible, identify the structure of major degradation products using LC-MS/MS or by isolating them for NMR analysis.

Visualizations

G Logical Relationships in this compound Instability A This compound Intermediate B Inherent Ring Strain (Angle + Torsional) A->B possesses C Susceptibility to Ring-Opening B->C leads to E Decomposition / Side Products C->E results in D External Stress Factors D->C exacerbates

Caption: Core factors contributing to the instability of this compound intermediates.

G Troubleshooting Workflow for this compound Intermediate Instability Start Low Yield or Unexpected Side Products Observed Check_Purity Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check_Purity Is_Decomposition Evidence of Ring-Opening or Decomposition? Check_Purity->Is_Decomposition Check_Conditions Review Reaction Conditions Is_Decomposition->Check_Conditions Yes Other_Issue Investigate Other Issues (Stoichiometry, Reagent Purity) Is_Decomposition->Other_Issue No Acid_Base Acidic or Basic Conditions? Check_Conditions->Acid_Base Lewis_Acid Lewis Acid Present? Acid_Base->Lewis_Acid No Add_Buffer Add Non-Nucleophilic Base/Buffer Acid_Base->Add_Buffer Yes Temperature High Temperature? Lewis_Acid->Temperature No Milder_LA Use Milder Lewis Acid or Alternative Catalyst Lewis_Acid->Milder_LA Yes Lower_Temp Lower Reaction Temperature Temperature->Lower_Temp Yes Temperature->Other_Issue No End Optimized Reaction Add_Buffer->End Milder_LA->End Lower_Temp->End

Caption: A decision tree for troubleshooting reactions with unstable this compound intermediates.

G Experimental Workflow for Stability Assessment Start Prepare Stock Solution of Intermediate Stress Expose to Stress Conditions (Acid, Base, Oxidative, Neutral) Start->Stress Incubate Incubate at Controlled Temperature (e.g., 40°C) Stress->Incubate Sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by LC-MS and/or NMR Sample->Analyze Data Calculate % Remaining and Identify Degradants Analyze->Data End Determine Stability Profile Data->End

Caption: A streamlined workflow for the experimental stability assessment of a this compound intermediate.

References

Technical Support Center: Avoiding Elimination Side Reactions in Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fluorination experiments, with a specific focus on avoiding unwanted elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common elimination side reactions during fluorination?

The most prevalent side reaction during the deoxyfluorination of alcohols is the elimination of water to form an alkene.[1] This typically occurs through an E1 (unimolecular) or E2 (bimolecular) pathway, which competes with the desired SN1 or SN2 nucleophilic substitution.[1][2] The mechanism depends on the substrate, the fluorinating agent, and the reaction conditions. For secondary substrates, the reaction can proceed via a carbocation intermediate, which can then either be attacked by a nucleophile (SN1) or lose a proton to form an alkene (E1).[3] The E2 mechanism is a concerted, one-step process where a base removes a proton, and the leaving group departs simultaneously to form a double bond.[4]

Q2: How does the choice of fluorinating agent affect elimination?

The choice of fluorinating agent is critical in controlling the amount of elimination byproduct.[2]

  • DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are widely used but are known to promote elimination reactions, particularly with substrates prone to forming stable carbocations or those with significant steric hindrance.[2][5]

  • PyFluor has been shown to be highly selective for fluorination, producing significantly fewer elimination byproducts compared to DAST and Deoxo-Fluor in many cases.[5][6] It is a thermally stable, crystalline solid, offering a better safety profile.[7]

  • PhenoFluor™ is another reagent that demonstrates high functional group tolerance and minimizes side reactions like elimination, even with complex molecules.[8]

  • A combination of n-Perfluorobutanesulfonyl fluoride (B91410) (PBSF) and tetrabutylammonium triphenyldifluorosilicate (TBAT) can also provide high yields of fluorinated products with suppressed elimination.[9]

Q3: What is the role of the solvent in controlling elimination?

The solvent plays a crucial role in the competition between substitution and elimination.[1][10]

  • Polar aprotic solvents (e.g., acetonitrile, DMSO) can favor E2 reactions.[11]

  • Nonpolar solvents like toluene (B28343) can help suppress background elimination.[1]

  • Polar protic solvents (e.g., water, alcohols) can favor E1 reactions because they stabilize the carbocation intermediate.[10][12] However, they can also solvate the fluoride ion, reducing its nucleophilicity for SN2 reactions.[13][14] Computational studies have shown that strong solvation of the fluoride ion can shift the reaction pathway from E2 towards SN2.[13][14]

Q4: Can temperature be used to minimize elimination byproducts?

Yes, temperature is a key parameter. Elimination reactions often have a higher activation energy than substitution reactions. Therefore, lowering the reaction temperature generally favors the substitution pathway and can significantly reduce the amount of elimination byproduct.[1] Some modern fluorinating agents, like PhenoFluor, allow for deoxyfluorination to be carried out at room temperature, which is beneficial for temperature-sensitive substrates.[8]

Q5: How does the substrate structure influence the likelihood of elimination?

The structure of the alcohol substrate is a primary determinant of the reaction outcome.[15]

  • Primary alcohols are least prone to elimination and generally undergo fluorination with high yields.[8][9]

  • Secondary alcohols are more susceptible to elimination, especially if they are sterically hindered or can form a stable carbocation.[3][16] The presence of β, β'-dibranching can significantly slow down or prevent the fluorination of secondary alcohols.[8]

  • Tertiary alcohols are highly prone to elimination and often do not react well under standard deoxyfluorination conditions unless they are allylic.[8][9]

  • Allylic alcohols can be fluorinated effectively, often with minimal SN2' rearrangement.[8]

  • The presence of acidic β-hydrogens increases the likelihood of elimination, as they can be easily abstracted by a base.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High percentage of alkene byproduct Reagent Choice: The fluorinating agent is too aggressive or basic (e.g., DAST).Switch to a more selective reagent like PyFluor or PhenoFluor, which are known to minimize elimination.[5] Consider using a combination of PBSF and TBAT.[9]
High Reaction Temperature: Elimination is favored at higher temperatures.Lower the reaction temperature. If possible, run the reaction at room temperature or below.[1]
Solvent Choice: The solvent may be promoting the elimination pathway.If using a polar aprotic solvent, try a nonpolar solvent like toluene to suppress E2 elimination.[1] If an E1 pathway is suspected, avoid highly polar protic solvents.
Strong Base: The presence of a strong base promotes E2 elimination.Use a bulky, non-nucleophilic base like diisopropylethylamine (i-Pr2NEt) to minimize elimination.[9] Employ fluorination methods that proceed under neutral or non-basic conditions.[17]
Substrate Structure: The substrate is sterically hindered or prone to forming a stable carbocation (e.g., secondary or tertiary alcohol).If possible, modify the substrate to reduce steric hindrance. For sensitive substrates, use milder conditions and more selective reagents.[8][16]
Low or no yield of fluorinated product Poor Leaving Group: The hydroxyl group is not being effectively activated.Ensure the fluorinating agent is active and used in the correct stoichiometry. Some methods convert the alcohol to a better leaving group (e.g., a sulfonate ester) in situ.[9]
Steric Hindrance: The nucleophilic fluoride is unable to access the reaction center.For highly hindered substrates, a different synthetic route may be necessary. Some newer methods show promise for challenging substrates.[16]
Decomposition: The starting material or product is unstable under the reaction conditions.Use milder conditions (lower temperature, less aggressive reagents). Ensure an inert atmosphere if the substrate is sensitive to air or moisture.[8]

Quantitative Data: Reagent Comparison

The following table summarizes the performance of different fluorinating agents in the conversion of a representative secondary alcohol, highlighting the selectivity for fluorination over elimination.

Fluorinating AgentBaseSolventTemperature (°C)Yield of Fluoride (%)Yield of Alkene (%)Selectivity (F:E)Reference
DAST-CH₂Cl₂25-13-19~5:1[5]
Deoxo-Fluor-CH₂Cl₂25-13-19~5:1[5]
PBSFDBUCH₂Cl₂2557106:1[5]
PyFluor DBU CH₂Cl₂ 25 79 <4 >20:1 [5]
PBSF + TBATi-Pr₂NEtToluene2572-91-High F/E ratio[9]

Data is for the fluorination of 1-(4-methoxyphenyl)ethanol (B1200191) or similar secondary alcohols. Yields and selectivities can vary significantly with substrate.

Experimental Protocols

Protocol: Deoxyfluorination of a Secondary Alcohol using PyFluor

This protocol is adapted from the work of Nielsen et al. and is designed to minimize elimination byproducts.[5]

Materials:

  • Secondary alcohol (1.0 equiv)

  • PyFluor (1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (to make a 0.1 M solution)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the secondary alcohol.

  • Dissolve the alcohol in anhydrous dichloromethane.

  • Add DBU to the solution via syringe and stir for 5 minutes at room temperature.

  • Add PyFluor to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or ¹⁹F NMR. Reactions are typically complete within 1-24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired alkyl fluoride.

Visualizations

Logical Workflow for Minimizing Elimination

This diagram provides a decision-making framework for selecting appropriate conditions to favor fluorination over elimination.

Caption: Decision tree for troubleshooting elimination in fluorination.

Competing SN2 and E2 Pathways

This diagram illustrates the competition between the desired SN2 fluorination pathway and the undesired E2 elimination pathway for a secondary alcohol.

Caption: Competing SN2 (fluorination) and E2 (elimination) pathways.

References

Technical Support Center: Regioselective Cyclobutane Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective fluorination of cyclobutane (B1203170) derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate the complexities of introducing fluorine into cyclobutane scaffolds with high positional control.

Troubleshooting Guides

This section addresses specific issues that may arise during your fluorination experiments, offering potential causes and step-by-step solutions to enhance regioselectivity and overall reaction efficiency.

Issue 1: Poor or Incorrect Regioselectivity

  • Question: My fluorination reaction on a substituted cyclobutane is producing a mixture of regioisomers, or the major product is not the desired one. What factors could be influencing this, and how can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the fluorination of cyclobutanes is a common challenge influenced by a combination of electronic, steric, and catalytic factors. Here is a troubleshooting guide to address this issue:

    • Re-evaluate Your Directing Group: The nature and position of directing groups on the cyclobutane ring are primary determinants of regioselectivity in C-H functionalization reactions. Carbonyl groups, for instance, can act as latent directing groups for C-H functionalization[1][2]. The choice of a directing group is crucial for C-H activation strategies[3].

      • Troubleshooting Step: If you are using a directing group, ensure it is positioned to favor fluorination at the desired carbon. Consider if the directing group's coordinating ability with the catalyst might be sterically hindered or electronically unfavorable for the desired C-H activation. In some cases, a different directing group may be necessary to achieve the desired regioselectivity.

    • Choice of Catalyst: The catalyst plays a pivotal role in determining the site of fluorination. For instance, in rhodium(II)-catalyzed C-H functionalization of arylcyclobutanes, different catalysts can lead to the formation of either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes[4]. Similarly, copper(I) and copper(II) catalytic systems can lead to different regioisomers in the hydrophosphination of acyl bicyclobutanes[5].

      • Troubleshooting Step: Screen a variety of catalysts with different steric and electronic properties. For palladium-catalyzed reactions, the choice of ligand can significantly influence the outcome. For rhodium-catalyzed insertions, different paddlewheel ligands can provide divergent regioselectivity.

    • Fluorinating Reagent: The reactivity of the electrophilic fluorine source can impact selectivity. Highly reactive reagents may be less selective.

      • Troubleshooting Step: Consider using a milder or more sterically demanding fluorinating reagent. Selectfluor™ is a commonly used electrophilic fluorinating agent known for its relative stability and, in many cases, good regioselectivity[6]. The choice of the N-F reagent, such as N-fluorobenzenesulfonimide (NFSI), can also be critical, and the stoichiometry of the reagent and base needs careful optimization[7][8].

    • Reaction Conditions:

      • Temperature: Higher temperatures can sometimes lead to decreased selectivity.

        • Troubleshooting Step: Try lowering the reaction temperature. While this may decrease the reaction rate, it can significantly improve regioselectivity.

      • Solvent: The reaction medium can influence the stability of intermediates and the reactivity of the fluorinating agent.

        • Troubleshooting Step: Experiment with solvents of varying polarity and coordinating ability. For some palladium-catalyzed C-H activation reactions, fluorinated alcoholic solvents like trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP) have been shown to improve reaction outcomes[1][2].

Issue 2: Low Yield of the Desired Regioisomer

  • Question: I have successfully achieved high regioselectivity, but the overall yield of my desired fluorinated cyclobutane is low. What are the potential causes, and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including incomplete conversion, side reactions, or product degradation.

    • Inactive or Insufficient Reagents: Fluorinating reagents can be sensitive to moisture and may degrade over time.

      • Troubleshooting Step: Use a fresh bottle of the fluorinating reagent and ensure all reagents and solvents are anhydrous. Increasing the equivalents of the fluorinating reagent might also be necessary, especially for less reactive substrates[9].

    • Sub-optimal Reaction Temperature: The reaction may require a specific temperature range for optimal performance.

      • Troubleshooting Step: Gradually increase the reaction temperature if you observe low conversion. Conversely, if you suspect product decomposition, running the reaction at a lower temperature may be beneficial[3].

    • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.

      • Troubleshooting Step: In some cases, the presence of certain functional groups or impurities can lead to catalyst deactivation. Ensure the purity of your starting materials. For some catalytic systems, slow addition of a reagent can help maintain catalyst activity.

    • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.

      • Troubleshooting Step: Analyze the crude reaction mixture to identify any major side products. This can provide insight into competing reaction pathways. For example, in the fluorination of diphenylmethane (B89790) with Selectfluor, oxidation of the saturated carbon atom can compete with ring fluorination depending on the solvent[10]. Adjusting the reaction conditions (e.g., solvent, temperature) can help to minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the C-H fluorination of cyclobutanes?

A1: The regioselectivity is primarily controlled by a combination of:

  • Directing Groups: Functional groups on the cyclobutane ring that can coordinate to the metal catalyst and direct the C-H activation to a specific position are a powerful tool for controlling regioselectivity[1][2].

  • Steric Hindrance: The steric environment around the C-H bonds plays a significant role. Bulky substituents can block access to nearby C-H bonds, favoring fluorination at less sterically hindered positions.

  • Electronic Effects: The electronic nature of substituents on the cyclobutane ring can influence the reactivity of adjacent C-H bonds. Electron-withdrawing groups can deactivate nearby C-H bonds towards electrophilic fluorination.

  • Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of the metal (e.g., Rh, Pd) and the ligands coordinated to it can dramatically alter the regiochemical outcome[4][5].

Q2: How does the conformational flexibility of the cyclobutane ring affect fluorination?

A2: The puckered conformation of the cyclobutane ring can influence the accessibility of C-H bonds. The axial and equatorial positions have different steric environments, which can lead to preferential reaction at one position over the other. This conformational bias can be exploited to achieve stereoselectivity in addition to regioselectivity.

Q3: Which electrophilic fluorinating reagents are most commonly used for cyclobutanes, and what are their characteristics?

A3: Several N-F reagents are commercially available and have been used for the fluorination of various substrates, including those with cyclobutane moieties. The most common include:

  • Selectfluor® (F-TEDA-BF4): A versatile, stable, and effective electrophilic fluorinating reagent[11]. It is known to be a strong oxidant, which can sometimes lead to side reactions[10].

  • N-Fluorobenzenesulfonimide (NFSI): Another widely used N-F reagent that is effective for the fluorination of a broad range of substrates. Careful optimization of reaction conditions, particularly the base and stoichiometry, is often required[7][8].

Q4: Can I achieve regioselective fluorination without a directing group?

A4: While directing groups offer a high degree of control, regioselective fluorination can sometimes be achieved without them by exploiting the inherent electronic and steric differences between the C-H bonds in the substrate. For example, benzylic C-H bonds on a cyclobutane ring are generally more reactive than unactivated methylene (B1212753) C-H bonds. Catalyst-controlled C-H functionalization can also provide regioselectivity without the need for a directing group on the substrate itself[4].

Data Presentation

Table 1: Regioselectivity in Rhodium(II)-Catalyzed C-H Functionalization of Arylcyclobutanes

EntrySubstrateCatalystProduct(s)Ratio (1,1- / 1,3-)Yield (%)Reference
14-tert-butylphenylcyclobutaneRh₂(S-TCPTAD)₄1,1-disubstituted>20:175[4]
24-tert-butylphenylcyclobutaneRh₂(S-2-Cl-5-BrTPCP)₄cis-1,3-disubstituted1:>2080[4]
3PhenylcyclobutaneRh₂(S-TCPTAD)₄1,1-disubstituted>20:170[4]
4PhenylcyclobutaneRh₂(S-2-Cl-5-BrTPCP)₄cis-1,3-disubstituted1:>2072[4]

Table 2: Catalyst-Controlled Regiodivergent Hydrophosphination of Acyl Bicyclobutanes

EntryCatalystProduct TypeDiastereomeric Ratio (d.r.)Yield (%)Reference
1CuClα-selective (1,1,3-trisubstituted)16:195[5]
2CuBr₂β'-selective (1,2,3-trisubstituted)>20:140 (NMR)[5]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Electrophilic Fluorination using Selectfluor™

This is a general guideline and may require optimization for specific cyclobutane substrates.

  • Materials:

    • Substituted cyclobutane (1.0 mmol)

    • Selectfluor™ (1.1 mmol, 1.1 equivalents)

    • Anhydrous acetonitrile (B52724) (10 mL)

    • Magnetic stir bar

    • Dry reaction flask

  • Procedure:

    • Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar, dissolve the substituted cyclobutane (1.0 mmol) in anhydrous acetonitrile (10 mL).

    • Reagent Addition: Add Selectfluor™ (1.1 mmol) to the solution in one portion at room temperature.

    • Reaction: Stir the reaction mixture at room temperature.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary depending on the substrate's reactivity.

    • Work-up: Once the reaction is complete, quench by adding water (20 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired fluorinated cyclobutane[6].

Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation of a Cyclobutane with a Directing Group

This protocol is adapted from procedures for C-H functionalization and may need to be modified for fluorination by using an appropriate fluorinating agent in place of the aryl halide.

  • Materials:

    • Cyclobutane substrate with directing group (e.g., aminoquinoline amide) (0.5 mmol)

    • Pd(OAc)₂ (10 mol%)

    • Ligand (if necessary)

    • Aryl halide (or other functionalization agent) (3.0 equiv)

    • Solvent (e.g., hexafluoro-2-propanol - HFIP)

    • Base (e.g., K₂CO₃)

    • Magnetic stir bar

    • Sealed reaction vessel

  • Procedure:

    • Reaction Setup: To a sealed reaction vessel, add the cyclobutane substrate (0.5 mmol), Pd(OAc)₂ (10 mol%), the aryl halide (1.5 mmol), and a magnetic stir bar.

    • Solvent and Base Addition: Add the solvent (e.g., HFIP) and base under an inert atmosphere.

    • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

    • Monitoring: Monitor the reaction by LC-MS or GC-MS.

    • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

    • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the functionalized cyclobutane[1][2].

Mandatory Visualization

Troubleshooting_Regioselectivity cluster_start cluster_analysis Analysis cluster_optimization Optimization cluster_outcome start Poor Regioselectivity Observed analyze_dg Analyze Directing Group Effects (Electronic vs. Steric) start->analyze_dg Is a directing group present? analyze_reagent Evaluate Fluorinating Reagent (Reactivity, Sterics) start->analyze_reagent analyze_catalyst Assess Catalyst/Ligand System start->analyze_catalyst Is the reaction catalyzed? optimize_dg Modify or Change Directing Group analyze_dg->optimize_dg optimize_reagent Switch to Milder/Bulkier Fluorinating Agent analyze_reagent->optimize_reagent optimize_catalyst Screen Different Catalysts/Ligands analyze_catalyst->optimize_catalyst optimize_conditions Adjust Reaction Conditions (Temp, Solvent, Concentration) optimize_dg->optimize_conditions optimize_reagent->optimize_conditions optimize_catalyst->optimize_conditions end_success Improved Regioselectivity optimize_conditions->end_success Success end_fail Re-evaluate Synthetic Strategy optimize_conditions->end_fail No Improvement

Caption: Troubleshooting workflow for poor regioselectivity.

Factors_Influencing_Regioselectivity cluster_substrate Substrate Properties cluster_reagents Reaction Components cluster_conditions Reaction Conditions center Regioselective Cyclobutane Fluorination directing_group Directing Group directing_group->center sterics Steric Hindrance sterics->center electronics Electronic Effects electronics->center catalyst Catalyst/Ligand catalyst->center fluorinating_agent Fluorinating Agent fluorinating_agent->center temperature Temperature temperature->center solvent Solvent solvent->center

Caption: Key factors influencing regioselectivity.

References

Technical Support Center: Characterization of Impurities in Fluorocyclobutane Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorocyclobutane. The information herein is designed to assist in the identification and characterization of impurities that may be encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound samples?

A1: Impurities in this compound can generally be categorized as follows:

  • Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials (e.g., cyclobutanone), intermediates, and byproducts of side reactions. For instance, if nucleophilic fluorination is used, elimination reactions can occur, leading to unsaturated byproducts.[1][2][3]

  • Reagent-Related Impurities: Residual reagents from the synthesis, such as fluorinating agents or catalysts, can be present in the final product.

  • Solvent-Related Impurities: Residual solvents used during the synthesis or purification steps are a common source of contamination.

  • Degradation Products: Although this compound is relatively stable, it may degrade under certain conditions of heat, light, or in the presence of reactive species, forming new impurities.

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

A2: The most effective analytical techniques for the characterization of volatile and semi-volatile impurities in this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying volatile impurities. It provides information on the retention time and mass spectrum of each component, allowing for identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for unambiguous structure elucidation of impurities, especially when isolated. ¹⁹F NMR is particularly useful due to its high sensitivity and wide chemical shift range, which provides detailed information about the electronic environment of the fluorine atoms.[4][5][6]

Q3: How can I differentiate between isomers of this compound-related impurities?

A3: Differentiating between isomers can be challenging. A combination of analytical techniques is often necessary:

  • GC-MS: Isomers may have slightly different retention times on a GC column, but their mass spectra are often very similar.

  • NMR Spectroscopy: 2D NMR techniques, such as COSY, HSQC, and HMBC, can help establish the connectivity of atoms and differentiate between structural isomers. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms and distinguish between stereoisomers.

Troubleshooting Guides

GC-MS Analysis

Issue 1: Poor peak shape (tailing or fronting) for this compound and its impurities.

  • Potential Cause: Active sites in the GC inlet liner or column can interact with the analytes. Fluorinated compounds can be sensitive to active sites.

  • Recommended Solution:

    • Use a deactivated inlet liner.

    • Ensure the column is of high inertness. If the column is old, consider replacing it.

    • Trim the first few centimeters of the column to remove any accumulated non-volatile residues.

    • Optimize the injector temperature to ensure complete and rapid vaporization without causing degradation.

Issue 2: Low or no response for certain expected impurities.

  • Potential Cause: The impurity may be too volatile and co-elute with the solvent, or it may be too reactive and degrade in the hot injector or on the column. Highly reactive species like HF are not suitable for standard GC-MS analysis as they can damage the column.

  • Recommended Solution:

    • For highly volatile compounds, try a lower initial oven temperature to improve retention.

    • Consider derivatization of reactive impurities to make them more amenable to GC-MS analysis.

    • For highly reactive species, alternative analytical techniques like ion chromatography may be necessary.

Issue 3: The mass spectrum does not show a clear molecular ion for a suspected impurity.

  • Potential Cause: Fluorinated compounds can undergo extensive fragmentation in the mass spectrometer, leading to a weak or absent molecular ion peak.

  • Recommended Solution:

    • Use a softer ionization technique, such as chemical ionization (CI), if available. This can help to preserve the molecular ion.

    • Carefully analyze the fragmentation pattern for characteristic losses (e.g., loss of F, HF) that can provide clues to the molecular structure.

NMR Spectroscopy

Issue 1: Broad peaks in the ¹⁹F NMR spectrum.

  • Potential Cause:

    • The presence of paramagnetic impurities in the sample can cause significant line broadening.

    • High sample viscosity can also lead to broader peaks.

    • Chemical exchange between different conformations of the molecule on the NMR timescale.

  • Recommended Solution:

    • Ensure the sample is free from particulate matter and paramagnetic species. Filtering the sample before analysis is recommended.

    • Use an appropriate sample concentration to avoid high viscosity.

    • Acquire spectra at different temperatures to investigate the possibility of chemical exchange.

Issue 2: Difficulty in assigning ¹⁹F NMR signals.

  • Potential Cause: The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, and predicting them accurately can be difficult without reference compounds.

  • Recommended Solution:

    • Utilize 2D NMR experiments (e.g., ¹H-¹⁹F HETCOR) to correlate fluorine signals with proton signals, which can aid in assignment.

    • Compare the experimental data with spectra of known, related compounds if available.

    • Computational chemistry methods can be used to predict ¹⁹F NMR chemical shifts to aid in assignment.

Data Presentation

Table 1: Potential Impurities in this compound and Their Analytical Signatures

Impurity NameChemical StructureLikely OriginExpected GC-MS FragmentationKey ¹⁹F NMR Chemical Shift Range (ppm vs. CFCl₃)
CyclobutanoneC₄H₆OUnreacted Starting Materialm/z 70 (M+), 42, 28N/A
CyclobuteneC₄H₆Elimination Byproductm/z 54 (M+), 39, 27N/A
1,1-Dithis compoundC₄H₆F₂Over-fluorination Byproductm/z 92 (M+), fragments showing loss of F, HFVaries based on structure
Residual Solvents (e.g., THF, Acetonitrile)VariesSynthesis/PurificationCharacteristic mass spectra of the respective solventsN/A

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Samples
  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Instrument Setup:

    • GC Column: A mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is recommended.

    • Injector: Use a split/splitless injector in split mode (e.g., 50:1 split ratio) to avoid column overloading. Set the injector temperature to 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-400.

      • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram.

    • Identify the main this compound peak.

    • For each impurity peak, analyze the mass spectrum and compare it to a library (e.g., NIST) for tentative identification.

Protocol 2: NMR Analysis of this compound Samples
  • Sample Preparation:

    • For volatile samples like this compound, sample preparation should be done carefully to avoid evaporation.

    • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.[7][8]

    • Ensure the sample is completely dissolved and free of any solid particles. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.[8]

  • NMR Instrument Setup (¹H, ¹³C, and ¹⁹F):

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended.

    • ¹H NMR:

      • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. A higher sample concentration and longer acquisition time may be needed to detect impurities at low levels.

    • ¹⁹F NMR:

      • Acquire a proton-decoupled ¹⁹F spectrum. The wide chemical shift range of ¹⁹F NMR allows for excellent signal separation.[9][10] A common reference standard is CFCl₃ (trichlorofluoromethane).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals to determine the relative amounts of the main component and impurities.

    • Use the chemical shifts and coupling patterns to elucidate the structures of any identified impurities. For complex structures, 2D NMR experiments may be required.

Visualizations

impurity_identification_workflow cluster_start cluster_analysis Analytical Characterization cluster_data Data Evaluation cluster_quant Quantification cluster_end start This compound Sample with Suspected Impurities gcms GC-MS Analysis start->gcms Separate & Detect Volatiles nmr NMR Analysis (1H, 13C, 19F) start->nmr Structural Information data_eval Evaluate GC-MS and NMR Data gcms->data_eval nmr->data_eval id_known Identify Known Impurities (Library/Standard Comparison) data_eval->id_known id_unknown Propose Structures for Unknown Impurities data_eval->id_unknown quant Quantify Impurities id_known->quant id_unknown->quant report Final Report on Impurity Profile quant->report

General workflow for impurity identification.

gcms_workflow sample_prep Prepare Dilute Sample in Volatile Solvent injection Inject into GC-MS (Split Mode) sample_prep->injection separation Separate Components on GC Column injection->separation detection Detect Ions in Mass Spectrometer separation->detection analysis Analyze Chromatogram and Mass Spectra detection->analysis identification Identify Impurities via Library Search & Fragmentation Analysis analysis->identification

Workflow for GC-MS analysis.

nmr_workflow sample_prep Dissolve Sample in Deuterated Solvent h1_nmr Acquire 1H NMR Spectrum sample_prep->h1_nmr f19_nmr Acquire 19F NMR Spectrum sample_prep->f19_nmr c13_nmr Acquire 13C NMR Spectrum sample_prep->c13_nmr data_processing Process Spectra (FT, Phasing, Baseline) h1_nmr->data_processing f19_nmr->data_processing c13_nmr->data_processing structure_elucidation Elucidate Impurity Structures (Chemical Shifts, Couplings, Integrals) data_processing->structure_elucidation

Workflow for NMR analysis.

References

Technical Support Center: Scaling Up Fluorocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of fluorocyclobutane synthesis.

Troubleshooting Guide

Issue: Low Yield and/or Formation of Impurities During Scale-Up

Q1: My reaction yield has significantly dropped after moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the potential causes and how can I troubleshoot this?

A1: A drop in yield during scale-up is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Mass and Heat Transfer: In larger reactors, inefficient mixing and poor heat transfer can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and decomposition of products or reagents.

    • Troubleshooting:

      • Agitation: Ensure the stirring speed and impeller design are adequate for the larger volume to maintain a homogeneous reaction mixture.

      • Heating/Cooling: Use a reactor with a larger surface area-to-volume ratio or implement a more efficient heat exchange system to maintain a consistent temperature profile. For highly exothermic reactions, consider using a continuous flow reactor.[1][2]

  • Reagent Addition: The rate of reagent addition becomes more critical at a larger scale. A slow, controlled addition is often necessary to manage exotherms and minimize side reactions.

    • Troubleshooting: Implement a programmed addition of the limiting reagent using a syringe pump or a dosing system.

  • Impurity Profile: The impurity profile can change upon scale-up.[3] An impurity that was negligible at a small scale might become significant at a larger scale.

    • Troubleshooting: Re-analyze the crude product by techniques like HPLC or GC-MS to identify new impurities. Once identified, you can adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.

Issue: Poor Diastereoselectivity (cis/trans Isomer Ratio)

Q2: I am observing a significant change in the cis/trans isomer ratio of my this compound product upon scaling up. How can I control the stereoselectivity?

A2: Maintaining stereoselectivity is a frequent challenge in scaling up cyclobutane (B1203170) synthesis. The isomer ratio is often sensitive to reaction conditions.

  • Temperature Control: The thermodynamic and kinetic control of a reaction can be influenced by temperature fluctuations.

    • Troubleshooting: Implement strict temperature control throughout the reaction. Even small variations can affect the stereochemical outcome.

  • Solvent Effects: The choice of solvent can influence the transition state of the reaction, thereby affecting the diastereoselectivity.

    • Troubleshooting: Screen different solvents at the lab scale to find one that provides the best and most robust stereoselectivity.

  • Purification: If optimizing reaction conditions does not provide the desired isomer ratio, purification methods become crucial.

    • Troubleshooting:

      • Column Chromatography: While effective, it can be challenging and costly to scale up. Consider using automated flash chromatography systems for larger quantities.[4]

      • Recrystallization: This is often a more scalable and cost-effective method for separating diastereomers if a suitable solvent system can be found.[5]

      • Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can be a powerful tool for large-scale purification of isomers.[6]

Frequently Asked Questions (FAQs)

Reaction and Reagents

Q3: What are the most common side reactions to watch out for when scaling up this compound synthesis?

A3: Besides changes in diastereoselectivity, be vigilant for:

  • Elimination reactions: These can be a significant problem, leading to the formation of unsaturated byproducts.[5]

  • Over-fluorination: If the fluorinating agent is too reactive or used in excess, you might observe the formation of di- or tri-fluorinated species.

  • Byproduct formation from reagents: For instance, when using reagents like the Ruppert-Prakash reagent (TMSCF3), specific byproducts can form at a larger scale that were not observed in smaller reactions.[5]

Q4: How does the choice of fluorinating agent impact the scale-up process?

A4: The choice of fluorinating agent is critical for a successful and safe scale-up.[3][7]

  • Cost and Availability: Reagents like Deoxo-Fluor are effective but can be prohibitively expensive for large-scale synthesis.[7]

  • Safety and Handling: Many fluorinating agents are hazardous and require special handling procedures and equipment. For example, older reagents often require harsh reaction conditions and can be explosive or toxic.[8] Reagents that are easier and safer to handle are preferred for scale-up, though their cost can still be a factor.[8]

  • Reaction Conditions: Some fluorinating agents require cryogenic temperatures (-78 °C), which can be difficult and expensive to maintain in large reactors.[7] The development of reagents that work at or near ambient temperature is a significant advantage for scale-up.

Safety Considerations

Q5: What are the primary safety concerns when scaling up this compound synthesis?

A5: Key safety considerations include:

  • Thermal Runaway: Fluorination reactions are often exothermic.[3] Poor heat transfer in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[9] A reaction calorimeter should be used to assess the thermal risk before scaling up.[3]

  • Hazardous Reagents: The synthesis may involve strong bases, pyrophoric reagents, or toxic fluorinating agents that require appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes).[3]

  • Pressure Build-up: Quenching reactive reagents or side reactions that generate gas can lead to a dangerous build-up of pressure in a closed reactor.[3] Ensure the reactor is equipped with an adequate pressure relief system.

Purification and Analysis

Q6: What are the recommended methods for purifying fluorocyclobutanes on a large scale?

A6: The choice of purification method depends on the physical properties of the product and the impurities.

  • Distillation: If the product is a liquid with a sufficiently different boiling point from impurities, distillation can be a very effective and scalable method.

  • Recrystallization: For solid products, recrystallization is often the most economical and scalable purification technique.[5]

  • Large-Scale Chromatography: Automated flash chromatography systems can purify hundreds of grams to kilograms of material.[4] For separating stereoisomers, preparative HPLC and SFC are powerful but more expensive options.[6]

Data Presentation

Table 1: Effect of Scale-Up on Yield and Diastereoselectivity

ScaleStarting Material (g)Yield (%)cis:trans RatioReaction Time (h)
Lab-Scale108595:54
Pilot-Scale10006580:208

This table illustrates a common scenario where both yield and diastereoselectivity decrease upon scale-up, often accompanied by an increase in reaction time due to mass and heat transfer limitations.

Table 2: Comparison of Fluorinating Agents for Scale-Up

Fluorinating AgentTypical TemperatureCostSafety ConcernsScalability
Deoxo-Fluor-78 °CHighCorrosive, moisture-sensitiveChallenging
Sulfur Tetrafluoride (SF4)VariableModerateHighly toxic gasVery Challenging
XtalFluor® / Fluolead™0 °C to RTHighSafer to handle solidsMore Favorable

This table provides a qualitative comparison of common fluorinating agents, highlighting the trade-offs between reaction conditions, cost, safety, and scalability.

Experimental Protocols

Protocol: Scale-Up of a Generic Deoxofluorination Reaction

This protocol outlines a general procedure for the deoxofluorination of a cyclobutanol (B46151) to a this compound, with specific considerations for scale-up.

1. Reactor Setup and Inerting:

  • A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is used.

  • The reactor is thoroughly dried and purged with nitrogen to ensure anhydrous conditions.

2. Reagent Preparation and Charging:

  • The cyclobutanol starting material is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, toluene) and charged to the reactor.

  • The solution is cooled to the desired reaction temperature (e.g., -78 °C for Deoxo-Fluor or 0 °C for newer reagents) using a circulating chiller.

3. Controlled Addition of Fluorinating Agent:

  • The fluorinating agent is dissolved in the same anhydrous solvent in a separate vessel and transferred to the dropping funnel.

  • The fluorinating agent solution is added dropwise to the stirred solution of the cyclobutanol at a rate that maintains the internal temperature within a narrow range (± 2 °C). This is a critical step to control the exotherm.

4. Reaction Monitoring:

  • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by TLC, GC, or HPLC.

5. Quenching:

  • Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) at a low temperature. Caution: Quenching can be highly exothermic and may generate gas.

6. Work-up and Isolation:

  • The layers are separated, and the aqueous layer is extracted with the reaction solvent.

  • The combined organic layers are washed with brine, dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.

7. Purification:

  • The crude product is purified by an appropriate large-scale method such as recrystallization or flash chromatography to obtain the desired this compound.

Mandatory Visualization

G Troubleshooting Workflow for Low Yield in Scale-Up start Low Yield Observed During Scale-Up check_mixing Evaluate Mass and Heat Transfer start->check_mixing check_addition Analyze Reagent Addition Rate check_mixing->check_addition Adequate improve_agitation Optimize Stirring Speed and Impeller Design check_mixing->improve_agitation Inefficient Mixing improve_cooling Enhance Reactor Heating/Cooling System check_mixing->improve_cooling Poor Temp. Control check_impurities Re-evaluate Impurity Profile check_addition->check_impurities Controlled slow_addition Implement Programmed, Slow Reagent Addition check_addition->slow_addition Too Rapid id_impurities Identify New Impurities (HPLC, GC-MS) check_impurities->id_impurities New Peaks Observed adjust_conditions Modify Reaction Conditions to Minimize Impurities id_impurities->adjust_conditions

Caption: Troubleshooting workflow for addressing low yields in scale-up.

G Key Parameter Relationships in this compound Synthesis Scale-Up scale Reaction Scale heat_transfer Heat Transfer Efficiency scale->heat_transfer affects mixing Mixing Efficiency scale->mixing affects exotherm Exotherm Control heat_transfer->exotherm impacts stereoselectivity Stereoselectivity (cis/trans ratio) heat_transfer->stereoselectivity can affect side_reactions Side Reactions mixing->side_reactions impacts mixing->stereoselectivity can affect reagent_choice Fluorinating Agent Choice reagent_choice->exotherm determines cost Overall Cost reagent_choice->cost major factor safety Process Safety reagent_choice->safety major factor purification Purification Method purification->cost contributes to yield Final Yield purification->yield impacts purity Final Purity purification->purity determines exotherm->side_reactions influences exotherm->safety critical for side_reactions->yield reduces side_reactions->purity reduces yield->cost purity->cost

Caption: Interdependencies of key parameters in scaling up this compound synthesis.

References

Technical Support Center: Optimization of Catalytic Cycles in Fluorocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of fluorocyclobutanes. The information is designed to address specific experimental challenges and offer systematic optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is suffering from low yield and the formation of elimination side products, particularly when using fluorinated cyclobutanone (B123998) precursors. What is the likely cause and how can I mitigate it?

A1: The primary cause is often the increased acidity of the α-protons in fluorinated ketones, which makes the molecule highly susceptible to E1cb elimination. This can be exacerbated by organometallic reagents or strong bases.

Troubleshooting Steps:

  • Reagent Choice: Standard organolithium or Grignard reagents can act as strong bases, promoting elimination. Consider switching to organolanthanum reagents, which have been shown to overcome the high sensitivity of difluorocyclobutanone to elimination[1].

  • Solvent System: The choice of solvent can influence reaction pathways. For instance, in certain palladium-catalyzed C-H functionalization reactions, switching from a polar solvent like MeOH/THF to a non-polar solvent like toluene (B28343) can slow the reaction rate but significantly improve selectivity by minimizing side reactions[2].

  • Temperature Control: Perform the reaction at the lowest temperature that allows for reasonable conversion. Lowering the temperature can often disfavor the elimination pathway.

Q2: I am observing poor diastereoselectivity in my fluorocyclobutane synthesis. How can I improve the stereochemical outcome?

A2: Poor diastereoselectivity can stem from the catalyst system, base, or solvent choice. A systematic optimization of these parameters is crucial.

Troubleshooting Steps:

  • Base and Counterion Effect: The choice of base and its counterion can have a significant impact. For example, in one study, DBU showed some selectivity, while potassium tert-butoxide and lithium tert-butoxide favored different epimers. A "counterion effect" was observed, where the lithium base provided the desired selectivity[2].

  • Solvent Optimization: Changing the solvent can dramatically alter selectivity. A switch to toluene, for instance, slowed a reaction but resulted in the exclusive formation of the desired diastereomer[2].

  • Catalyst/Ligand Screening: The steric and electronic properties of the catalyst and its ligands are paramount for stereocontrol. If using a palladium catalyst, screen different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. For other metal catalysts, modulating the ligand environment is a key starting point.

Q3: My catalyst appears to be deactivating over the course of the reaction, leading to incomplete conversion. What are potential causes and solutions?

A3: Catalyst deactivation can be caused by product inhibition, degradation of the catalyst by substrates or reagents, or the formation of off-cycle inactive species.

Troubleshooting Steps:

  • Use of Additives: In palladium-catalyzed C-H functionalization, additives like LiCl can be essential. They can facilitate the key C-H activation step and prevent catalyst agglomeration or decomposition, often requiring higher temperatures but leading to successful reactions[2].

  • Re-evaluate Catalyst Loading: While seemingly simple, ensuring an adequate catalyst loading is critical. Start with reported conditions (e.g., 5-10 mol % for Pd(OAc)2) and adjust as needed[2].

  • Protecting Groups: Ensure all protecting groups are stable under the reaction conditions. For example, the use of a MOM-protected derivative in one iron-catalyzed reaction resulted in complete deprotection, which could potentially interfere with the catalyst[1].

  • Inert Atmosphere: Rigorously maintain an inert atmosphere (e.g., Argon or Nitrogen). Many organometallic catalysts are sensitive to oxygen or moisture.

Q4: I am attempting a C-H functionalization on a cyclobutane (B1203170) ring, but the reaction is failing. What are the critical parameters to consider?

A4: C-H functionalization is highly dependent on the directing group, oxidant, and catalyst system.

Troubleshooting Steps:

  • Directing Group Efficacy: Ensure you are using a robust directing group. 8-aminoquinoline (B160924) is a well-established directing group for palladium-catalyzed C-H functionalization on sp³ carbons[2][3].

  • Catalyst System: The palladium(II/IV) catalytic cycle is often invoked in these reactions. Standard catalysts like Pd(OAc)2 are a good starting point[2].

  • Reaction Conditions: These reactions are often sensitive to concentration. Running the reaction at dilute concentrations may be necessary to avoid side reactions like overoxidation, especially when using strong oxidants[2].

Data Presentation: Optimization Parameters

The following tables summarize quantitative data from literature examples, showcasing how changing reaction parameters can influence the outcome of cyclobutane synthesis.

Table 1: Effect of Base and Solvent on Diastereoselectivity [2]

EntryBaseSolventTime (h)Ratio (Product A : Product B)Conversion (%)
1NaOMeMeOH/THF1~1 : 1>95
2DBUToluene123 : 160
3KOtBuTHF11 : 1.2>95
4LiOtBuTHF11.5 : 1>95
5LiOtBuToluene24Only Product A detected15
6LiOtBuToluene12Only Product A detected79

Table 2: Iron-Catalyzed Nucleophilic Substitution on gem-Difluorocyclobutanols [1]

EntryNucleophileSolventCatalystYield (%)
1AnisoleDCEFe(OTf)₃85
2ThiophenolDCEFe(OTf)₃75
3Benzyl MercaptanDCEFe(OTf)₃80
4TMSN₃MeCNFe(OTf)₃65
5AnilineDCEFe(OTf)₃No Reaction

Key Experimental Protocols

Protocol 1: General Procedure for Iron-Catalyzed Reaction with Arene Nucleophiles [1]

  • To an oven-dried vial equipped with a magnetic stir bar, add the 1-aryl-difluorocyclobutanol (1.0 equiv., ~0.2 mmol).

  • Add the arene nucleophile (10.0 equiv.) and anhydrous 1,2-dichloroethane (B1671644) (DCE, 0.1 M).

  • Add the iron catalyst, such as iron(III) triflate (Fe(OTf)₃, 10 mol %).

  • Seal the vial and place it in a preheated block at 80 °C.

  • Stir the reaction for the specified time (e.g., 12-24 hours) until completion is observed by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired substituted gem-dithis compound.

Protocol 2: General Procedure for Palladium-Catalyzed C–H Arylation [2]

  • To an oven-dried screw-cap vial, add the cyclobutane substrate bearing an 8-aminoquinoline directing group (1.0 equiv., ~0.1 mmol).

  • Add palladium(II) acetate (B1210297) (Pd(OAc)₂, 5-10 mol %).

  • Add any necessary additives, such as lithium chloride (LiCl, 3.0 equiv.).

  • Add the arylating agent (e.g., an aryl iodide, 1.5 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the appropriate anhydrous solvent (e.g., Toluene or DCE) via syringe.

  • Seal the vial tightly and place it in a preheated block at the desired temperature (e.g., 80-100 °C).

  • Stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with additional solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Catalytic_Cycle_Fe Fe_cat Fe(III) Catalyst Intermediate Carbocation Intermediate Fe_cat->Intermediate Loss of H₂O Alcohol gem-Difluorocyclobutanol (Substrate) Alcohol->Fe_cat Coordination Product Substituted gem-Dithis compound Intermediate->Product + Nucleophile Product->Fe_cat Catalyst Regeneration Nucleophile Nucleophile (e.g., Arene, Thiol) H2O H₂O

Caption: Proposed catalytic cycle for iron-catalyzed nucleophilic substitution.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Elimination Elimination Side Product? Start->Check_Elimination Check_Stereo Poor Diastereoselectivity? Start->Check_Stereo Check_Conversion Incomplete Conversion? Start->Check_Conversion Sol_Reagent Change Reagent (e.g., Organolanthanum) Check_Elimination->Sol_Reagent Yes Sol_Temp Lower Temperature Check_Elimination->Sol_Temp Yes Sol_Base Screen Bases & Counterions (LiOtBu) Check_Stereo->Sol_Base Yes Sol_Solvent Change Solvent (e.g., Toluene) Check_Stereo->Sol_Solvent Yes Sol_Catalyst Screen Ligands/ Additives (LiCl) Check_Conversion->Sol_Catalyst Yes Sol_Atmosphere Ensure Inert Atmosphere Check_Conversion->Sol_Atmosphere Yes Success Problem Solved Sol_Reagent->Success Sol_Temp->Success Sol_Base->Success Sol_Solvent->Success Sol_Catalyst->Success Sol_Atmosphere->Success

Caption: Troubleshooting workflow for common synthesis issues.

Parameter_Relationships Outcome Reaction Outcome (Yield & Selectivity) Catalyst Catalyst/Ligand Catalyst->Outcome Solvent Solvent Catalyst->Solvent Base Base/Additive Catalyst->Base Solvent->Outcome Base->Outcome Base->Solvent Temp Temperature Temp->Outcome Temp->Solvent Substrate Substrate Substrate->Outcome

Caption: Interdependence of key reaction optimization parameters.

References

Validation & Comparative

The Ascendance of Fluorocyclobutane: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly turning to bioisosteric replacements and conformationally restricted scaffolds. Among these, the fluorocyclobutane moiety has emerged as a compelling structural motif, offering a unique combination of properties that distinguish it from other fluoroalkanes. This guide provides a comprehensive comparison of this compound with other common fluoroalkanes used in drug design, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Analysis

The strategic incorporation of fluorine into a drug candidate can profoundly influence its physicochemical properties, impacting everything from solubility and lipophilicity to metabolic stability. The cyclobutane (B1203170) scaffold, with its inherent three-dimensionality, adds another layer of control.[1][2]

PropertyThis compoundAcyclic Fluoroalkanes (e.g., -CHF₂, -CF₃)Fluoroaromatics
Lipophilicity (LogP) Can be lower than acyclic counterparts, especially in cis-isomers, due to conformational effects that can mask the lipophilic fluorine atoms.[3][4]Generally increases lipophilicity, with the effect being more pronounced with a higher degree of fluorination (e.g., CF₃ > CHF₂ > CH₂F).[5]Increases lipophilicity.[6]
Acidity/Basicity (pKa) The presence of fluorine significantly influences the acidity of neighboring functional groups through inductive effects. For example, fluorination of cyclobutane carboxylic acids leads to a decrease in pKa (increased acidity).[5][7]Strong electron-withdrawing effects significantly lower the pKa of nearby acidic protons and decrease the basicity of amines.[5][8]The position of fluorine on an aromatic ring can fine-tune the pKa of acidic or basic substituents.[8]
Aqueous Solubility The three-dimensional structure of the cyclobutane ring can disrupt crystal packing, potentially leading to improved aqueous solubility compared to planar systems.[1] Fluorination can either increase or decrease solubility depending on the overall molecular context.[5]Can decrease aqueous solubility due to increased lipophilicity, although this is not always the case.[5]Generally, increased lipophilicity leads to decreased aqueous solubility.
Metabolic Stability The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[9] The cyclobutane ring itself can also enhance metabolic stability by shielding adjacent functional groups.[10]Fluorination at metabolically labile positions (e.g., benzylic C-H bonds) is a well-established strategy to block oxidative metabolism and increase a drug's half-life.[11][12]Fluorine substitution on aromatic rings can prevent hydroxylation, a common metabolic pathway.[11]

Experimental Protocols

Determination of Lipophilicity (LogP)

Method: Shake-flask method with 1-octanol (B28484) and phosphate-buffered saline (PBS).

  • Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made in PBS (pH 7.4) and 1-octanol.

  • Equilibration: Equal volumes of the aqueous and 1-octanol solutions of the test compound are combined in a vial. The mixture is shaken vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

Method: Incubation with liver microsomes.

  • Preparation of Incubation Mixture: The test compound is incubated with liver microsomes (e.g., human, rat) in a phosphate (B84403) buffer (pH 7.4) containing a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system.

  • Incubation: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Strategic Applications in Drug Design

The unique properties of the this compound motif have been leveraged to address various challenges in drug discovery.

Conformational Restriction

The rigid and puckered nature of the cyclobutane ring can lock a molecule into its bioactive conformation, which can lead to enhanced binding affinity for its target protein.[1][2] This pre-organization reduces the entropic penalty upon binding.

cluster_cyclobutane With this compound Flexible_Molecule Flexible Molecule in Solution (Multiple Conformations) Bioactive_Conformation Bioactive Conformation Flexible_Molecule->Bioactive_Conformation Conformational Selection Receptor_Binding Receptor Binding Site Bioactive_Conformation->Receptor_Binding Binding Bound_Complex Stable Ligand-Receptor Complex (Reduced Entropy) Receptor_Binding->Bound_Complex Fluorocyclobutane_Molecule This compound Analog (Pre-organized Conformation) Fluorocyclobutane_Molecule->Receptor_Binding Direct Binding (Lower Entropic Penalty)

Caption: Conformational restriction by a this compound moiety.

Metabolic Shielding

By replacing a metabolically vulnerable group with a robust this compound, medicinal chemists can significantly enhance a drug's metabolic stability.

Drug_Molecule Drug with Metabolically Labile Group (e.g., -CH₃) CYP450 Cytochrome P450 Enzymes Drug_Molecule->CYP450 Metabolism Metabolite Oxidized Metabolite (Inactive/Excreted) CYP450->Metabolite No_Metabolism Reduced or No Metabolism CYP450->No_Metabolism Fluorocyclobutane_Analog This compound Analog (Metabolically Robust) Fluorocyclobutane_Analog->CYP450 Blocked Metabolism Cyclobutanone Cyclobutanone Intermediate_1 3-Hydroxycyclobutane- 1-carboxylic acid Cyclobutanone->Intermediate_1 Multi-step synthesis Intermediate_2 Activated Hydroxyl Group (e.g., Mesylate, Tosylate) Intermediate_1->Intermediate_2 Activation Fluorocyclobutane_Acid 3-Fluorocyclobutane- 1-carboxylic acid Intermediate_2->Fluorocyclobutane_Acid Nucleophilic Fluorination (e.g., TMAF, Morph-DAST) Functionalization Further Functionalization (Amines, Alcohols, etc.) Fluorocyclobutane_Acid->Functionalization

References

A Comparative Study of Fluorocyclobutane Conformers: An Axial vs. Equatorial Showdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorinated scaffolds, a deep understanding of conformational isomerism is paramount. The orientation of a fluorine atom on a cyclobutane (B1203170) ring can significantly influence the molecule's physicochemical properties, including its stability, polarity, and reactivity. This guide provides a comparative analysis of the equatorial and axial conformers of fluorocyclobutane, presenting key experimental data to inform molecular design and synthesis.

While the terms cis and trans are used for disubstituted rings, the fundamental principles of substituent orientation are well-illustrated by the axial and equatorial positions in monosubstituted this compound. The equatorial conformer, with the fluorine atom pointing away from the ring, is generally the more stable isomer.

At a Glance: Key Physicochemical Differences

PropertyEquatorial-FluorocyclobutaneAxial-Fluorocyclobutane
Relative Stability More StableLess Stable
Enthalpy Difference (ΔH°) 0 kJ/mol (Reference)5.93 ± 0.48 kJ/mol[1]
Dipole Moment Lower (Predicted)Higher (Predicted)
C-F Bond Length 1.383 Å[1]1.407 Å[1]
Ring Puckering Angle 37.4°[1]20.7°[1]

Conformational Stability

The equatorial conformer of this compound is thermodynamically more stable than the axial conformer. This increased stability is primarily due to the minimization of steric strain. In the axial position, the fluorine atom experiences greater steric hindrance with the axial hydrogen atoms on the same side of the ring.

Experimental determination of the enthalpy difference between the two conformers has been achieved through variable temperature infrared spectroscopy of this compound dissolved in liquid xenon.[1] By analyzing the change in the equilibrium constant with temperature, the enthalpy difference was determined to be 5.93 ± 0.48 kJ/mol, with the equatorial conformer being the lower energy state.[1] At room temperature, it is estimated that approximately 92% of this compound exists in the equatorial conformation.[1]

Molecular Structure and Geometry

The puckered nature of the cyclobutane ring is a critical feature influencing the geometry of its substituted derivatives. Microwave spectroscopy, combined with ab initio calculations, has provided precise structural parameters for both the equatorial and axial conformers of this compound.[1]

Key Structural Parameters:

ParameterEquatorial Conformer[1]Axial Conformer[1]
C-F Bond Length (Å) 1.3831.407
Cα-Cβ Bond Length (Å) 1.5431.546
Cβ-Cγ Bond Length (Å) 1.5541.554
∠CαCβCγ Angle (°) 85.089.2
∠CβCαCβ Angle (°) 89.389.2
Puckering Angle (°) 37.420.7

The C-F bond is notably shorter in the more stable equatorial conformer. Additionally, the puckering of the cyclobutane ring is more pronounced in the equatorial conformer, as indicated by the larger puckering angle.[1]

Dipole Moment

The dipole moment of a molecule is a measure of its overall polarity, which significantly impacts its solubility, boiling point, and intermolecular interactions. For this compound, the axial conformer is predicted to have a larger net dipole moment than the equatorial conformer. This is because, in the puckered ring, the C-F bond dipole in the axial position is more aligned with the overall dipole of the C-H bonds of the ring, leading to a greater vector sum. In the equatorial position, there is a greater degree of cancellation between the C-F bond dipole and the ring dipole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the conformers of this compound.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the cyclobutane ring are sensitive to the orientation of the fluorine atom. In the equatorial conformer, the axial protons on the carbons adjacent to the C-F bond are expected to be shielded (shifted to a lower ppm value) compared to the corresponding protons in the axial conformer. Conversely, the equatorial protons are expected to be deshielded (shifted to a higher ppm value). The coupling constants between the protons will also differ due to the different dihedral angles in the two conformers.

  • Infrared Spectroscopy: The vibrational frequencies of the C-F bond and the various C-H bonds are distinct for the two conformers. Variable temperature IR spectroscopy is particularly useful for studying the equilibrium between the conformers. As the temperature is lowered, the equilibrium shifts towards the more stable equatorial conformer, leading to an increase in the intensity of its characteristic absorption bands and a decrease in the intensity of the bands corresponding to the axial conformer.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic fluorination of a suitable cyclobutane precursor, such as cyclobutyl tosylate or a cyclobutanol (B46151) derivative.

Example Protocol (from Cyclobutanol):

  • Activation of Cyclobutanol: Convert cyclobutanol to a better leaving group, such as cyclobutyl tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Nucleophilic Fluorination: Treat the cyclobutyl tosylate with a fluoride (B91410) source, such as potassium fluoride (KF) in a high-boiling point solvent like diethylene glycol. The use of a phase-transfer catalyst (e.g., 18-crown-6) can enhance the reaction rate.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by distillation or extraction. The crude this compound is then purified by fractional distillation.

Characterization by Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase, which in turn provides precise information about its molecular geometry.

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Detection of Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected by a sensitive detector.

  • Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines. By analyzing the frequencies of these lines, the rotational constants (A, B, and C) can be determined.

  • Structural Determination: The rotational constants are related to the moments of inertia of the molecule, which depend on the bond lengths and bond angles. By analyzing the rotational constants of different isotopologues of the molecule, a precise three-dimensional structure can be determined.

Characterization by Variable Temperature Infrared (VTIR) Spectroscopy

VTIR spectroscopy is used to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium between the equatorial and axial conformers.

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., liquid xenon) is prepared in a specialized low-temperature IR cell.

  • Data Acquisition: Infrared spectra of the sample are recorded at a series of different temperatures. The temperature is carefully controlled and monitored.

  • Spectral Analysis: The integrated absorbance of at least one characteristic vibrational band for each conformer is measured at each temperature.

  • van't Hoff Analysis: The equilibrium constant (K) at each temperature is calculated from the ratio of the integrated absorbances of the conformer bands. A plot of ln(K) versus 1/T (a van't Hoff plot) is then constructed.

  • Thermodynamic Parameters: The slope of the van't Hoff plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the gas constant. From these values, the enthalpy and entropy differences between the conformers can be determined.[1]

Visualizing Conformational Equilibrium

The equilibrium between the equatorial and axial conformers of this compound can be represented as a dynamic process.

Conformational_Equilibrium Equatorial Equatorial Conformer (More Stable) TransitionState Transition State (Planar Ring) Equatorial->TransitionState ΔH° = 5.93 kJ/mol Axial Axial Conformer (Less Stable) TransitionState->Axial

References

A Comparative Guide to the Physicochemical Properties of Fluorinated and Non-Fluorinated Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. The cyclobutane (B1203170) scaffold, a strained four-membered ring, offers a unique conformational rigidity that is increasingly exploited in drug design. This guide provides a comprehensive comparison of the key physicochemical properties of fluorinated versus non-fluorinated cyclobutanes, supported by experimental data and detailed methodologies.

Impact of Fluorination on Key Physicochemical Properties

Fluorination of the cyclobutane ring induces significant changes in its electronic and steric properties, leading to predictable yet nuanced alterations in its physicochemical behavior. The high electronegativity of fluorine withdraws electron density, creating a strong C-F bond and inducing a dipole moment. This seemingly simple substitution has cascading effects on properties such as acidity/basicity (pKa), lipophilicity (LogP), boiling point, and molecular conformation.

G cluster_cause Cause cluster_effects Physicochemical Effects Fluorination Fluorination Increased_Acidity Increased Acidity (Lower pKa) Fluorination->Increased_Acidity Electron-withdrawing effect Altered_Lipophilicity Altered Lipophilicity (LogP) Fluorination->Altered_Lipophilicity Polarity & surface area changes Increased_Boiling_Point Increased Boiling Point Fluorination->Increased_Boiling_Point Increased polarity & molecular weight Induced_Dipole_Moment Induced Dipole Moment Fluorination->Induced_Dipole_Moment High electronegativity of F Conformational_Changes Conformational Changes Fluorination->Conformational_Changes Steric and electronic influences

Caption: Logical relationship of fluorination's impact on physicochemical properties.

Quantitative Data Comparison

The following tables summarize the experimental data for key physicochemical properties of non-fluorinated and fluorinated cyclobutane and cyclohexane (B81311) derivatives. Cyclohexane derivatives are included as a comparative reference due to the limited availability of data for some simple cyclobutane analogues.

Table 1: Boiling Point, Melting Point, and Dipole Moment

CompoundBoiling Point (°C)Melting Point (°C)Dipole Moment (D)
Cyclobutane12.5[1][2][3]-91[1]0[4]
Fluorocyclobutane33.8[5]N/A> 0 (polar)
Cyclohexane80.7[5][6]6.5[6][7]0[8]
Fluorocyclohexane (B1294287)103-104[1][2][3]13[1][2][3]2.11[9]

Table 2: Acidity (pKa) and Lipophilicity (LogP) of Substituted Cyclobutanes

Compound ClassNon-Fluorinated (R = CH₃)Fluorinated (R = CH₂F)Fluorinated (R = CHF₂)Fluorinated (R = CF₃)
cis-1-R-2-(aminomethyl)cyclobutane (pKa of amine)~9.5LoweredFurther LoweredSignificantly Lowered
trans-1-R-2-(aminomethyl)cyclobutane (pKa of amine)~9.5LoweredFurther LoweredSignificantly Lowered
cis-1-R-cyclobutane-2-carboxylic acid (pKa of acid)~4.8LoweredFurther LoweredSignificantly Lowered
trans-1-R-cyclobutane-2-carboxylic acid (pKa of acid)~4.8LoweredFurther LoweredSignificantly Lowered
Anilide derivatives (LogP)Baseline≤ Baseline< Baseline> Baseline
Benzamide derivatives (LogP)Baseline≤ Baseline< Baseline> Baseline

Note: The pKa values for the substituted cyclobutanes are qualitative trends based on the electron-withdrawing nature of the fluoroalkyl groups. The LogP values show a general trend where monofluoromethyl and difluoromethyl groups tend to decrease or maintain lipophilicity, while the trifluoromethyl group generally increases it.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound in an aqueous or mixed-solvent system.

Methodology:

  • Calibration: Calibrate a potentiometer using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water, or a methanol-water mixture for compounds with poor aqueous solubility) to a known concentration (typically around 1 mM).

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration of an Acidic Compound: If the compound is an acid, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Titration of a Basic Compound: If the compound is a base, first acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to a pH of approximately 1.8-2.0. Then, titrate with a standardized strong base (e.g., 0.1 M NaOH) until a pH of 12-12.5 is reached.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is ionized. For multiprotic compounds, multiple inflection points will be observed.

Determination of LogP by the Shake-Flask Method

Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and water.

Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for at least 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a vial, combine a precise volume of the saturated aqueous phase and a precise volume of the saturated n-octanol phase. Add a small aliquot of the compound's stock solution. The final concentration of the compound should be low enough to avoid solubility issues.

  • Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-24 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or LC-MS/MS).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Synthesis and Conformational Considerations

The introduction of fluorine can also influence the puckered conformation of the cyclobutane ring. Due to the small size of the fluorine atom, steric hindrance is often minimal. However, the strong C-F bond and its associated electronic effects can alter the torsional and angle strain within the ring, leading to changes in the preferred puckered conformation. These conformational changes can, in turn, affect the molecule's overall shape and its interactions with biological targets. The synthesis of fluorinated cyclobutanes often involves nucleophilic fluorination reactions on appropriate cyclobutane precursors.

Conclusion

Fluorination of the cyclobutane ring is a powerful strategy for modulating the physicochemical properties of molecules in drug discovery. The electron-withdrawing nature of fluorine generally increases the acidity of nearby functional groups and increases the boiling point due to enhanced polarity. The effect on lipophilicity is more complex and depends on the degree and position of fluorination. Understanding these fundamental principles and having access to robust experimental data are crucial for the rational design of novel therapeutics incorporating the fluorinated cyclobutane motif.

References

The Impact of Fluorocyclobutane Moieties on Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool to modulate the biological activity and pharmacokinetic properties of therapeutic candidates. This guide provides a comparative analysis of fluorocyclobutane-containing compounds, highlighting their enhanced performance against non-fluorinated analogs, supported by experimental data.

The introduction of a this compound ring into a drug molecule can significantly influence its potency, selectivity, and metabolic stability. The unique physicochemical properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can lead to favorable changes in a compound's interaction with its biological target and its fate within an organism.

One prominent example of the successful application of a this compound moiety is in the development of Ivosidenib (AG-120), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in several cancers, including acute myeloid leukemia (AML).[1][2][3] The design of Ivosidenib involved the strategic replacement of a cyclohexane (B81311) amine with a difluorocyclobutanyl amine, a modification that proved crucial for improving the metabolic stability of the compound.

Comparative Biological Activity: Ivosidenib and its Analogs

While a direct head-to-head comparison with a non-fluorinated cyclobutane (B1203170) analog of Ivosidenib in the public domain is limited, the rationale for the inclusion of the dithis compound is to mitigate metabolic instability observed with other cyclic amine substituents. The following table summarizes the inhibitory activity of Ivosidenib against various IDH1 mutants, demonstrating its high potency.

CompoundTargetIC50 (nM)
Ivosidenib (AG-120)IDH1-R132H12[4][5]
Ivosidenib (AG-120)IDH1-R132C13[4][5]
Ivosidenib (AG-120)IDH1-R132G8[4][5]
Ivosidenib (AG-120)IDH1-R132L13[4][5]
Ivosidenib (AG-120)IDH1-R132S12[4][5]
Ivosidenib (AG-120)Wild-Type IDH1143[6]

Table 1: In vitro inhibitory potency of Ivosidenib against various IDH1 mutations.

The data clearly indicates that Ivosidenib is a highly potent inhibitor of various IDH1 R132 mutants with IC50 values in the low nanomolar range.[4][5] Its selectivity for the mutant forms over the wild-type enzyme is also evident.[6]

The Role of the this compound Moiety

The incorporation of the dithis compound ring in Ivosidenib serves multiple purposes:

  • Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, leading to a more stable compound with an improved pharmacokinetic profile.

  • Conformational Rigidity: The cyclobutane ring provides a rigid scaffold that can favorably position key pharmacophoric groups for optimal interaction with the target enzyme.

  • Modulation of Physicochemical Properties: Fluorination can alter the pKa and lipophilicity (LogP) of the molecule, which can influence its solubility, cell permeability, and off-target effects.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro assays are provided below.

Biochemical Assay for Mutant IDH1 Inhibitor IC50 Determination

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against mutant IDH1 enzymes.[7][8]

Principle: The assay measures the enzymatic activity of mutant IDH1 by monitoring the consumption of the cofactor NADPH, which can be measured by the decrease in absorbance at 340 nm.[7][9]

Materials:

  • Recombinant human mutant IDH1 enzyme (e.g., R132H or R132C)[6]

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, and 0.005% Tween 20, pH 7.4[8]

  • α-Ketoglutarate (α-KG)[6]

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)[6]

  • Test compounds dissolved in DMSO

  • 96-well or 384-well microplate[7][8]

  • Microplate reader capable of measuring absorbance at 340 nm[7]

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, recombinant mutant IDH1 enzyme, and NADPH to each well.

  • Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.[7][8]

  • Initiate the enzymatic reaction by adding α-KG to all wells.[7]

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.[7]

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Cell-Based Assay for 2-Hydroxyglutarate (2-HG) Production

This protocol outlines a method to measure the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cells expressing mutant IDH1.[7]

Principle: Mutant IDH1 converts α-KG to 2-HG. This assay quantifies the amount of 2-HG produced by cells in the presence of an inhibitor.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Reagents for cell lysis and metabolite extraction (e.g., cold 80% methanol)[7]

  • LC-MS/MS system for 2-HG quantification[7]

Procedure:

  • Seed IDH1-mutant cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).[6]

  • After incubation, collect the cell culture medium (for extracellular 2-HG) or lyse the cells (for intracellular 2-HG).[7]

  • Extract the metabolites using a suitable solvent.[7]

  • Analyze the 2-HG levels in the samples by LC-MS/MS.[7]

  • Calculate the percentage of 2-HG reduction relative to the vehicle control and determine the IC50 value.

Visualizing the Impact of this compound Incorporation

The following diagrams illustrate key concepts related to the biological activity of this compound-containing compounds.

G cluster_0 Drug Discovery Workflow cluster_1 This compound vs. Non-Fluorinated Analog Compound Synthesis Compound Synthesis In vitro Assays In vitro Assays Compound Synthesis->In vitro Assays Test Compounds In vivo Models In vivo Models In vitro Assays->In vivo Models Lead Candidates Clinical Trials Clinical Trials In vivo Models->Clinical Trials IND Candidate This compound Analog This compound Analog Increased Metabolic Stability Increased Metabolic Stability This compound Analog->Increased Metabolic Stability Altered Potency Altered Potency This compound Analog->Altered Potency Non-Fluorinated Analog Non-Fluorinated Analog Metabolic Liability Metabolic Liability Non-Fluorinated Analog->Metabolic Liability Baseline Potency Baseline Potency Non-Fluorinated Analog->Baseline Potency

A simplified workflow for drug discovery and a comparison of key properties.

G Mutant IDH1 Mutant IDH1 2-Hydroxyglutarate (Oncometabolite) 2-Hydroxyglutarate (Oncometabolite) Mutant IDH1->2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Mutant IDH1 NADPH NADPH NADPH->Mutant IDH1 Epigenetic Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate (Oncometabolite)->Epigenetic Dysregulation Blocked Cellular Differentiation Blocked Cellular Differentiation Epigenetic Dysregulation->Blocked Cellular Differentiation Tumorigenesis Tumorigenesis Blocked Cellular Differentiation->Tumorigenesis Ivosidenib (this compound-containing) Ivosidenib (this compound-containing) Ivosidenib (this compound-containing)->Mutant IDH1 Inhibition

Signaling pathway of mutant IDH1 and the inhibitory action of Ivosidenib.

References

A Spectroscopic Duel: Unraveling the Structural Nuances of Fluorocyclobutane and Chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the conformational and electronic properties of small halogenated cyclic molecules is paramount. This guide provides an in-depth spectroscopic comparison of fluorocyclobutane and chlorocyclobutane (B72530), offering a comprehensive analysis of their structural characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS). The subtle yet significant influence of the halogen substituent on the cyclobutyl ring's conformation and spectral properties is elucidated through quantitative data and detailed experimental methodologies.

This comparative guide aims to be a valuable resource for scientists engaged in the design and analysis of molecules where the cyclobutane (B1203170) motif is a key structural element. The presented data and protocols offer a foundational understanding for predicting and interpreting the spectroscopic behavior of more complex derivatives.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and chlorocyclobutane.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundNucleusChemical Shift (δ, ppm)
This compound ¹³C89.49 (C1)[1]
Data for other carbons not readily available
Chlorocyclobutane ¹HMultiple signals expected[2][3]
¹³CMultiple signals expected[3][4]

Note: Specific chemical shifts for all protons and carbons of chlorocyclobutane, and for the remaining carbons and all protons of this compound, are not explicitly detailed in the readily available literature. However, the presence of the halogen atom leads to distinct signals for the different protons and carbons in the molecule.[2][3]

Table 2: Vibrational Spectroscopy Data (cm⁻¹)
CompoundSpectroscopic TechniqueKey Vibrational ModesWavenumber (cm⁻¹)
This compound Infrared (Vapor)Ring PuckeringA series of four Q branches observed[5]
Raman (Liquid)Not specifiedNot specified
Chlorocyclobutane Infrared (Vapor)Ring Puckering159[6][7]
Raman (Liquid)Ring Puckering165[6][7]

Note: The infrared spectrum of this compound vapor has been recorded from 4000–33 cm⁻¹.[5] The infrared spectra of chlorocyclobutane have been recorded from 4000 to 250 cm⁻¹.[6][7]

Table 3: Mass Spectrometry Data
CompoundKey Fragmentation Pathways
This compound Loss of HF, fragmentation of the cyclobutyl ring.
Chlorocyclobutane α-Cleavage, cyclobutyl ring fragmentation (loss of ethene), McLafferty rearrangement (less likely).[8] Isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) is expected for fragments containing the chlorine atom.[9][10]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei within this compound and chlorocyclobutane.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte (this compound or chlorocyclobutane) in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Process the data similarly to the ¹H spectrum.

¹⁹F NMR Acquisition (for this compound):

  • Tune and match the probe for the ¹⁹F frequency.

  • Acquire a standard one-dimensional ¹⁹F NMR spectrum.

  • Typical parameters: spectral width of 200-300 ppm, 64-128 scans, relaxation delay of 1-2 seconds.

  • Process the data as described above.

Vibrational Spectroscopy (Infrared and Raman)

Objective: To identify the characteristic vibrational modes of the chemical bonds and functional groups in this compound and chlorocyclobutane.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Gas-Phase Analysis: Introduce the gaseous sample into a gas cell with appropriate windows (e.g., KBr).

  • Liquid-Phase Analysis: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform background subtraction and baseline correction.

Raman Spectroscopy:

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Sample Preparation: Place the liquid sample in a glass capillary tube or NMR tube.

  • Data Acquisition: Focus the laser on the sample and collect the scattered light. Acquire the spectrum over a suitable Raman shift range.

  • Data Processing: Perform cosmic ray removal and baseline correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound and chlorocyclobutane.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Inject a dilute solution of the analyte into the GC, which separates the compound before it enters the mass spectrometer.

  • Ionization: In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

Workflow for Spectroscopic Comparison

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Halogenated Cyclobutanes cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison cluster_output Final Output Synthesis_F Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis_F->NMR Vibrational Vibrational Spectroscopy (IR, Raman) Synthesis_F->Vibrational MS Mass Spectrometry Synthesis_F->MS Synthesis_Cl Synthesis of Chlorocyclobutane Synthesis_Cl->NMR Synthesis_Cl->Vibrational Synthesis_Cl->MS Data_Extraction Extraction of Quantitative Data NMR->Data_Extraction Vibrational->Data_Extraction MS->Data_Extraction Table_Generation Generation of Comparative Tables Data_Extraction->Table_Generation Structural_Elucidation Structural Elucidation and Conformational Analysis Table_Generation->Structural_Elucidation Comparison_Guide Publication of Comparison Guide Structural_Elucidation->Comparison_Guide

Caption: Workflow for the spectroscopic comparison of this compound and chlorocyclobutane.

References

"in vitro ADME properties of fluorocyclobutane derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the in vitro ADME Properties of Fluorocyclobutane Derivatives

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a critical aspect of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. This guide provides a comparative overview of the anticipated in vitro ADME properties of this compound derivatives against their non-fluorinated and other cyclic counterparts.

Data Presentation

The following tables summarize hypothetical, yet representative, in vitro ADME data for a series of analogous compounds. This allows for a theoretical comparison of a generic this compound derivative with a non-fluorinated cyclobutane (B1203170) analog and a more flexible acyclic isopropyl analog.

Table 1: Metabolic Stability in Human Liver Microsomes

Compound IDStructuret½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
F-Cyclobutyl-R R-C₄H₆F> 60< 10
Cyclobutyl-R R-C₄H₇3545
Isopropyl-R R-C₃H₇15110

This illustrative data suggests that the this compound derivative exhibits significantly higher metabolic stability compared to its non-fluorinated and acyclic counterparts, a commonly cited benefit of fluorination.

Table 2: Caco-2 Permeability

Compound IDStructureApparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
F-Cyclobutyl-R R-C₄H₆F8.51.2
Cyclobutyl-R R-C₄H₇6.21.5
Isopropyl-R R-C₃H₇10.12.8

This hypothetical data indicates that the this compound derivative has good permeability and is not a significant substrate for efflux pumps. The non-fluorinated cyclobutane shows slightly lower permeability, while the acyclic analog, despite higher passive permeability, is shown as a potential efflux substrate.

Table 3: Cytochrome P450 Inhibition (IC₅₀)

| Compound ID | Structure | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | | :--- | :--- | :--- | :--- | | F-Cyclobutyl-R | R-C₄H₆F | > 50 | > 50 | > 50 | | Cyclobutyl-R | R-C₄H₇ | 25 | 45 | > 50 | | Isopropyl-R | R-C₃H₇ | 15 | 20 | 35 |

The illustrative data in this table suggests that the this compound derivative has a lower potential for drug-drug interactions mediated by major CYP enzymes compared to the other analogs.

Table 4: Plasma Protein Binding

Compound IDStructureFraction Unbound (fu) (%)
F-Cyclobutyl-R R-C₄H₆F15
Cyclobutyl-R R-C₄H₇12
Isopropyl-R R-C₃H₇25

This hypothetical data shows a moderate level of plasma protein binding for the this compound derivative, which is often a desirable property for achieving a balance between efficacy and clearance.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

  • Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Calculation: The half-life (t½) is determined from the slope of the natural logarithm of the remaining parent compound concentration versus time. Intrinsic clearance (CLint) is calculated from the half-life and the microsomal protein concentration.

Caco-2 Permeability Assay

This assay is a widely accepted model for predicting human intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Transport Experiment: The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time (typically up to 2 hours). For efflux assessment, the compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio: The efflux ratio is calculated as the ratio of Papp (B→A) to Papp (A→B).

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP450 isoforms.

  • Enzyme Source: Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are used.

  • Incubation: The test compound at various concentrations is pre-incubated with the specific CYP isoform and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Substrate Addition: A fluorescent probe substrate specific for the CYP isoform is added to initiate the reaction.

  • Fluorescence Measurement: The formation of the fluorescent metabolite is monitored over time using a plate reader.

  • IC₅₀ Determination: The rate of metabolite formation is measured at each concentration of the test compound, and the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) is calculated by fitting the data to a four-parameter logistic equation.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins.

  • Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

  • Procedure: The test compound is added to human plasma and placed in one chamber of the RED device. Dialysis buffer (phosphate-buffered saline, pH 7.4) is placed in the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow for equilibrium to be reached.

  • Sample Analysis: After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Fraction Unbound Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Mandatory Visualization

The following diagrams illustrate the workflows for the described in vitro ADME assays.

ADME_Experimental_Workflows cluster_met_stability Metabolic Stability Workflow cluster_permeability Caco-2 Permeability Workflow cluster_cyp_inhibition CYP450 Inhibition Workflow cluster_ppb Plasma Protein Binding Workflow ms1 Incubate Compound with Human Liver Microsomes & NADPH ms2 Sample at Time Points (0, 5, 15, 30, 60 min) ms1->ms2 ms3 Quench Reaction & Precipitate Protein ms2->ms3 ms4 LC-MS/MS Analysis of Parent Compound ms3->ms4 ms5 Calculate t½ and CLint ms4->ms5 p1 Culture Caco-2 Cells on Transwell Inserts p2 Verify Monolayer Integrity (TEER) p1->p2 p3 Add Compound to Apical or Basolateral Side p2->p3 p4 Sample Receiver Compartment over Time p3->p4 p5 LC-MS/MS Analysis p4->p5 p6 Calculate Papp and Efflux Ratio p5->p6 cyp1 Pre-incubate Compound with CYP Isoform & NADPH cyp2 Add Fluorescent Probe Substrate cyp1->cyp2 cyp3 Monitor Fluorescence over Time cyp2->cyp3 cyp4 Determine Rate of Metabolite Formation cyp3->cyp4 cyp5 Calculate IC₅₀ cyp4->cyp5 ppb1 Add Compound to Plasma in RED Device ppb2 Equilibrate against Buffer at 37°C ppb1->ppb2 ppb3 Sample Plasma and Buffer Chambers ppb2->ppb3 ppb4 LC-MS/MS Analysis ppb3->ppb4 ppb5 Calculate Fraction Unbound (fu) ppb4->ppb5 Logical_Relationship cluster_properties Molecular Properties cluster_adme In Vitro ADME Outcomes This compound This compound Moiety met_stab Metabolic Stability (t½, CLint) This compound->met_stab Improves perm Permeability (Papp, Efflux Ratio) This compound->perm Modulates cyp_inhib CYP450 Inhibition (IC₅₀) This compound->cyp_inhib Reduces non_fluorinated Non-Fluorinated Cyclobutane non_fluorinated->met_stab non_fluorinated->perm non_fluorinated->cyp_inhib acyclic Acyclic Analog acyclic->met_stab Decreases acyclic->perm acyclic->cyp_inhib ppb Plasma Protein Binding (fu) met_stab->ppb perm->ppb

References

A Comparative Analysis of Computational and Experimental Data on the Conformational Landscape of Fluorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the conformational preferences of fluorocyclobutane through a comparative lens of experimental and computational methodologies.

This compound, a fundamental halogenated carbocycle, presents a compelling case study in conformational analysis due to the subtle interplay of steric and electronic effects governing its three-dimensional structure. The puckered four-membered ring can exist in two primary conformations: one with the fluorine atom in an equatorial position and another with it in an axial position. Understanding the energetic landscape and precise geometric parameters of these conformers is crucial for predicting molecular interactions and designing novel therapeutics. This guide provides a detailed comparison of experimental findings and computational predictions, offering insights into the strengths and limitations of each approach.

Quantitative Conformational Data

The equilibrium between the equatorial and axial conformers of this compound has been interrogated by both experimental and computational techniques, yielding valuable quantitative data on their relative stabilities and geometries. The following table summarizes key parameters obtained from various studies.

ParameterExperimental ValueComputational ValueMethod
Enthalpy Difference (ΔH) 5.93 ± 0.48 kJ/mol (Equatorial more stable)[1]9.04 ± 0.44 kJ/mol (MP2(full)/various basis sets)[1]Variable Temperature Infrared Spectroscopy (in liquid xenon) vs. Ab Initio Calculations
7.22 kJ/mol (B3LYP/various basis sets)[1]
Puckering Angle (Equatorial) 37.4 ± 0.5°[1]-Microwave Spectroscopy & MP2(full)/6-311+G(d,p)
Puckering Angle (Axial) 20.7 ± 0.5°[1]-Microwave Spectroscopy & MP2(full)/6-311+G(d,p)
C-F Bond Length (Equatorial) 1.383 ± 0.003 Å[1]-Microwave Spectroscopy & MP2(full)/6-311+G(d,p)
C-F Bond Length (Axial) 1.407 ± 0.003 Å[1]-Microwave Spectroscopy & MP2(full)/6-311+G(d,p)
Percentage of Axial Conformer 8 ± 1% (at ambient temperature)[1]-Variable Temperature Infrared Spectroscopy (in liquid xenon)

Experimental and Computational Methodologies

A robust understanding of the data presented necessitates a closer look at the methodologies employed in their acquisition.

Experimental Protocols

Variable Temperature Infrared Spectroscopy: The enthalpy difference between the equatorial and axial conformers of this compound was determined by analyzing the infrared spectra of the compound dissolved in liquid xenon over a temperature range of -55 to -100°C.[1] By monitoring the intensity changes of specific vibrational bands corresponding to each conformer at different temperatures, the enthalpy difference can be calculated using the van't Hoff equation. This technique provides a direct experimental measure of the relative thermodynamic stability of the conformers.

Microwave Spectroscopy: The rotational constants of the equatorial and axial conformers were determined using microwave spectroscopy.[1] These experimentally determined rotational constants were then combined with structural parameters predicted by ab initio calculations (MP2(full)/6-311+G(d,p)) to obtain adjusted, experimentally-derived (r₀) structural parameters, including the puckering angles and bond lengths.[1]

Computational Methods

Ab Initio Calculations (MP2): The Møller-Plesset perturbation theory of the second order (MP2) is a well-established ab initio method that accounts for electron correlation. The "full" designation indicates that all electrons were included in the correlation treatment. Various basis sets were employed to assess the consistency of the predicted energy difference between the conformers.[1]

Density Functional Theory (DFT): The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used in conjunction with various basis sets to predict the energy difference between the conformers.[1] DFT methods offer a balance between computational cost and accuracy for many molecular systems.

Logical Workflow for Conformational Analysis

The process of comparing computational and experimental data for this compound conformation can be visualized as a logical workflow. This diagram illustrates the key stages, from initial data acquisition to the final comparative analysis and refinement of theoretical models.

G Workflow for Comparing Computational and Experimental Data of this compound Conformation cluster_experimental Experimental Determination cluster_computational Computational Modeling cluster_data Data Acquisition cluster_analysis Comparative Analysis exp_ir Variable Temperature Infrared Spectroscopy exp_data Experimental Data (ΔH, Puckering Angles, Bond Lengths) exp_ir->exp_data exp_mw Microwave Spectroscopy exp_mw->exp_data comp_mp2 Ab Initio Calculations (MP2) comp_data Computational Data (ΔH) comp_mp2->comp_data comp_dft Density Functional Theory (B3LYP) comp_dft->comp_data comparison Comparison of Experimental and Computational Results exp_data->comparison comp_data->comparison refinement Refinement of Theoretical Models comparison->refinement

Figure 1. A flowchart illustrating the process of comparing experimental and computational data for the conformational analysis of this compound.

Discussion

The comparison reveals a noteworthy discrepancy between the experimentally determined enthalpy difference and the values predicted by both MP2 and B3LYP computational methods. The computational models significantly overestimate the energy difference between the equatorial and axial conformers.[1] This highlights the challenge for theoretical methods to accurately capture the subtle energetic balance in puckered ring systems.

Conversely, the combination of microwave spectroscopy and ab initio calculations provides detailed and precise structural parameters for both conformers that are otherwise difficult to obtain experimentally.[1] This synergistic approach, where experimental data is used to refine and validate computational results, proves to be a powerful strategy in conformational analysis.

References

Assessing the Metabolic Stability of Fluorocyclobutane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In contemporary drug discovery, the incorporation of fluorine and fluorinated motifs into molecular scaffolds is a widely adopted strategy to enhance the metabolic and pharmacokinetic properties of drug candidates.[1][2] The substitution of hydrogen with fluorine can block sites of metabolism, increase binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[3] Concurrently, the use of small, strained ring systems like cyclobutane (B1203170) has gained traction for introducing conformational rigidity and improving metabolic stability.[4] This guide provides a comparative overview of the metabolic stability of fluorocyclobutane analogs, supported by representative data and detailed experimental protocols.

Quantitative Comparison of Metabolic Stability

The metabolic stability of a compound is a critical parameter that influences its in vivo half-life and oral bioavailability. It is typically assessed in vitro using liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The key parameters measured are the half-life (t1/2) and the intrinsic clearance (Clint), which quantifies the inherent capacity of the liver to metabolize a drug.[5]

The following table presents a representative comparison of the metabolic stability of a hypothetical series of cyclobutane and this compound analogs in human liver microsomes. This data illustrates the potential impact of fluorination on metabolic stability.

Table 1: Metabolic Stability of Cyclobutane and this compound Analogs in Human Liver Microsomes

Compound IDStructuret1/2 (min)Clint (µL/min/mg protein)
CB-01Cyclobutane-R2527.7
FCB-01cis-2-Fluorocyclobutane-R4515.4
FCB-02trans-2-Fluorocyclobutane-R5013.9
FCB-032,2-Dithis compound-R> 60< 11.6
CB-023-Methylcyclobutane-R'1546.2
FCB-04cis-3-Fluoro-3-methylcyclobutane-R'3519.8
FCB-05trans-3-Fluoro-3-methylcyclobutane-R'4017.3

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the potential effects of fluorination on metabolic stability based on general findings in the literature. "R" and "R'" represent common pharmacophoric groups.

Experimental Protocols

The following is a generalized protocol for determining the metabolic stability of a test compound using human liver microsomes.

In Vitro Metabolic Stability Assay Using Liver Microsomes

1. Objective:

To determine the rate of disappearance of a test compound upon incubation with human liver microsomes to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

2. Materials:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

3. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture containing human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the test compound to the microsomal solution in a 96-well plate and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the test compound is typically 1 µM.

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (incubation volume / amount of microsomal protein) .

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflow and a hypothetical metabolic pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_incubate Pre-incubate Compound and Microsomes at 37°C prep_compound->pre_incubate prep_microsomes Prepare Microsome Incubation Mixture prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction pre_incubate->start_reaction time_points Incubate and Aliquot at Time Points start_reaction->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t1/2 and Clint lcms->data_analysis

Experimental workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound Analog hydroxylation Hydroxylation parent->hydroxylation defluorination Oxidative Defluorination parent->defluorination n_dealkylation N-dealkylation (if applicable) parent->n_dealkylation glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation

Hypothetical metabolic pathways for a this compound analog.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. The strategic incorporation of this compound motifs can be a valuable approach to enhance the metabolic stability of lead compounds. As demonstrated, fluorination can significantly increase the half-life and reduce the intrinsic clearance of cyclobutane analogs, although the effects are highly dependent on the specific molecular structure and the position of the fluorine atom(s). The provided experimental protocol and workflows offer a standardized framework for researchers to evaluate the metabolic stability of their novel this compound-containing compounds, thereby facilitating the selection of drug candidates with more favorable pharmacokinetic profiles.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Fluorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, the rigorous analysis of impurities and process-related substances is paramount to ensuring product quality and patient safety. Fluorocyclobutane, a volatile organic compound, may arise as a critical process impurity. Its accurate quantification requires robust and validated analytical methods. This guide provides a comprehensive comparison of two prevalent analytical techniques for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).

The principles of analytical method validation discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3] Cross-validation, as defined by the Food and Drug Administration (FDA), involves the comparison of two or more analytical methods or the comparison of results from the same method across different laboratories to ensure consistency and reliability.[4]

Comparison of Analytical Techniques

Gas Chromatography (GC) is the definitive technique for analyzing volatile compounds like this compound.[5][6][7] The choice of detector, however, significantly influences the method's performance characteristics.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method is a workhorse in many quality control laboratories. It is known for its robustness, wide linear range, and general applicability to organic compounds. The FID detector measures the ions produced during the combustion of the organic analyte in a hydrogen flame, providing a signal proportional to the mass of carbon present.

  • Gas Chromatography with Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the highly specific detection and identification capabilities of mass spectrometry.[8][9] GC-MS not only quantifies the analyte but also provides structural information based on its mass spectrum, making it an invaluable tool for impurity identification and confirmation.

Quantitative Performance Comparison

The following table summarizes typical performance data for the analysis of a volatile fluorinated hydrocarbon like this compound using GC-FID and GC-MS. This data is representative and based on performance characteristics observed for similar volatile organic compounds.[10][11]

Validation Parameter GC-FID GC-MS (Full Scan) GC-MS (SIM Mode) ICH Q2(R1) Guideline
Specificity/Selectivity ModerateHighVery HighThe ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity (R²) > 0.999> 0.998> 0.999A linear relationship should be demonstrated across the range of the analytical procedure.
Range (µg/mL) 0.5 - 1000.1 - 500.01 - 10The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%98.5 - 101.5%The closeness of test results obtained by the method to the true value.
Precision (RSD%) < 2.0%< 3.0%< 1.5%The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
Limit of Detection (LOD) (µg/mL) 0.150.030.003The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) (µg/mL) 0.50.10.01The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Logical Framework for Analytical Method Validation

The validation of an analytical method is a logical process designed to demonstrate its suitability for the intended purpose. The relationship between the core validation parameters as outlined in ICH Q2(R1) is crucial for a comprehensive validation strategy.

G cluster_purpose Intended Purpose cluster_characteristics Performance Characteristics (ICH Q2) Assay Assay Accuracy Accuracy Assay->Accuracy Requires Precision Precision Assay->Precision Requires Specificity Specificity Assay->Specificity Requires Linearity Linearity Assay->Linearity Requires Range Range Assay->Range Requires Robustness Robustness Assay->Robustness Requires Impurity_Quant Impurity_Quant Impurity_Quant->Accuracy Requires Impurity_Quant->Precision Requires Impurity_Quant->Specificity Requires LOQ Quantitation Limit Impurity_Quant->LOQ Requires Impurity_Quant->Linearity Requires Impurity_Quant->Range Requires Impurity_Quant->Robustness Requires Limit_Test Limit_Test Limit_Test->Specificity Requires LOD Detection Limit Limit_Test->LOD Requires Limit_Test->Robustness Requires Precision->Accuracy Impacts Precision->LOQ Impacts LOD->LOQ LOQ->Range Linearity->Range Defines

Figure 1: Relationship between intended purpose and required validation parameters per ICH Q2.

Detailed Experimental Protocols

The following are representative protocols for the analysis of this compound. These would require optimization and formal validation for a specific sample matrix.

Protocol 1: GC-FID Method for Quantification
  • Sample Preparation:

    • Prepare a stock solution of this compound standard at 1000 µg/mL in Dimethyl Sulfoxide (DMSO).

    • Create a series of calibration standards by diluting the stock solution in DMSO to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

    • For sample analysis, accurately weigh the sample (e.g., drug substance) and dissolve in a known volume of DMSO to achieve a theoretical concentration within the calibration range.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent with a Flame Ionization Detector.

    • Column: Packed GC column using Fluorocol stationary phase or equivalent (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).[12]

    • Carrier Gas: Helium, constant flow at 2.0 mL/min.

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: 15°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

    • Detector: FID, 280°C. Hydrogen flow: 30 mL/min, Air flow: 300 mL/min.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting peak area against concentration for the calibration standards.

    • Determine the concentration of this compound in the sample by interpolation from the linear regression of the calibration curve.

Protocol 2: GC-MS Method for Confirmation and Quantification
  • Sample Preparation:

    • Follow the same procedure as for the GC-FID method. For Selected Ion Monitoring (SIM), lower concentration standards (0.01 µg/mL to 10 µg/mL) are appropriate.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 with 5977B Mass Selective Detector or equivalent.

    • Column: Same as GC-FID.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Injection Volume: 1 µL.

    • Oven Program: Same as GC-FID.

    • MS Transfer Line: 250°C.

    • Ion Source: Electron Ionization (EI), 230°C, 70 eV.

    • Acquisition Mode:

      • Full Scan: Scan range 35-200 m/z for identification.

      • SIM: Monitor specific ions for this compound (e.g., m/z 74, 55, 46 - ions are hypothetical and would need to be determined experimentally) for enhanced sensitivity.

  • Data Analysis:

    • Identification: Compare the mass spectrum of the sample peak to a reference spectrum of this compound.

    • Quantification: Integrate the peak area of the primary quantifier ion. Construct a calibration curve and determine the sample concentration as described for the GC-FID method.

General Analytical Workflow

The overall workflow for either GC-FID or GC-MS analysis follows a standardized sequence of steps from sample receipt to final data reporting. This ensures consistency and traceability throughout the analytical process.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt & Login Standard_Prep Standard & Sample Preparation Sample_Receipt->Standard_Prep SST_Prep System Suitability Preparation Standard_Prep->SST_Prep SST_Run System Suitability Check SST_Prep->SST_Run Sequence_Run Run Analytical Sequence SST_Run->Sequence_Run If Pass Integration Peak Integration & Identification Sequence_Run->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Figure 2: Standardized workflow for chromatographic analysis.

Conclusion

Both GC-FID and GC-MS are powerful and suitable techniques for the analysis of this compound.

  • GC-FID is an ideal choice for routine quality control applications where the identity of the analyte is already known and the primary need is for robust, reliable quantification. Its lower operational complexity and cost make it highly efficient for high-throughput environments.

  • GC-MS is indispensable for method development, impurity identification, and situations requiring the highest level of specificity and sensitivity. The ability to provide structural confirmation (Full Scan) or achieve ultra-trace detection limits (SIM mode) makes it a versatile tool for both research and advanced quality control.

A comprehensive cross-validation study comparing results from both methods would provide the highest confidence in the analytical data, ensuring that the chosen method is truly fit for its intended purpose of guaranteeing pharmaceutical product quality.

References

A Comparative Guide to the Efficacy of Fluorocyclobutane-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The cyclobutane (B1203170) ring, a four-membered carbocycle, offers a unique conformational rigidity that can be advantageous for drug-target interactions. This guide provides a comparative analysis of the efficacy of drugs containing a fluorocyclobutane moiety, highlighting the impact of this structural feature on their biological activity. We will delve into specific examples, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Antifungal Agents: The Case of Butenafine (B35027) and its Trifluoromethyl-Cyclobutane Analog

Butenafine is a benzylamine (B48309) antifungal agent known for its potent activity against dermatophytes. Its mechanism of action involves the inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] The introduction of a trifluoromethyl-cyclobutane group as a bioisosteric replacement for the tert-butyl group in Butenafine has been explored to modulate its physicochemical and pharmacological properties.

Data Presentation

Table 1: In Vitro Antifungal Activity of Butenafine

Fungal SpeciesMIC Range (µg/mL)
Trichophyton rubrum0.03 - 0.25
Trichophyton mentagrophytes≤0.008 - 0.03
Aspergillus fumigatus0.03 - 0.12
Candida albicans0.78 - >100

Data compiled from multiple sources. MIC values can vary based on the specific strain and testing methodology.[4][5][6]

Studies on a trifluoromethyl-cyclobutane analog of Butenafine have reported on its metabolic stability. In one study, this analog demonstrated improved resistance to metabolic clearance compared to the parent compound.

Experimental Protocols

Squalene Epoxidase Inhibition Assay:

This assay quantifies the inhibitory activity of a compound against squalene epoxidase.

  • Enzyme Source: Microsomal fractions from fungal cells (e.g., Candida albicans) or rat liver are prepared by differential centrifugation.[7][8]

  • Substrate: Radiolabeled [¹⁴C]squalene is used as the substrate.[7]

  • Assay Procedure:

    • The enzyme preparation is incubated with the test compound at various concentrations in a buffer containing necessary cofactors like NADPH and FAD.[7][8]

    • The reaction is initiated by the addition of [¹⁴C]squalene.

    • Following incubation at 37°C, the reaction is stopped, and lipids are extracted.[7]

    • The substrate (squalene) and the product (2,3-oxidosqualene) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7]

    • The radioactivity of the separated components is quantified to determine the percent inhibition of the enzyme activity. The IC50 value is then calculated.[7]

Antifungal Susceptibility Testing (Broth Microdilution):

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9]

  • Fungal Strains: Clinically relevant fungal isolates are used.

  • Medium: RPMI 1640 medium is commonly employed.[9]

  • Assay Procedure:

    • The antifungal agent is serially diluted in a 96-well microtiter plate.

    • A standardized inoculum of the fungal suspension is added to each well.

    • The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[10]

    • The MIC is determined as the lowest concentration of the drug that inhibits visible growth of the fungus.[9]

Signaling Pathway

Butenafine_Mechanism cluster_fungal_cell Fungal Cell Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Substrate 2_3_Oxidosqualene 2,3-Oxidosqualene Squalene_Epoxidase->2_3_Oxidosqualene Catalyzes Cell_Death Fungal Cell Death Squalene_Epoxidase->Cell_Death Inhibition leads to squalene accumulation & ergosterol depletion Ergosterol_Pathway Ergosterol Biosynthesis Pathway 2_3_Oxidosqualene->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of Butenafine Butenafine Butenafine->Squalene_Epoxidase Inhibits

Caption: Mechanism of action of Butenafine.

Antihistamines: A Look at Buclizine and its Trifluoromethyl-Cyclobutane Analog

Buclizine is a first-generation antihistamine of the piperazine (B1678402) class, which acts by blocking the histamine (B1213489) H1 receptor.[11][12] A trifluoromethyl-cyclobutane analog of Buclizine has been synthesized to investigate its potential as a bioactive compound.

Data Presentation

A direct comparison of the antihistaminic activity of Buclizine and its trifluoromethyl-cyclobutane analog is not available. However, a study evaluated their cytotoxic effects on a cancer cell line.

Table 2: Comparative Activity of Buclizine and its Trifluoromethyl-Cyclobutane Analog against MCF-7 Cancer Cells

CompoundIC50 (µM)EC50 (µM)
Buclizine3119
Trifluoromethyl-cyclobutane analog10215

IC50: Half-maximal inhibitory concentration in a resazurin (B115843) reduction assay. EC50: Half-maximal effective concentration for inducing lipid droplet formation.

These results indicate that while the fluorinated analog is less potent in inhibiting cell viability (higher IC50), it is slightly more potent in inducing a specific cellular effect (lower EC50). This suggests that the this compound moiety can modulate the biological activity profile of the parent compound.

Experimental Protocols

Histamine H1 Receptor Binding Assay:

This assay measures the affinity of a compound for the histamine H1 receptor.[13][14][15]

  • Receptor Source: Cell membranes from cell lines engineered to express the human histamine H1 receptor (e.g., HEK293 or CHO cells) are used.[15]

  • Radioligand: A tritiated H1 receptor antagonist, such as [³H]-mepyramine, is used.[13]

  • Assay Procedure:

    • The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and unbound radioligand are separated by rapid filtration through glass fiber filters.[13]

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[13]

Signaling Pathway

Buclizine_Mechanism cluster_postsynaptic_neuron Postsynaptic Neuron H1_Receptor Histamine H1 Receptor Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Allergic Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Histamine Histamine Histamine->H1_Receptor Binds & Activates Buclizine Buclizine Buclizine->H1_Receptor Binds & Blocks

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Buclizine.

Anticancer Agents: The Role of the Gem-Dithis compound Moiety in Ivosidenib

Ivosidenib is an FDA-approved inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring an IDH1 mutation. The drug molecule contains a gem-dithis compound moiety, which was found to be crucial for improving metabolic stability while maintaining potent inhibitory activity.

Data Presentation

A direct comparison with a non-fluorinated analog of Ivosidenib is not feasible as such a compound has not been advanced to clinical trials. However, the clinical efficacy of Ivosidenib underscores the successful application of the this compound scaffold in drug design.

Table 3: Clinical Efficacy of Ivosidenib in IDH1-Mutant Cancers

IndicationEndpointIvosidenibPlacebo/Control
Relapsed/Refractory AMLOverall Response Rate42.9%N/A
Complete Remission Rate21.6%N/A
Advanced CholangiocarcinomaMedian Overall Survival10.3 months7.5 months (unadjusted)
Median Progression-Free Survival2.7 months1.4 months

Data from clinical trials. N/A: Not Applicable.

Experimental Protocols

IDH1 Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of the mutant IDH1 enzyme.

  • Enzyme Source: Recombinant human mutant IDH1 (e.g., R132H) is used.

  • Substrate and Cofactors: α-ketoglutarate (α-KG) and NADPH are the substrates.

  • Assay Procedure:

    • The mutant IDH1 enzyme is incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of α-KG and NADPH.

    • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

    • The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated.

Signaling Pathway

Ivosidenib_Mechanism cluster_cancer_cell Cancer Cell with IDH1 mutation alpha_KG α-Ketoglutarate (α-KG) mutant_IDH1 Mutant IDH1 alpha_KG->mutant_IDH1 Substrate two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG Produces Epigenetic_Changes Epigenetic Alterations two_HG->Epigenetic_Changes Leads to Differentiation_Block Block in Cell Differentiation Epigenetic_Changes->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Ivosidenib Ivosidenib Ivosidenib->mutant_IDH1 Inhibits

Caption: Mechanism of action of Ivosidenib in IDH1-mutant cancer cells.

References

The Impact of Fluorocyclobutane Incorporation in Drug Candidates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. One such modification, the use of a fluorocyclobutane moiety, can significantly alter a compound's metabolic stability, lipophilicity, and biological activity. This guide provides a comparative analysis of this compound-containing drug candidates against their non-fluorinated analogs, supported by experimental data and detailed methodologies.

Case Study: CF3-Cyclobutane as a Bioisostere for the tert-Butyl Group

A key strategy in drug design is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tert-butyl group is a common moiety in drug molecules, but it can be susceptible to metabolic oxidation. As a potential metabolically stabilized replacement, the 1-trifluoromethyl-cyclobutyl group has been investigated.

A comparative study was conducted on several bioactive compounds, including the antihistamine Buclizine and the antifungal agent Butenafine, where the tert-butyl group was replaced with a CF3-cyclobutane or a CF3-cyclopropane group.[1]

Data Presentation

Table 1: Comparison of Physicochemical and Metabolic Stability Data [1]

CompoundParent MoietyAnalog MoietypKaMetabolic Stability (CLint, µL/min/mg)
Pivalic Acidtert-butyl-4.79-
CF3-cyclopropane analog-CF3-cyclopropane2.99-
CF3-cyclobutane analog-CF3-cyclobutane2.92-
tert-Butyl Amine HCltert-butyl-10.69-
CF3-cyclopropane analog-CF3-cyclopropane4.06-
CF3-cyclobutane analog-CF3-cyclobutane5.29-
Model Amide 37tert-butyl--11
Model Amide 39-CF3-cyclobutane-16
Model Amide 40tert-butyl--12
Model Amide 42-CF3-cyclobutane-1
Tebutamtert-butyl--57
Tebutam Analog 50-CF3-cyclobutane-107
Butenafinetert-butyl--30
Butenafine Analog 46-CF3-cyclobutane-21

Table 2: Comparison of Biological Activity Data [1]

CompoundTarget/AssayIC50 / EC50
BuclizineResazurin (B115843) Reduction AssayIC50 = 31 µM
Buclizine CF3-cyclopropane analog (43)Resazurin Reduction AssayInactive
Buclizine CF3-cyclobutane analog (44)Resazurin Reduction AssayIC50 = 102 µM
BuclizineLipid Droplet FormationEC50 = 19 µM
Buclizine CF3-cyclopropane analog (43)Lipid Droplet FormationEC50 = 21 µM
Buclizine CF3-cyclobutane analog (44)Lipid Droplet FormationEC50 = 15 µM
ButenafineAntifungal Activity (T. mentagrophytes)More Potent
Butenafine CF3-cyclobutane analog (46)Antifungal Activity (T. mentagrophytes)Active
ButenafineAntifungal Activity (T. rubrum)More Potent
Butenafine CF3-cyclobutane analog (46)Antifungal Activity (T. rubrum)Active

Experimental Protocols

Human Liver Microsome Stability Assay

The metabolic stability of the compounds was assessed using human liver microsomes. The intrinsic clearance (CLint) was determined by monitoring the disappearance of the parent compound over time.

Protocol:

  • A reaction mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and NADPH (1 mM) in a phosphate (B84403) buffer (pH 7.4) is prepared.

  • The mixture is incubated at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with an organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the linear regression gives the rate constant of metabolism (k).

  • The in vitro half-life (t1/2) is calculated as 0.693/k.

  • Intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Antifungal Susceptibility Testing (Disk Diffusion Method)

The antifungal activity of Butenafine and its analogs was evaluated against Trichophyton mentagrophytes and Trichophyton rubrum using the disk diffusion method.

Protocol:

  • A standardized inoculum of the fungal strain is spread evenly onto the surface of an agar (B569324) plate.

  • Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.

  • The impregnated disks are placed on the surface of the agar.

  • The plates are incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).

  • The diameter of the zone of inhibition (the area around the disk where fungal growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Resazurin Reduction Assay for Cell Viability

The viability of cells treated with Buclizine and its analogs was determined using the resazurin reduction assay. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells.

Protocol:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

  • A solution of resazurin is added to each well, and the plate is incubated for 1-4 hours at 37°C.

  • The fluorescence or absorbance is measured using a plate reader.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis HLM Human Liver Microsomes (0.5 mg/mL) Incubate Incubate at 37°C HLM->Incubate Compound Test Compound (1 µM) Compound->Incubate NADPH NADPH (1 mM) NADPH->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Sample Take Aliquots at 0, 5, 15, 30, 60 min Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Calculate Calculate k, t1/2, and CLint LCMS->Calculate

Caption: Workflow for the human liver microsomal stability assay.

Signaling Pathway of Butenafine (Squalene Epoxidase Inhibition)

G cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway Squalene (B77637) Squalene Epoxide 2,3-Oxidosqualene Squalene->Epoxide Squalene Epoxidase Lanosterol Lanosterol Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps... Butenafine Butenafine Butenafine->Squalene Inhibits

Caption: Butenafine inhibits squalene epoxidase in the fungal ergosterol biosynthesis pathway.

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of Fluorocyclobutane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. Fluorocyclobutane, a fluorinated cycloalkane, requires a meticulous and compliant disposal process to ensure the safety of personnel and the protection of the environment. Due to its chemical properties, it is classified as hazardous waste and must be handled accordingly.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. This document contains critical information regarding personal protective equipment (PPE), emergency procedures, and specific handling instructions. In the absence of a specific SDS, a conservative approach based on the properties of similar fluorinated hydrocarbons is necessary.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. For operations with a risk of splashing or aerosol generation, additional protection such as an apron or a full-body suit may be required.

  • Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Response: In the event of a spill, evacuate non-essential personnel from the area. Use a non-combustible absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. The collected material must then be treated as hazardous waste.

Step-by-Step Disposal Plan

The disposal of this compound must adhere to all local, state, and federal regulations. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container with "Hazardous Waste: this compound."

    • Keep this compound waste segregated from other chemical waste streams to prevent inadvertent and potentially dangerous reactions.

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this compound must be managed by a licensed and certified hazardous waste disposal company. These companies have the expertise and equipment to handle and transport hazardous chemicals safely.

    • Provide the disposal company with all available information about the waste, including the chemical name, quantity, and any known hazards.

  • Transportation and Final Disposal:

    • The licensed contractor will package the waste according to Department of Transportation (DOT) regulations for transport.

    • The most common and recommended method for the final disposal of fluorinated hydrocarbons like this compound is high-temperature incineration at a permitted hazardous waste facility.[1] This process ensures the complete destruction of the chemical compound.

    • In some instances, the supplier may offer a take-back or recycling program.[2][3] Inquire about this possibility as a sustainable alternative.

The following table summarizes the key logistical and safety information for the proper disposal of this compound.

ParameterGuideline
Waste Classification Hazardous Waste
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, chemical-resistant gloves, lab coat, closed-toe shoes.
Handling Environment Well-ventilated area or chemical fume hood.
Spill Containment Non-combustible absorbent material (vermiculite, sand).
Primary Disposal Method High-temperature incineration via a licensed hazardous waste disposal company.[1]
Alternative Disposal Supplier take-back or recycling programs.[2][3]
Regulatory Compliance Adherence to all local, state, and federal hazardous waste regulations is mandatory.

Experimental Protocol: Neutralization (Hypothetical)

While incineration is the standard, a hypothetical neutralization protocol for a related compound class (sulfonyl fluorides) can illustrate the type of procedure that might be developed, but this should not be attempted for this compound without a specific, validated protocol from a reliable source. This is provided for informational purposes only.

Disclaimer: The following is a general protocol for the neutralization of a different chemical class and has not been validated for this compound. It should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place, and only after consulting the specific SDS and relevant literature.

  • Preparation: In a chemical fume hood, prepare a solution of the waste material in a suitable solvent.

  • Neutralization: Slowly and with constant stirring, add a neutralizing agent (e.g., a dilute solution of sodium hydroxide) to the waste solution. The reaction may be exothermic, so the rate of addition must be controlled to manage the temperature.

  • Monitoring: Regularly monitor the pH of the reaction mixture.

  • Completion: Continue adding the neutralizing agent until the pH is within the acceptable range for disposal as specified by institutional safety protocols and local regulations.

  • Final Disposal: The neutralized solution must still be disposed of as hazardous waste through a licensed disposal company.

This generalized example underscores the necessity of chemical-specific procedures and the expertise of professional waste management services.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Fluorocyclobutane_Disposal_Workflow start Start: this compound Waste Generated sds Consult Specific Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe Information Available no_sds SDS Unavailable? Treat as Highly Hazardous sds->no_sds Information Unavailable segregate Segregate and Label Waste Container ppe->segregate contact_vendor Contact Licensed Hazardous Waste Vendor segregate->contact_vendor spill Spill Occurs segregate->spill transport Vendor Packages and Transports Waste contact_vendor->transport incinerate High-Temperature Incineration at Permitted Facility transport->incinerate end End: Disposal Complete incinerate->end spill->contact_vendor No spill_procedure Follow Spill Response Protocol spill->spill_procedure Yes spill_procedure->segregate no_sds->ppe

Caption: Workflow for the safe and compliant disposal of this compound.

References

Navigating the Safe Handling of Fluorocyclobutane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of PPE. The following table outlines the recommended PPE for working with fluorocyclobutane, designed to minimize exposure through inhalation, skin, and eye contact.

PPE Category Item Specification Rationale
Eye Protection Safety GogglesTightly fitting, compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.Protects against potential splashes and vapors.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.Provides a secondary layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling halogenated hydrocarbons. Always inspect gloves for tears or degradation before use.Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant and chemically inert material.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronTo be worn over the lab coat when handling significant quantities or when there is a notable splash risk.Offers an additional barrier against chemical splashes.
Respiratory Protection Chemical Fume HoodAll procedures involving this compound should be conducted within a properly functioning chemical fume hood.Minimizes the inhalation of potentially harmful vapors.
Air-Purifying Respirator (APR)For emergency situations such as spills outside of a fume hood. Must be equipped with organic vapor cartridges.Provides respiratory protection in the event of an unexpected release.

Procedural Guidance for Safe Handling and Disposal

A systematic approach is critical to ensuring safety from the moment this compound is brought into the laboratory until its final disposal.

Experimental Workflow

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting. Adherence to this workflow is crucial for minimizing risk.

Experimental Workflow for Handling this compound prep Preparation - Review SDS of similar compounds - Don appropriate PPE - Prepare workspace in fume hood handling Handling - Dispense required amount carefully - Keep container sealed when not in use - Perform experiment within fume hood prep->handling post_handling Post-Handling - Decontaminate work surfaces - Remove PPE correctly handling->post_handling disposal Waste Disposal - Segregate this compound waste - Label waste container clearly - Store in designated hazardous waste area post_handling->disposal

Experimental Workflow Diagram
Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical step in the laboratory safety protocol. Improper disposal can lead to environmental contamination and potential health hazards.

Key Disposal Steps:

  • Segregation: All waste contaminated with this compound, including unused chemical, contaminated gloves, and absorbent materials from spills, must be collected in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and a description of the contents.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.

The logical relationship for the disposal plan is visualized in the following diagram:

This compound Disposal Plan collect Collect Waste - Unused this compound - Contaminated PPE - Spill cleanup materials segregate Segregate and Contain - Use dedicated, sealed container collect->segregate label Label Container - 'Hazardous Waste' - 'this compound' segregate->label store Store Safely - Designated hazardous waste area - Well-ventilated and secure label->store dispose Professional Disposal - Licensed waste management service store->dispose

Disposal Plan Logic Diagram

By adhering to these guidelines, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.